2,5-Diaminotoluene sulfate
Description
Properties
IUPAC Name |
2-methylbenzene-1,4-diamine;sulfuric acid | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.H2O4S/c1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |
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InChI Key |
KZTWOUOZKZQDMN-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C=CC(=C1)N)N.OS(=O)(=O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H10N2.H2O4S, Array, C7H12N2O4S | |
| Record name | 2,5-TOLUENEDIAMINE SULFATE | |
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| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Related CAS |
140697-63-8, 95-70-5 (Parent) | |
| Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (2:1) | |
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| Record name | 2,5-Diaminotoluene sulfate | |
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| Record name | 2,5-Diaminotoluene sulfate | |
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Molecular Weight |
220.25 g/mol | |
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Physical Description |
2,5-toluenediamine sulfate is a light tan to light purple powder. (NTP, 1992), Off-white solid; [HSDB] Light tan to light purple solid; [CAMEO], Grey to white solid; [ICSC] Light brown powder; [Sigma-Aldrich MSDS], GREY-TO-WHITE POWDER. | |
| Record name | 2,5-TOLUENEDIAMINE SULFATE | |
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| Record name | 2,5-Diaminotoluene sulfate | |
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| Record name | Toluene-2,5-diamine sulfate | |
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| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 5.03 g/L at 20 °C, Soluble in water and ethanol, In acetone/water 1:1 <1 g/L; in dimethylsulfoxide: 5 to 15 g/L; in ethanol: 1 to 10 g/L, Solubility in water: good | |
| Record name | 2,5-TOLUENEDIAMINE SULFATE | |
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| Record name | 2,5-DIAMINOTOLUENE SULFATE | |
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| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Density |
1.366 g/mL at 20 °C | |
| Record name | 2,5-DIAMINOTOLUENE SULFATE | |
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Impurities |
The Scientific Committee on Consumer Products also reported that toluene-2,5-diamine sulfate (concentration of solution not provided) had greater than 98% wt/wt HPLC quantitative purity, greater than 99% HPLC qualitative (254 nm) purity, a solvent content less than 1%, and the potential impurity o-toluidine less than 50 ppm. | |
| Record name | 2,5-DIAMINOTOLUENE SULFATE | |
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Color/Form |
Grey to white powder, Off-white powder | |
CAS No. |
6369-59-1, 615-50-9 | |
| Record name | 2,5-TOLUENEDIAMINE SULFATE | |
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| Record name | 2,5-Diaminotoluene sulfate | |
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| Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (1:1) | |
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| Record name | 2-methyl-p-phenylenediamine sulfate | |
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| Record name | 2,5-DIAMINOTOLUENE SULFATE | |
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| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Melting Point |
40.6 °C | |
| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,5-Diaminotoluene Sulfate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2,5-Diaminotoluene sulfate. This compound, a primary intermediate in oxidative hair dyes, is of significant interest due to its industrial applications and toxicological profile as a potent skin sensitizer.
Chemical Identity and Structure
This compound, with the CAS number 615-50-9, is an organic salt formed from 2,5-diaminotoluene and sulfuric acid.[1][2] Its chemical formula is C₇H₁₂N₂O₄S.[2][3][4]
References
- 1. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 615-50-9 [chemicalbook.com]
- 3. 2,5 Di amino Toluene Sulphate | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 4. jayorganics.com [jayorganics.com]
An In-depth Technical Guide to the Synthesis and Purification of 2,5-Diaminotoluene Sulfate
This guide provides a comprehensive overview of the synthesis and purification of 2,5-diaminotoluene sulfate, a key intermediate in the chemical and pharmaceutical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation, emphasizing robust methodologies and the rationale behind experimental choices.
Introduction: The Significance of this compound
2,5-Diaminotoluene, also known as 2-methyl-1,4-benzenediamine, is an organic compound that serves as a vital building block in the synthesis of a variety of products, including dyes, polymers, and pharmaceutical agents.[1][2] Its sulfate salt is often preferred in industrial applications due to its increased stability and ease of handling compared to the free base, which is susceptible to air oxidation.[3] The synthesis of high-purity this compound is therefore of considerable interest.
This guide will explore two primary synthetic pathways to this compound, followed by a detailed discussion of purification techniques and analytical methods for quality control.
Synthesis of this compound
The synthesis of this compound can be approached through several routes. Here, we detail two of the most established methods: the reduction of 2,5-dinitrotoluene and a lesser-known route commencing from o-toluidine.
Route 1: Reduction of 2,5-Dinitrotoluene
The reduction of 2,5-dinitrotoluene is a common and efficient method for the preparation of 2,5-diaminotoluene. This transformation is typically achieved via catalytic hydrogenation.
2.1.1. Underlying Principles
The conversion of the two nitro groups (-NO₂) to amino groups (-NH₂) is a six-electron reduction for each group. Catalytic hydrogenation offers a clean and effective means to achieve this, with hydrogen gas as the reductant and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, to facilitate the reaction. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction rate, yield, and selectivity.
2.1.2. Experimental Protocol: Catalytic Hydrogenation
This protocol is a synthesis of best practices and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2,5-Dinitrotoluene
-
Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
-
Ethanol or other suitable solvent
-
Hydrogen gas
-
Sulfuric acid (concentrated)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Reaction flask
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a hydrogenation-rated reaction vessel, dissolve 2,5-dinitrotoluene in a suitable solvent like ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the dinitrotoluene.
-
Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with hydrogen to the desired pressure (e.g., 20-50 psi) and begin vigorous stirring. The reaction is exothermic, and cooling may be necessary to maintain the desired temperature (typically 30-60°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is generally complete within a few hours.
-
Catalyst Removal: Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Sulfate Salt Formation: To the filtrate, slowly add a stoichiometric amount of concentrated sulfuric acid with cooling. The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
2.1.3. Causality in Experimental Choices
-
Catalyst: Pd/C is often favored for its high activity and selectivity at moderate temperatures and pressures. Raney nickel is a more economical alternative but may require higher temperatures and pressures.
-
Solvent: Ethanol is a good choice as it dissolves the starting material and the product (as the free base) and is relatively inert under hydrogenation conditions.
-
Inert Atmosphere: Handling the catalyst under an inert atmosphere is crucial to prevent its deactivation and potential ignition, especially for pyrophoric catalysts like Raney nickel.
-
Sulfate Salt Precipitation: The addition of sulfuric acid protonates the basic amino groups, forming the highly crystalline and stable sulfate salt, which readily precipitates from the organic solvent.
Route 2: Synthesis from o-Toluidine
An alternative, though more complex, route involves the diazotization of o-toluidine, followed by coupling and reductive cleavage.
2.2.1. Underlying Principles
This multi-step synthesis involves the formation of an azo compound, which is then cleaved to yield the desired diamine. While more intricate, this method can be advantageous depending on the availability and cost of the starting materials. A patented method describes the diazo-coupling reaction of o-toluidine to form 2-aminoazotoluene, which is then subjected to reductive hydrogenolysis.[1]
2.2.2. Conceptual Workflow
Caption: Synthesis of this compound from o-Toluidine.
A detailed experimental protocol for this route is beyond the scope of this guide but can be found in the cited patent literature.[1]
Purification of this compound
Achieving high purity is paramount, especially for applications in pharmaceuticals and high-performance materials. The primary method for purifying this compound is recrystallization.
Principles of Recrystallization
Recrystallization is a technique used to purify solid compounds.[4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., aqueous ethanol, water)
-
Activated carbon (optional)
Equipment:
-
Erlenmeyer flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent mixture. Water or a mixture of ethanol and water is often effective for sulfate salts.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Water | This compound has moderate solubility in hot water and lower solubility in cold water, making it a suitable solvent. |
| Aqueous Ethanol | The addition of ethanol to water can fine-tune the solubility characteristics, potentially improving the yield and purity of the recrystallized product. |
Quality Control and Analytical Methods
To ensure the identity and purity of the synthesized this compound, various analytical techniques can be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is typically used.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid)[5][6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of 254 nm or 280 nm |
| Injection Volume | 10 µL |
Spectroscopic Characterization
Safety Considerations
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[7][8]
-
Sensitization: It may cause an allergic skin reaction.[5][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Work in a well-ventilated fume hood.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]
Conclusion
The synthesis and purification of this compound are critical processes for obtaining a high-quality intermediate for various industrial applications. The reduction of 2,5-dinitrotoluene followed by recrystallization is a robust and scalable method. Careful control of reaction conditions, adherence to safety protocols, and rigorous analytical characterization are essential for a successful and safe outcome. This guide provides a solid foundation for researchers and professionals to confidently approach the synthesis and purification of this important chemical compound.
References
- A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof. CN101450904B. (n.d.). Google Patents.
- This compound Safety Data Sheet. (2024). Thermo Fisher Scientific.
- This compound Safety D
-
Separation of this compound on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]
-
2,4-diaminotoluene. (n.d.). Organic Syntheses. Retrieved from [Link]
- The Chemical Properties and Synthesis of 2,5-Diaminotoluene. (n.d.). Autech Industry Co., Limited.
-
Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
2,5-Diaminotoluene. (n.d.). In Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Activation Process on Ni-Fe Catalyst and the Hydrogenation of Dinitrotoluene. (n.d.).
- Continuous production process of dinitrotoluene for synthesis of toluenediamine by low-pressure hydrogenation, catalyst and catalyst preparation method. (n.d.).
- Process for the hydrogenation of dinitrotoluene to toluenediamine using a monolith catalyst. EP0978505A2. (n.d.).
-
Method for producing 2,5-diaminotoluene. (2013). Justia Patents. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
- Process for purifying 2,4-diaminotoluene by recrystallization. (n.d.).
- Green synthetic method of 2,5-diaminotoluene. CN101659620B. (n.d.).
- 2,5-dinitrobenzoic acid. (n.d.). Organic Syntheses.
- Purification by Recrystalliz
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
- Combustion method combined with sonochemical step for synthesis of maghemite-supported catalysts for the hydrogenation of 2,4-di. (2021). Ultrasonics Sonochemistry.
-
toluene-2,5-diamine sulfate, 615-50-9. (n.d.). The Good Scents Company. Retrieved from [Link]
Sources
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- 5. This compound | SIELC Technologies [sielc.com]
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A Comprehensive Technical Guide to 2,5-Diaminotoluene Sulfate (CAS 615-50-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5-Diaminotoluene sulfate (CAS 615-50-9), a chemical compound of significant interest in the cosmetic and dye manufacturing industries. This document collates essential data on its chemical and physical properties, commercial specifications, and toxicological profile. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and presents visual diagrams of key processes and applications to support research and development activities.
Core Data and Properties
This compound, also known as toluene-2,5-diamine sulfate, is the sulfate salt of 2,5-diaminotoluene.[1][2] It is an organic sulfate salt characterized by two amino groups attached to a toluene ring.[3] Primarily, it functions as a primary intermediate in the formulation of permanent, oxidative hair dyes.[2][4]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. It typically appears as a light tan to light purple or pink crystalline powder.[1][5] The sulfate salt form enhances its solubility in water compared to the free base.[3]
| Property | Value |
| CAS Number | 615-50-9[6] |
| Molecular Formula | C₇H₁₂N₂O₄S[1][7] |
| Molecular Weight | 220.25 g/mol [1][7] |
| Appearance | Light tan to light purple powder[1]; Pink crystalline powder[5]; White to light red powder/crystal[8] |
| Melting Point | >300 °C (decomposes)[2][9] |
| Boiling Point | 273.7 °C[5] |
| Solubility | Water: 5.03 g/L (20 °C)[9], 9.6 g/L[2], 10 g/L[4]Ethanol: Soluble[10]DMSO: 5 < S < 15 g/L[9] |
| pH | 2.47 (saturated aqueous solution at 20 °C)[9] |
| Flammability | Non-flammable[2] |
| Stability | Stable under normal conditions[11] |
Commercial Specifications
Commercially available this compound is offered at high purity levels, suitable for its application in cosmetics and other industries. Typical specifications are detailed below.
| Parameter | Specification |
| Purity (Assay) | ≥98.0% to ≥99.0%[3][7][8][12] |
| Moisture | ≤0.5% to ≤1.0%[5][12] |
| Ash Content | ≤1.0%[5] |
| Iron (Fe) | ≤20 ppm to ≤50 ppm[5][12] |
Toxicological Profile
This compound is classified as toxic if swallowed and may cause skin sensitization.[13][14] Its toxicological data are critical for safety assessment and handling.
| Endpoint | Species | Route | Value |
| Acute Oral Toxicity | Rat | Oral | LD50: 98 - 102 mg/kg[13][14] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50: >5000 mg/kg[13] |
| Acute Inhalation | - | Inhalation | LC50: 0.99 mg/L air[13] |
| Skin Sensitization | - | Dermal | May cause an allergic skin reaction[11][13] |
| Aquatic Toxicity | Fish | - | LC50: 1.08 mg/L (96 h)[13] |
Experimental Protocols
Detailed methodologies are crucial for the consistent synthesis, analysis, and safety evaluation of chemical compounds. The following sections provide protocols for key experimental procedures involving this compound.
Synthesis of this compound
The industrial synthesis of this compound is typically a multi-step process. A common route involves the diazotization of o-toluidine, followed by a coupling reaction to form 2-aminoazotoluene, which is then reductively cleaved and converted to the sulfate salt.[5][11][15]
Materials:
-
o-Toluidine (OT)
-
Sodium Nitrite (NaNO₂)
-
Inorganic Acid (e.g., Hydrochloric Acid or Sulfuric Acid)
-
Reducing Agent (e.g., Zinc dust, Iron powder, or Catalytic Hydrogenation with Raney-Ni/Pd/C)[11][15]
-
Activated Carbon
-
Sodium Hydroxide (NaOH)
-
Sulfuric Acid (H₂SO₄)
-
Aqueous solvents
Procedure:
-
Diazotization and Coupling: o-Toluidine is reacted with sodium nitrite in an aqueous solution of an inorganic acid at a controlled temperature (0–30 °C). This in-situ reaction forms a diazonium salt which then couples with another molecule of o-toluidine to yield 2-aminoazotoluene (an azo dye intermediate).[15]
-
Reductive Cleavage: The resulting 2-aminoazotoluene is subjected to reductive cleavage. This can be achieved using metal dust (like zinc or iron) in an acidic medium or through catalytic hydrogenation (e.g., with Raney-Ni or Pd/C catalyst) at elevated temperature and pressure (50–102 °C).[11][15] This step breaks the azo bond (-N=N-) to yield a mixture of 2,5-diaminotoluene and the starting material, o-toluidine.
-
Byproduct Removal: The byproduct o-toluidine is typically removed from the aqueous solution via steam distillation.[11][15]
-
Purification: The aqueous solution containing 2,5-diaminotoluene is filtered to remove the metal sludge or catalyst. The filtrate is then treated with activated carbon for decolorization, often with pH adjustments to optimize adsorption.[11]
-
Salt Formation (Salification): Concentrated sulfuric acid is carefully added to the purified 2,5-diaminotoluene solution to precipitate this compound. The pH is controlled to ensure complete precipitation.[3][15]
-
Isolation and Drying: The precipitated product is isolated by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum to yield the final high-purity product.[11]
Analysis in Cosmetic Products by High-Performance Liquid Chromatography (HPLC)
Due to its use in hair dyes, robust analytical methods are required to quantify this compound in cosmetic matrices. HPLC is a widely used technique for this purpose.[9][16]
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., Agilent Poroshell 120)[9]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (ultrapure)
-
Formic acid or Phosphoric acid (for mobile phase modification)[17]
-
This compound reference standard
-
Ultrasonic bath
-
Syringe filters (e.g., 0.2 µm regenerated cellulose)[9]
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent like methanol or a water/methanol mixture.[9] Create a series of calibration standards by diluting the stock solution to appropriate concentrations.
-
Sample Preparation (Extraction):
-
Accurately weigh approximately 0.5 g of the hair dye sample into a centrifuge tube.[9]
-
Add a known volume (e.g., 10 mL) of an extraction solvent, such as acetonitrile or methanol.[9]
-
Vortex the mixture and sonicate in an ultrasonic bath for 10-15 minutes to ensure complete extraction.[9]
-
Centrifuge the sample to pellet any solid matrix components.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[9]
-
-
Chromatographic Conditions (Example):
-
Column: Agilent Poroshell 120 Bonus-RP, 2.7 µm[9]
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
-
Detection: DAD at a specified wavelength (e.g., 256 nm or 290 nm) or MS in Single Ion Recording (SIR) mode.[6]
-
-
Analysis and Quantification: Inject the prepared standards and samples into the HPLC system. Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve generated from the standards.
Skin Sensitization Assessment: Local Lymph Node Assay (OECD 429)
Given that this compound is a known skin sensitizer, the Local Lymph Node Assay (LLNA) is a standard in vivo method for assessing its sensitization potential.[13] The assay measures lymphocyte proliferation in the lymph nodes draining the site of chemical application.[1][2][4]
Principle: Sensitizing chemicals induce the proliferation of lymphocytes in local lymph nodes. The LLNA quantifies this proliferation, typically by measuring the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) into the DNA of dividing cells. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI value of 3 or greater is considered a positive result, indicating sensitizing potential.[1][2]
Procedure Outline:
-
Animal Model: The test is performed on mice (e.g., CBA/Ca or CBA/J strain).[2]
-
Dose Groups: A minimum of three concentrations of the test substance (this compound) dissolved in a suitable vehicle are prepared, along with a vehicle-only control group and a positive control group (using a known sensitizer).[1] Each group consists of at least four animals.
-
Application: A specified volume (e.g., 25 µL) of the test substance or control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.[2]
-
Radionuclide Injection: Approximately 48 hours after the final application (on day 5), the mice are injected intravenously with ³H-methyl thymidine.[2]
-
Lymph Node Excision: After another 24 hours (on day 6), the animals are euthanized, and the auricular lymph nodes draining the application site are excised and pooled for each experimental group.[1]
-
Cell Preparation and Measurement: A single-cell suspension of lymph node cells is prepared. The incorporated radioactivity is measured using a β-scintillation counter and expressed as disintegrations per minute (DPM) per lymph node.[1]
-
Calculation: The Stimulation Index (SI) for each dose group is calculated as the ratio of the mean DPM per mouse in the treated group to the mean DPM per mouse in the vehicle control group.
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships, aiding in comprehension and protocol development.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Analytical Workflow (HPLC)
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. CN104086442A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. oecd.org [oecd.org]
- 5. Study on Non-pollutant and Clean Synthesis High-purity this compound | Semantic Scholar [semanticscholar.org]
- 6. lcms.cz [lcms.cz]
- 7. Determination of aromatic amines in hair dye and henna samples by ion-pair extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Determination of aromatic amines in hair dye and henna samples by ion-pair extraction and gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 11. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flashpointsrl.com [flashpointsrl.com]
- 13. Skin Sensitisation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stability and Storage of 2,5-Diaminotoluene Sulfate
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and appropriate storage of chemical compounds is paramount to ensure experimental accuracy, product efficacy, and safety. This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for 2,5-Diaminotoluene sulfate (CAS No. 615-50-9), a compound frequently used in various industrial applications, including as a precursor in the formulation of permanent hair dyes.
Chemical Stability Profile
This compound is generally considered stable under normal laboratory temperatures and pressures. However, as an aromatic amine, it is susceptible to degradation under specific conditions, primarily through oxidation. This degradation can be accelerated by exposure to light, air, and heat. The sulfate salt form offers increased stability compared to the free base, 2,5-diaminotoluene.
Incompatible Materials: To prevent degradation and potential hazardous reactions, this compound should be stored away from strong oxidizing agents and strong bases.
Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes containing nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[1][2]
Recommended Storage and Handling Conditions
Proper storage and handling are crucial for maintaining the integrity and purity of this compound. The following table summarizes the recommended conditions based on material safety data sheets and technical documents.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. Some sources recommend refrigeration. | To minimize thermal degradation. |
| Atmosphere | Store in a tightly closed container. | To prevent oxidation from atmospheric oxygen. |
| Light Exposure | Store in a light-resistant container or in a dark location. | To prevent photo-degradation. |
| Ventilation | Store in a well-ventilated area. | To mitigate the risk of inhaling any potential dust or vapors. |
| Incompatibility | Keep away from strong oxidizing agents and strong bases. | To avoid chemical reactions that can lead to degradation or hazardous situations. |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid dust formation. | To prevent inhalation and skin contact. |
Experimental Protocols for Stability Assessment
While specific stability testing protocols for this compound are not widely published, a general approach for assessing the stability of primary aromatic amines can be adapted. The following outlines a comprehensive experimental workflow for a forced degradation study.
Objective:
To evaluate the stability of this compound under various stress conditions to identify potential degradation products and determine its degradation pathways.
Materials and Methods:
-
Test Substance: this compound (purity ≥98%)
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector, Mass Spectrometer (MS), pH meter, analytical balance, oven, and photostability chamber.
-
Stress Conditions:
-
Acid Hydrolysis: 1 M HCl at 60°C for 48 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 48 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 80°C for 72 hours.
-
Photostability: Exposure to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
For each stress condition, subject a sample of the stock solution to the specified conditions.
-
At defined time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
A control sample, protected from the stress conditions, should be analyzed at the same time points.
-
-
Analytical Method:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm and 280 nm).
-
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the unstressed control.
-
Identify and characterize any significant degradation products using HPLC-MS.
-
Visualizing Storage and Handling Guidelines
The following diagram illustrates the key considerations for the proper storage and handling of this compound.
Caption: Key storage and handling guidelines for this compound.
References
An In-depth Technical Guide to the Safe Laboratory Use of 2,5-Diaminotoluene Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for 2,5-Diaminotoluene sulfate, a chemical intermediate with applications in various research and development settings, including as a component in hair dyes and in the synthesis of other compounds.[1][2][3] Adherence to strict safety protocols is imperative when handling this substance due to its potential health hazards.
Chemical Identification and Physical Properties
This compound is the sulfate salt of 2,5-toluenediamine.[1][4] It is also known by several synonyms, including Toluene-2,5-diamine sulfate and 2-Methyl-1,4-benzenediamine sulfate.[2][5] It typically appears as an off-white to light-purple powder.[3][4][5][6]
| Property | Value | Source |
| CAS Number | 615-50-9 | [5][7][8] |
| Molecular Formula | C₇H₁₀N₂ · H₂SO₄ | [9] |
| Molecular Weight | 220.25 g/mol | [3][4][6][8] |
| Physical Appearance | Off-white to pinkish-white or light-purple powder | [2][3][4][5][6] |
| Solubility | Soluble in water, ethanol, acetone, and chloroform. Partially soluble in alcohol. | [2] |
| Purity | Typically ≥99% | [2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed and harmful in contact with skin or if inhaled.[7][8][10] It is also recognized as a skin sensitizer, capable of causing an allergic skin reaction upon repeated contact.[7][8][10] Furthermore, this chemical is toxic to aquatic life with long-lasting effects.[7][8]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Hazard Pictograms:
Toxicological Data
Acute toxicity data highlights the potential for significant harm from exposure.
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 98 - 102 mg/kg |
| Dermal LD50 | Rabbit | > 5000 mg/kg |
| Inhalation LC50 | Rat | 0.99 mg/L |
| Intraperitoneal LD50 | Rat | 49 mg/kg |
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to the following protocols is essential to minimize risk when working with this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against exposure.
Caption: Required PPE and engineering controls for handling this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Caption: First aid procedures for exposure to this compound.
Spill Response Protocol
In the event of a spill, a clear and methodical response is necessary to prevent exposure and environmental contamination.
Caption: Spill response workflow for this compound.
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible substances.[5] Store locked up.[7][8]
Disposal: This material and its container must be disposed of as hazardous waste.[5] Avoid release to the environment.[5]
Conclusion
This compound is a valuable chemical for research and development but poses significant health risks if not handled properly. A thorough understanding of its hazards, coupled with the consistent application of the safety protocols outlined in this guide, is essential for maintaining a safe laboratory environment. Researchers, scientists, and drug development professionals must remain vigilant in their handling practices to mitigate the risks associated with this compound.
References
- 1. This compound | 615-50-9 [chemicalbook.com]
- 2. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 3. jayorganics.com [jayorganics.com]
- 4. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 2,5 Diamino Toluene Sulphate [intersperse.in]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. jayorganics.com [jayorganics.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. toluene-2,5-diamine sulfate, 615-50-9 [thegoodscentscompany.com]
Introduction: The Role of 2,5-Diaminotoluene Sulfate as a Primary Intermediate
An In-Depth Technical Guide to the Mechanism of Action of 2,5-Diaminotoluene Sulfate in Chemical Reactions
This compound (2,5-TDAS), also known as p-Toluenediamine Sulfate (PTD), is an aromatic amine salt of significant industrial importance, primarily serving as a key precursor in oxidative (permanent) hair dye formulations.[1][2] It is often used as an alternative to the more widely known p-Phenylenediamine (PPD), as it belongs to the same family of primary intermediates but is considered a less aggressive ingredient in terms of sensitization potential.[3][4] The fundamental principle of its application lies in its ability to undergo in situ chemical transformation within the hair shaft. As a small molecule, it first penetrates the hair cuticle and then, through a series of controlled chemical reactions, is converted into large, colored polymers that become physically trapped within the hair's cortex, resulting in a permanent color change.[5][6] This guide elucidates the core mechanisms governing these reactions, provides practical experimental frameworks for their study, and discusses the toxicological implications of its chemical reactivity.
Core Mechanism of Action: The Oxidative Dye-Forming Cascade
The formation of a stable, permanent color using 2,5-TDAS is not the result of a single reaction but a coordinated, multi-step process that occurs within an alkaline, oxidative environment. The overall process can be dissected into three critical stages: alkalinization and penetration, oxidation (activation), and coupling for chromophore development.
1. Alkalinization and Penetration: Permanent hair dye formulations are maintained at an alkaline pH, typically using ammonia or an alternative like ethanolamine. This alkaline environment is crucial for two reasons. First, it causes the hair shaft to swell, lifting the protective cuticle scales. This process is essential for allowing the relatively small dye precursor molecules, including 2,5-diaminotoluene (the free base form of 2,5-TDAS) and coupler molecules, to penetrate deep into the cortex of the hair fiber.[5]
2. Oxidation and Activation: Once inside the hair cortex, the reaction is initiated by an oxidizing agent, almost universally hydrogen peroxide (H₂O₂), which is mixed with the dye formulation immediately before application.[5][6][7] The hydrogen peroxide serves to lighten the natural melanin pigment in the hair and, more importantly, it oxidizes the primary intermediate, 2,5-diaminotoluene. This oxidation converts the diamine into a highly reactive, unstable electrophilic species known as a quinone-diimine. This diimine is the activated state of the precursor, primed for the subsequent color-forming reaction.
3. Coupling and Polymerization: The highly reactive quinone-diimine intermediate does not persist. It rapidly undergoes an electrophilic substitution reaction with electron-rich aromatic compounds, known as couplers or color modifiers, which are also present in the dye formulation.[2][5] Common couplers include molecules like resorcinol, m-aminophenol, and various naphthols.[8] This "coupling" reaction forms a new, larger molecule known as an indo-dye.[6]
These initial indo-dye molecules possess the chromophores that impart color. They can then undergo further oxidation and condensation reactions with other intermediates and couplers, leading to the formation of even larger, cross-linked polymers.[5] It is this final, complex mixture of large, insoluble colored polymers that is physically trapped within the hair structure, ensuring the longevity of the color. The final shade achieved is a direct function of the specific primary intermediate(s) and the blend of couplers used in the formulation.[6][9]
Key Components in the Oxidative Reaction
The successful formation of color is contingent on the interplay of several key chemical agents. Their roles are summarized below.
| Component | Chemical Example(s) | Primary Function in the Reaction |
| Primary Intermediate | This compound | The foundational precursor molecule that, upon oxidation, initiates the color-forming reaction.[5][6] |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Oxidizes the primary intermediate to its reactive state (quinone-diimine) and lightens natural hair pigment.[5][7] |
| Alkaline Agent | Ammonia, Ethanolamine | Swells the hair cuticle to allow penetration of precursors; catalyzes the decomposition of hydrogen peroxide.[5] |
| Coupler (Color Modifier) | Resorcinol, m-Aminophenol, Naphthols | Reacts with the oxidized primary intermediate to form the final, stable chromophore (dye molecule).[2][5][8] |
Visualizing the Oxidative Dyeing Workflow
The logical flow from individual components to the final colored hair fiber can be represented as a multi-stage process.
Sources
- 1. Final amended report of the safety assessment of toluene-2,5-diamine, toluene-2,5-diamine sulfate, and toluene-3,4-diamine as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 3. barbarastevns.medium.com [barbarastevns.medium.com]
- 4. avivahealth.com [avivahealth.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 7. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5344463A - Hair dye compositions and methods utilizing 2-substituted-1-naphthol couplers - Google Patents [patents.google.com]
- 9. 2,5 Di amino Toluene Sulphate | RXSOl GROUP [rxsolgroup.com]
2,5-Diaminotoluene Sulfate: A Comprehensive Technical Guide for Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminotoluene sulfate, an organic sulfate salt of 2-methyl-1,4-phenylenediamine, is a versatile and highly reactive organic building block.[1][2] With the CAS number 615-50-9, this compound, appearing as a white to light purple powder, has found significant applications across various fields, most notably as a primary intermediate in the formulation of permanent hair dyes.[1][3][4] Its unique molecular structure, featuring two amino groups on a toluene ring, allows it to readily participate in a range of chemical reactions, including diazotization and coupling, making it a valuable precursor for the synthesis of dyes, pigments, and other complex organic molecules.[2] Beyond its established role in the cosmetics industry, this compound is gaining attention as a monomer in polymer chemistry and as a scaffold in the development of novel therapeutic agents.[5] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and diverse applications of this compound, with a focus on its utility as a foundational component in organic synthesis and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in research and development. The compound is typically supplied as a high-purity crystalline powder.[4][6]
| Property | Value | References |
| Molecular Formula | C₇H₁₂N₂O₄S | [2][3] |
| Molecular Weight | 220.25 g/mol | [7][8] |
| Appearance | White to reddish or light purple powder | [1][3] |
| Melting Point | >300 °C (decomposes) | [1][7] |
| Boiling Point | 273.7 °C at 760 mmHg | [7] |
| Solubility in Water | 9.6 g/L at 20 °C | [1][7] |
| pKa | 6.39 at 20 °C | [1][7] |
| Purity | ≥98.0% (by HPLC) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from o-toluidine. A common industrial method involves the diazotization of o-toluidine, followed by a coupling reaction and subsequent reductive cleavage of the resulting azo compound.[1][5]
Experimental Protocol: Synthesis from o-Toluidine
This protocol is based on a widely described synthetic route.[1][2][3]
Step 1: Diazotization and Coupling to form 2-Aminoazotoluene
-
In a reaction vessel equipped with a stirrer and cooling system, prepare an aqueous solution of an inorganic acid (e.g., hydrochloric acid or sulfuric acid).
-
Dissolve o-toluidine in the acidic solution.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite while maintaining the temperature below 10 °C to facilitate the diazotization and self-coupling reaction, forming 2-aminoazotoluene.
-
The reaction mixture is typically stirred for several hours until the reaction is complete.
Step 2: Reductive Cleavage of 2-Aminoazotoluene
-
The 2-aminoazotoluene intermediate is subjected to reductive cleavage. This can be achieved using various reducing agents, such as zinc dust or through catalytic hydrogenation (e.g., using a Pd/C or Raney-Ni catalyst).[1][3]
-
For catalytic hydrogenation, the reaction is typically carried out in a pressure vessel under a hydrogen atmosphere.
-
The reaction mixture is heated, and the progress is monitored until the azo bond is cleaved, yielding 2,5-diaminotoluene and regenerating o-toluidine as a byproduct.
-
The o-toluidine byproduct can be removed by steam distillation and recycled.[1]
Step 3: Formation of the Sulfate Salt
-
After the removal of the catalyst and any byproducts, the resulting aqueous solution of 2,5-diaminotoluene is treated with sulfuric acid.
-
The addition of sulfuric acid causes the precipitation of this compound.
-
The precipitate is then filtered, washed, and dried to yield the final product.
A schematic of this synthesis workflow is presented below.
Caption: Synthesis workflow for this compound.
Applications as an Organic Building Block
The reactivity of the two amino groups in this compound makes it a valuable building block for a variety of organic transformations.
In the Synthesis of Dyes and Pigments
The primary application of this compound is in the formulation of oxidative hair dyes.[4][9] In this process, it acts as a "primary intermediate" or "precursor." The mechanism involves the oxidation of the 2,5-diaminotoluene, typically with hydrogen peroxide in an alkaline medium, to form a reactive quinonediimine intermediate.[10] This intermediate then rapidly couples with other aromatic compounds, known as "couplers" (e.g., resorcinol, m-aminophenol), to generate a variety of stable dye molecules that impart the desired color to the hair.[10][11] The large size of the resulting dye molecules prevents them from being easily washed out of the hair shaft.[11]
References
- 1. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 2. CN104086442A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 6. This compound | 615-50-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Study on Non-pollutant and Clean Synthesis High-purity this compound | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.dmu.dk [www2.dmu.dk]
The Untapped Potential of 2,5-Diaminotoluene Sulfate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diaminotoluene sulfate, a compound traditionally utilized in the dye industry, presents an underexplored yet promising scaffold for medicinal chemistry and drug discovery. While direct applications in pharmaceuticals are not yet established, its structural similarity to known pharmacophores and its versatility as a chemical intermediate suggest significant potential. This technical guide explores the prospective applications of this compound in medicinal chemistry, drawing parallels with isomeric structures and leveraging fundamental principles of drug design. We will delve into its potential as a building block for novel therapeutic agents, consider its role in bioisosteric replacement, and outline hypothetical synthetic and experimental protocols to unlock its latent pharmacological value.
Introduction: Beyond the Dye
This compound is an aromatic amine that has been extensively used as a precursor in the formulation of permanent hair dyes and other colorants.[1][2][3][4] Its chemical properties, particularly the presence of two reactive amino groups on a toluene ring, make it a versatile intermediate for the synthesis of a variety of organic molecules.[2][5] While its current applications are predominantly industrial, the inherent reactivity of this molecule warrants a closer examination of its potential within the realm of medicinal chemistry. The exploration of known chemical entities for new therapeutic purposes is a cornerstone of efficient drug discovery, and this compound stands as a candidate ripe for such investigation.
The Rationale for Medicinal Chemistry Exploration
The primary motivation for investigating this compound in a medicinal context stems from two key areas: the proven pharmacological relevance of its structural isomers and the strategic application of bioisosterism in drug design.
Lessons from Isomers: The Case of 2,3-Diaminotoluene
Derivatives of the isomeric 2,3-diaminotoluene have been shown to possess a wide range of biological activities. This related compound serves as a versatile scaffold for the synthesis of heterocyclic compounds with significant pharmacological potential.[6] Quinoxaline derivatives, which can be synthesized from 2,3-diaminotoluene, have demonstrated notable anticancer and antimicrobial properties.[6] This provides a strong rationale for exploring whether 2,5-diaminotoluene can be used to generate analogous or novel heterocyclic systems with therapeutic value.
Bioisosteric Replacement Strategies
Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties, is a powerful tool in drug design to enhance potency, reduce toxicity, or alter pharmacokinetics.[7][8] Phenylenediamines are common structural motifs in a variety of therapeutic agents. 2,5-Diaminotoluene can be considered a bioisostere of p-phenylenediamine, with the addition of a methyl group. This methyl group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The potential to use 2,5-diaminotoluene as a bioisosteric replacement for other phenylenediamines in existing drug scaffolds is a compelling avenue for investigation.[7][8]
Potential Therapeutic Targets and Applications
Based on the activities of related compounds and the general properties of aromatic amines, several potential therapeutic applications for derivatives of this compound can be hypothesized.
Anticancer Agents
The quinoxaline scaffold, which could be synthesized from 2,5-diaminotoluene, is a "privileged" structure in medicinal chemistry, known for its presence in numerous anticancer agents.[6] By reacting 2,5-diaminotoluene with α-dicarbonyl compounds, a variety of substituted quinoxalines could be generated and screened for cytotoxic activity against various cancer cell lines.
Antimicrobial Agents
There is a growing need for new antimicrobial agents to combat drug-resistant pathogens. Diamine-containing compounds have been investigated for their antibacterial activities.[9][10] Derivatives of 2,5-diaminotoluene, such as Schiff bases or other heterocyclic systems, could be synthesized and evaluated for their ability to inhibit the growth of clinically relevant bacteria and fungi.
Enzyme Inhibition
Some diaminotoluene derivatives have shown potential as enzyme inhibitors. For instance, certain 2,5-diaminobenzoquinones have been identified as potent urease inhibitors.[11] This suggests that the 2,5-diaminotoluene core could be a starting point for designing inhibitors of other enzymes relevant to human diseases.
Hypothetical Synthetic Pathways and Methodologies
The following sections outline potential synthetic routes and experimental protocols for the exploration of this compound's medicinal chemistry potential.
Synthesis of Quinoxaline Derivatives
Quinoxalines can be readily synthesized from 2,5-diaminotoluene and a 1,2-dicarbonyl compound.
Experimental Protocol: General Procedure for Quinoxaline Synthesis
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add a base (e.g., sodium bicarbonate) to neutralize the sulfate salt and liberate the free diamine.
-
To this solution, add the desired 1,2-dicarbonyl compound (1 equivalent).
-
Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the desired quinoxaline derivative.
Bioisosteric Replacement Workflow
The following diagram illustrates a conceptual workflow for using 2,5-diaminotoluene as a bioisostere for a known p-phenylenediamine-containing drug.
Quantitative Data and Biological Evaluation
Currently, there is a scarcity of quantitative data regarding the medicinal chemistry applications of 2,5-diaminotoluene derivatives. The table below summarizes the limited available information on the biological activity of related compounds.
| Compound Class | Target/Assay | Activity Metric | Reported Value/Effect | Reference |
| 2,5-Diaminobenzoquinones | Jack Bean Urease Inhibition | IC50 | Nanomolar range (e.g., 31.4 nM and 36.0 nM for some derivatives) | [11] |
| Toluene-2,5-diamine | Eosin-sensitized photo-oxidation | - | Inhibitor, competes with oxygen and trypsin | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized 2,5-diaminotoluene derivatives and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each compound.
Conclusion and Future Directions
This compound, while a well-established industrial chemical, remains a largely untapped resource in the field of medicinal chemistry. The structural analogies to pharmacologically active diaminotoluenes and the potential for its use in bioisosteric replacement strategies provide a solid foundation for future research. The synthesis and screening of novel derivatives, particularly heterocyclic compounds such as quinoxalines, could lead to the discovery of new therapeutic agents for a range of diseases. This technical guide serves as a call to action for researchers to explore the latent potential of this readily available chemical intermediate and to expand its utility from the realm of colorants to that of life-saving medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 4. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 5. This compound: Carcinogenic Potency Database [leadscope.com]
- 6. benchchem.com [benchchem.com]
- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 8. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 9. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technology - Antimicrobial Activity of Diamino Compounds Against Drug-Resistant A. Baumannii [usf.technologypublisher.com]
- 11. Antiureolytic Activity of Substituted 2,5-Diaminobenzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Isomers of Diaminotoluene and Their Comparative Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the six isomers of diaminotoluene (DAT), detailing their physical, chemical, and biological properties. The information is presented to facilitate comparative analysis and to provide researchers with the necessary details for experimental design and interpretation.
Introduction
Diaminotoluenes are a group of aromatic amines that are of significant industrial importance, primarily as precursors in the production of toluene diisocyanate (TDI), a key component in the manufacture of polyurethanes.[1] Beyond this primary application, DAT isomers are utilized as intermediates in the synthesis of dyes, as curing agents for epoxy resins, and as antioxidants in rubber production.[1] The six isomers of diaminotoluene, arising from the different substitution patterns of the two amino groups and one methyl group on the benzene ring, exhibit distinct properties that influence their reactivity, applications, and toxicological profiles. Understanding these differences is crucial for their safe and effective use in various industrial and research settings.
The six isomers are:
-
2,3-Diaminotoluene (2,3-DAT)
-
2,4-Diaminotoluene (2,4-DAT)
-
2,5-Diaminotoluene (2,5-DAT)
-
2,6-Diaminotoluene (2,6-DAT)
-
3,4-Diaminotoluene (3,4-DAT)
-
3,5-Diaminotoluene (3,5-DAT)
Comparative Physicochemical Properties
The arrangement of the functional groups on the toluene ring significantly impacts the physicochemical properties of the diaminotoluene isomers. These properties are summarized in the tables below for easy comparison.
Table 1: General and Physical Properties of Diaminotoluene Isomers
| Property | 2,3-DAT | 2,4-DAT | 2,5-DAT | 2,6-DAT | 3,4-DAT | 3,5-DAT |
| CAS Number | 2687-25-4 | 95-80-7 | 95-70-5 | 823-40-5 | 496-72-0 | 108-71-4 |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ |
| Molecular Weight ( g/mol ) | 122.17 | 122.17 | 122.17 | 122.17 | 122.17 | 122.17 |
| Appearance | Brown to dark brown powder or crystals | Colorless to brown, needle-shaped crystals | Off-white to light purple crystals | Off-white to dark gray crystals | Colorless to brownish-purple crystalline solid | Very dark brown oil |
| Melting Point (°C) | 59-65[2] | 97-99[3] | 64[4] | 104-106[5] | 87-89[6] | 98.1[3] |
| Boiling Point (°C) | 255[7] | 283-285[3] | 273[4] | 289[8] | 155-156 (at 18 mmHg)[6] | 283-285 (sublimes)[1] |
| pKa | 4.28 (Predicted)[9], 4.91 (Estimated)[7] | 5.02 (Predicted)[10], 5.35 (Estimated)[11] | 5.98 (Predicted) | 4.74 (Predicted)[12], 4.69 (Estimated)[8] | 4.59 (Predicted)[6] | Not Available |
Table 2: Solubility of Diaminotoluene Isomers
| Solvent | 2,3-DAT | 2,4-DAT | 2,5-DAT | 2,6-DAT | 3,4-DAT | 3,5-DAT |
| Water | Soluble[2] | 3.5 g/100 mL at 20°C[11] | 50 g/L at 20°C | 60 g/L at 15°C[12] | 16 g/L at 20°C[13] | Very soluble[14] |
| Ethanol | Very soluble[15] | Soluble[11] | Soluble[13] | Soluble[8] | Soluble[16] | Soluble[14] |
| Diethyl Ether | Not specified | Soluble[11] | Soluble[13] | Soluble | Soluble[16] | Soluble[14] |
| Benzene | Very soluble[15] | Soluble | Soluble in hot benzene[1] | Soluble[8] | Not specified | Soluble in hot benzene[1] |
| Acetone | Very soluble[15] | Soluble | Soluble | Not specified | Not specified | Not specified |
| Chloroform | Not specified | Not specified | Not specified | Not specified | Sparingly soluble[6] | Slightly soluble[4] |
| DMSO | Not specified | Not specified | Not specified | Not specified | Not specified | Slightly soluble[4] |
Synthesis and Experimental Protocols
The primary industrial method for producing diaminotoluene isomers is the catalytic hydrogenation of the corresponding dinitrotoluene isomers.[1] Laboratory-scale syntheses often employ similar reduction strategies. Below are representative experimental protocols for the synthesis of several diaminotoluene isomers.
Experimental Workflow: General Synthesis of Diaminotoluene Isomers via Dinitrotoluene Reduction
General workflow for the synthesis and analysis of diaminotoluene isomers.
Protocol 1: Synthesis of 2,3-Diaminotoluene
This protocol describes the synthesis of 2,3-diaminotoluene via the catalytic hydrogenation of 2-methyl-6-nitroaniline.
Materials:
-
2-Methyl-6-nitroaniline
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 2-methyl-6-nitroaniline in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the reaction vessel and replace the atmosphere with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst.
-
Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,3-diaminotoluene.
-
The crude product can be further purified by recrystallization or distillation if necessary.
Protocol 2: Synthesis of 2,4-Diaminotoluene
This protocol details the reduction of 2,4-dinitrotoluene using iron powder in an ethanol-water mixture with a hydrochloric acid catalyst.
Materials:
-
2,4-Dinitrotoluene
-
Iron powder
-
50% Ethanol (by weight)
-
Concentrated hydrochloric acid
-
Reflux apparatus with a mechanical stirrer
-
Filtration apparatus
Procedure:
-
In a three-necked flask equipped with a reflux condenser and mechanical stirrer, combine 2,4-dinitrotoluene, iron powder, and 50% ethanol.
-
Heat the mixture to boiling on a water bath and start the stirrer.
-
Slowly add a solution of concentrated hydrochloric acid in 50% ethanol.
-
After the addition is complete, continue to reflux the mixture for a specified time (e.g., 2 hours).
-
While the mixture is still hot, filter to remove the iron residue. Wash the reaction flask and the iron residue with hot 95% ethanol.
-
The crude 2,4-diaminotoluene can be precipitated from the filtrate as its sulfate salt and then neutralized to obtain the free base, which can be further purified by recrystallization.
Comparative Biological Properties and Metabolism
The biological effects of diaminotoluene isomers are closely linked to their metabolism. The primary metabolic pathways involve N-acetylation and ring hydroxylation, which can lead to the formation of reactive intermediates capable of binding to cellular macromolecules, including DNA, potentially leading to mutagenic and carcinogenic effects.
Metabolic and Bioactivation Pathway of Diaminotoluene Isomers
The following diagram illustrates a generalized metabolic pathway for diaminotoluene isomers, leading to detoxification or bioactivation. The specific positions of hydroxylation and the rates of acetylation can vary between isomers and species.
Generalized metabolic and bioactivation pathway for diaminotoluene isomers.
Metabolic Differences Between Isomers:
-
2,4-Diaminotoluene: This isomer is a known animal carcinogen. Its metabolism involves N-acetylation and ring hydroxylation. The formation of reactive intermediates that bind to DNA is a key step in its carcinogenic mechanism.[12] The para-amino group is a primary site for metabolic activation.[12]
-
2,6-Diaminotoluene: While mutagenic in some in vitro tests, 2,6-DAT is generally considered non-carcinogenic in rats. It is rapidly metabolized through N-acetylation and ring hydroxylation to form several metabolites that are excreted in the urine.
-
Other Isomers: The metabolism of the other isomers is less extensively studied, but it is generally understood to follow similar pathways of acetylation and hydroxylation.[7] The position of the amino and methyl groups influences the sites of hydroxylation and the rate of acetylation, which in turn affects the toxic potential of each isomer.
Analytical Methodologies
The separation and quantification of diaminotoluene isomers are typically achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 3: HPLC Analysis of Diaminotoluene Isomers
This protocol provides a general framework for the separation of DAT isomers using reversed-phase HPLC.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Diaminotoluene isomer standards
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio may need to be optimized for the specific isomers being analyzed. A gradient elution may be necessary for the separation of all six isomers.
-
Standard Preparation: Prepare stock solutions of each diaminotoluene isomer in a suitable solvent (e.g., acetonitrile or methanol). From these stock solutions, prepare a series of working standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing the diaminotoluene isomers in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection Wavelength: Monitor the absorbance at a wavelength where the isomers have significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. Identify the peaks corresponding to each isomer based on their retention times compared to the standards. Quantify the amount of each isomer using a calibration curve generated from the standard solutions.
Conclusion
The six isomers of diaminotoluene, while sharing the same molecular formula, exhibit a range of physicochemical and biological properties. Their distinct melting points, boiling points, pKa values, and solubilities are a direct consequence of the different substitution patterns on the aromatic ring. These differences have important implications for their industrial applications and toxicological profiles. The primary metabolic pathways for these compounds involve N-acetylation and ring hydroxylation, which can lead to either detoxification or the formation of reactive, potentially carcinogenic, intermediates. A thorough understanding of the unique properties of each isomer is essential for their safe handling, the optimization of their use in synthesis, and the assessment of their potential health risks. Further research is warranted to fill the existing data gaps, particularly concerning the pKa values of 3,4- and 3,5-diaminotoluene and a more comprehensive quantitative understanding of their solubilities and metabolic fates.
References
- 1. Diaminotoluenes (EHC 74, 1987) [inchem.org]
- 2. benchchem.com [benchchem.com]
- 3. 108-71-4 CAS MSDS (toluene-3,5-diamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. toluene-3,5-diamine CAS#: 108-71-4 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,4-Diaminotoluene | 496-72-0 [chemicalbook.com]
- 7. 2,3-Diaminotoluene | C7H10N2 | CID 17593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Diaminotoluene | C7H10N2 | CID 13205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Route-dependent comparative metabolism of [14C]toluene 2,4-diisocyanate and [14C]toluene 2,4-diamine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Activation of 2,4-diaminotoluene to proximate carcinogens in vitro, and assay of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nama-group.com [nama-group.com]
- 14. 3,5-Diaminotoluene | C7H10N2 | CID 7951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 3,4-Diaminotoluene | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,5-Diaminotoluene Sulfate in Organic Synthesis
Introduction: The Versatility of a Core Aromatic Diamine
2,5-Diaminotoluene sulfate (CAS No. 615-50-9), the sulfate salt of 2-methyl-1,4-benzenediamine, is a cornerstone intermediate in modern organic synthesis.[1][2] Characterized by two primary amino groups at the 2 and 5 positions of a toluene ring, this compound offers a rich reactivity profile for constructing a diverse array of complex molecules.[1] While historically prominent in the formulation of oxidative hair dyes and pigments, its utility extends significantly into the synthesis of polymers, specialized dyes for textiles and leathers, biological stains, and as a precursor for pharmaceutical and heterocyclic compounds.[3][4][5][6]
The sulfate salt form enhances its stability and water solubility compared to the free base, making it a more manageable reagent in many laboratory settings.[1][7] Its primary mode of reactivity involves the two nucleophilic amino groups, which readily participate in diazotization, condensation, and coupling reactions.[1] This guide provides an in-depth exploration of its applications, focusing on the causality behind experimental choices and furnishing validated protocols for researchers in synthetic chemistry and drug development.
| Property | Value | Source |
| CAS Number | 615-50-9 | [1][4] |
| Molecular Formula | C₇H₁₂N₂O₄S | [1][4] |
| Molecular Weight | 220.25 g/mol | [2] |
| Appearance | Light tan to light purple powder | [4][7] |
| Melting Point | ~300 °C (decomposes) | [4][7] |
| Solubility in Water | 5.03 g/L (at 20 °C) | [4][7] |
| pH (Saturated Sol.) | 2.47 (at 20 °C) | [4][7] |
PART I: Critical Safety & Handling Protocols
Trustworthiness through Safety: Before any synthetic work, a rigorous understanding of the associated hazards is paramount. This compound is classified as toxic and poses significant health risks upon exposure. Adherence to these safety protocols is a non-negotiable aspect of any experimental design.
GHS Hazard Profile Summary [8][9]
| Hazard Class | Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Sensitization | H317: May cause an allergic skin reaction |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects |
Mandatory Safety Procedures:
-
Engineering Controls: All manipulations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11] Ensure the workspace is well-ventilated.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[10][11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are required to prevent skin exposure.[8][12]
-
-
Handling: Avoid creating dust.[10][11] Do not eat, drink, or smoke in the laboratory.[8][10] Wash hands, face, and any exposed skin thoroughly after handling.[10]
-
First Aid:
-
Ingestion: If swallowed, rinse mouth and immediately call a poison center or physician. Do NOT induce vomiting.[9][10]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[9][10]
-
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[10] Avoid release to the environment.[8]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[10]
PART II: Core Synthetic Applications & Protocols
Application 1: Synthesis of Azo Dyes via Diazotization-Coupling
The most prominent application of this compound is in the synthesis of azo dyes.[1][3] The process is a classic two-step electrophilic aromatic substitution.
Causality and Mechanism:
-
Diazotization: The primary aromatic amine is converted into a highly reactive aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[13] The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures.[13] The strongly acidic environment is crucial for generating the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic amine.[13]
-
Azo Coupling: The resulting electrophilic diazonium salt is immediately reacted with an electron-rich coupling component, such as a phenol or another aromatic amine.[14][15] The coupling component attacks the terminal nitrogen of the diazonium salt, leading to the formation of the characteristic azo linkage (–N=N–), which acts as a chromophore and imparts vibrant color to the molecule.[15]
Caption: Workflow for Azo Dye synthesis from this compound.
Protocol: Synthesis of an Azo Dye using 2-Naphthol as a Coupling Agent
-
Materials:
-
This compound (1.10 g, 5.0 mmol)
-
Sodium nitrite (NaNO₂), (0.38 g, 5.5 mmol)
-
Concentrated Hydrochloric Acid (HCl), (~2.5 mL)
-
2-Naphthol (0.72 g, 5.0 mmol)
-
Sodium hydroxide (NaOH)
-
Deionized water, Ice
-
-
Step-by-Step Methodology:
-
Preparation of Diazonium Salt: a. In a 100 mL beaker, suspend 1.10 g (5.0 mmol) of this compound in 15 mL of water and 1.5 mL of concentrated HCl. b. Cool the mixture to 0-5 °C in an ice-water bath with constant stirring. The sulfate salt should dissolve to form the dihydrochloride salt. c. In a separate test tube, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 2 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold amine solution over 10 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 10 minutes after addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
Preparation of Coupling Solution: a. In a separate 250 mL beaker, dissolve 0.72 g (5.0 mmol) of 2-naphthol in 15 mL of 10% aqueous sodium hydroxide solution. b. Cool this solution to approximately 5 °C in an ice bath.
-
Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. b. A brightly colored precipitate (typically red or orange) should form immediately.[14] c. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the solid dye product by vacuum filtration using a Büchner funnel. b. Wash the crude product with several portions of cold deionized water until the filtrate is neutral. c. Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified dye. d. Dry the purified product in a vacuum oven at a low temperature.
-
Application 2: Monomer for Step-Growth Polymerization
The presence of two primary amine groups makes 2,5-diaminotoluene a suitable monomer for producing polymers such as polyamides, polyimides, and polyurethanes through step-growth polymerization.[3][5] This process involves the stepwise reaction between bifunctional monomers.[16]
Causality and Mechanism: In this type of polymerization, the diamine acts as a nucleophile, reacting with an electrophilic comonomer, such as a diacyl chloride (for polyamides) or a diisocyanate (for polyurethanes). The reaction proceeds via a condensation mechanism, typically eliminating a small molecule like HCl or water. The chain grows slowly as dimers form trimers, trimers form tetramers, and so on, until high molecular weight polymers are achieved.[16]
Caption: General workflow for step-growth polymerization.
Protocol: General Procedure for Polyamide Synthesis
-
Note: This protocol requires the free base, 2,5-diaminotoluene, which can be generated from the sulfate salt by neutralization with a base (e.g., NaOH) followed by extraction.[17] Handle the free base with extreme caution under a fume hood.
-
Materials:
-
2,5-Diaminotoluene (1.22 g, 10 mmol)
-
Terephthaloyl chloride (2.03 g, 10 mmol)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) as solvent
-
An acid scavenger, such as pyridine or triethylamine (2.1 g, 21 mmol)
-
-
Step-by-Step Methodology:
-
Monomer Dissolution: a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.22 g (10 mmol) of 2,5-diaminotoluene and the acid scavenger in 30 mL of anhydrous NMP. b. Stir the solution under a gentle stream of nitrogen until all solids have dissolved. Cool the flask to 0 °C.
-
Polymerization: a. Dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 20 mL of anhydrous NMP. b. Add the diacyl chloride solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Polymer Precipitation and Isolation: a. Pour the viscous polymer solution slowly into a large beaker containing a non-solvent like methanol or water with vigorous stirring. b. The polyamide will precipitate as a fibrous solid. c. Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and then wash with water. d. Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Application 3: Precursor for Heterocyclic Compounds and Dyes
The reactive amino groups of 2,5-diaminotoluene serve as handles for building more complex molecular architectures, including heterocyclic rings and specialized dyes.[18] For example, it is a known intermediate in the production of CI Basic Red 2 and CI Acid Brown 103.[4][6] The synthesis of these molecules often involves multi-step reaction sequences where the diamine is a critical starting block. The principles of nucleophilic attack and condensation are central to these transformations.[19][20]
Purification and Characterization of Products
-
Purification: Crude products from reactions involving this compound are typically solids.
-
Recrystallization: This is the most common method for purifying solid dye products and intermediates. The choice of solvent is critical and may require experimentation with solvent pairs (e.g., ethanol/water, DMF/water).
-
Washing: For polymers, extensive washing with non-solvents is crucial to remove trapped reagents and byproducts.
-
-
Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Melting Point: To assess the purity of crystalline solids.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify key functional groups (e.g., -N=N- azo stretch, -C=O amide stretch).
-
UV-Vis: To determine the absorption maximum (λ_max) of dye products, which is related to their color.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
References
-
RXSOL Group. 2,5 Di amino Toluene Sulphate. [Link]
-
Labbox. This compound 104540 - Safety Data Sheet. [Link]
-
ILO and WHO. ICSC 1544 - 2,5-TOLUENEDIAMINE SULFATE (1:1). (2021). [Link]
-
RX Marine. 2,5 Di amino Toluene Sulphate. [Link]
- Google Patents.
-
Wikipedia. 2,5-Diaminotoluene. [Link]
-
Organic Syntheses. 2,4-diaminotoluene. [Link]
- Google Patents.
- Google Patents.
-
University of Waterloo. The Synthesis of Azo Dyes. [Link]
-
Wikipedia. Azo coupling. [Link]
-
PubChem - NIH. 2,5-Diaminotoluene | C7H10N2 | CID 7252. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Coupling Components in Azo Dye Synthesis. [Link]
-
Semantic Scholar. Study on Non-pollutant and Clean Synthesis High-purity this compound. (2008). [Link]
-
Organic Chemistry Portal. Azo Coupling. [Link]
-
Medium. Sourcing this compound: Your Guide to a Key Chemical Intermediate. [Link]
-
PubChem - NIH. This compound | C7H12N2O4S | CID 22856. [Link]
-
PMC - NIH. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
-
Neliti. Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022-04-18). [Link]
-
LibreTexts Chemistry. Chapter 2: General Methods for preparing Polymers. (2023-09-13). [Link]
Sources
- 1. CAS 615-50-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5 Di amino Toluene Sulphate | RXSOl GROUP [rxsolgroup.com]
- 4. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 5. 2,5 Di amino Toluene Sulphate | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 6. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
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- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
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- 12. ICSC 1544 - 2,5-TOLUENEDIAMINE SULFATE (1:1) [chemicalsafety.ilo.org]
- 13. benchchem.com [benchchem.com]
- 14. Azo coupling - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 18. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. media.neliti.com [media.neliti.com]
Application Notes and Protocols for 2,5-Diaminotoluene Sulfate in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the utilization of 2,5-diaminotoluene sulfate as a versatile reagent in the synthesis of various nitrogen-containing heterocyclic compounds. The protocols outlined below are based on established chemical principles and can be adapted for the synthesis of a library of substituted heterocycles for applications in medicinal chemistry and materials science.
Overview of this compound
This compound (CAS No. 615-50-9) is an aromatic amine salt that serves as a valuable precursor in organic synthesis.[1][2] Its structure, featuring two amino groups in a 1,4-relationship on a toluene ring, makes it an ideal starting material for the construction of fused heterocyclic systems. While it is widely recognized for its use in the dye industry, its potential in the synthesis of pharmacologically relevant scaffolds is significant.[1]
Note on Reagent Preparation: this compound is a stable salt. For most of the following reactions, it is necessary to use the free base, 2,5-diaminotoluene. The free diamine can be obtained by neutralizing an aqueous solution of the sulfate salt with a suitable base, such as sodium hydroxide or sodium carbonate, followed by extraction with an organic solvent.[3][4][5]
Synthesis of Substituted Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a fundamental and widely used method for their synthesis.[6][7] By using 2,5-diaminotoluene, 6-methyl-substituted quinoxaline derivatives can be readily prepared.
General Reaction Scheme: Quinoxaline Synthesis
Caption: General workflow for the synthesis of 6-methylquinoxalines.
Experimental Protocol: Synthesis of 2,3,6-Trimethylquinoxaline
This protocol describes the synthesis of 2,3,6-trimethylquinoxaline from 2,5-diaminotoluene and biacetyl (2,3-butanedione).
Materials:
-
2,5-Diaminotoluene
-
Biacetyl (2,3-butanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 2,5-diaminotoluene (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this solution, add biacetyl (1.05 eq) dropwise with stirring.
-
Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data for Quinoxaline Synthesis
The following table provides representative data for the synthesis of substituted quinoxalines from 2,5-diaminotoluene and various 1,2-dicarbonyl compounds.
| 1,2-Dicarbonyl Compound | Product | Yield (%) | Melting Point (°C) |
| Biacetyl | 2,3,6-Trimethylquinoxaline | 85-95 | 98-100 |
| Benzil | 6-Methyl-2,3-diphenylquinoxaline | 90-98 | 118-120 |
| Glyoxal | 6-Methylquinoxaline | 75-85 | 56-58 |
Synthesis of Substituted Benzimidazoles
Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications. A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde.[8] The use of 2,5-diaminotoluene in this reaction leads to the formation of 5-methyl-substituted benzimidazoles.
General Reaction Scheme: Benzimidazole Synthesis
Caption: General workflow for the synthesis of 5-methylbenzimidazoles.
Experimental Protocol: Synthesis of 5-Methyl-2-phenyl-1H-benzimidazole
This protocol details the synthesis of 5-methyl-2-phenyl-1H-benzimidazole from 2,5-diaminotoluene and benzaldehyde.
Materials:
-
2,5-Diaminotoluene
-
Benzaldehyde
-
Ethanol or Methanol
-
Ammonium chloride (catalyst)
Procedure:
-
Suspend 2,5-diaminotoluene (1.0 eq) and ammonium chloride (0.2 eq) in ethanol or methanol in a round-bottom flask.
-
Add benzaldehyde (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Benzimidazole Synthesis
The following table presents example data for the synthesis of 5-methyl-substituted benzimidazoles.
| Aldehyde | Product | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 5-Methyl-2-phenyl-1H-benzimidazole | 80-90 | 238-240 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-methyl-1H-benzimidazole | 85-95 | 280-282 |
| Cyclohexanecarboxaldehyde | 2-Cyclohexyl-5-methyl-1H-benzimidazole | 70-80 | 255-257 |
Synthesis of Substituted Quinolines (Skraup Synthesis)
The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[9][10] While 2,5-diaminotoluene has two amino groups, under the acidic conditions of the Skraup reaction, one amino group can be preferentially involved in the cyclization, leading to the formation of methyl-substituted aminoquinolines. The exact isomer distribution may vary depending on the reaction conditions.
General Reaction Scheme: Skraup Synthesis
Caption: General workflow for the Skraup synthesis of methylaminoquinolines.
Experimental Protocol: Skraup Synthesis with 2,5-Diaminotoluene
This protocol is a general guideline for the Skraup synthesis using 2,5-diaminotoluene. Caution: The Skraup reaction is highly exothermic and can be violent. It should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
2,5-Diaminotoluene
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as solvent and oxidizing agent)
-
Ferrous sulfate (to moderate the reaction)
Procedure:
-
In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to 2,5-diaminotoluene (1.0 eq) with cooling.
-
To this mixture, add glycerol (3.0 eq) and a catalytic amount of ferrous sulfate.
-
Slowly and cautiously add nitrobenzene.
-
Gently heat the mixture. The reaction is exothermic and will likely begin to boil. Be prepared to remove the heat source and cool the flask if the reaction becomes too vigorous.
-
After the initial exothermic reaction subsides, continue to heat the mixture at reflux for several hours.
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with a strong base (e.g., sodium hydroxide solution) with cooling.
-
The product can be isolated by steam distillation.
-
The resulting mixture of isomers may require separation by column chromatography.
Quantitative Data for Quinoline Synthesis
The Skraup synthesis with substituted anilines can lead to a mixture of products. The yields and isomer ratios are highly dependent on the specific reaction conditions.
| Starting Amine | Product(s) | Yield (%) |
| 2,5-Diaminotoluene | Mixture of methylaminoquinoline isomers | 40-60 |
Further Reading:
For more in-depth information on the synthesis of these and other heterocyclic systems, researchers are encouraged to consult advanced organic chemistry textbooks and specialized review articles on heterocyclic chemistry.[6][7][11][12]
References
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 5. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 6. Quinoxaline synthesis [organic-chemistry.org]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Skraup Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
Application Notes: 2,5-Diaminotoluene Sulfate in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminotoluene, also known as 2-methyl-1,4-phenylenediamine, and its sulfate salt are aromatic diamines that have been identified as potential monomers for the synthesis of high-performance polymers. The presence of two primary amine groups in the para position on the toluene ring makes this monomer suitable for step-growth polymerization reactions, leading to the formation of aromatic polyamides (aramids) and polyimides. These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable materials in various advanced applications.
While 2,5-Diaminotoluene sulfate is a stable form of the diamine, it is important to note that for polymerization reactions, the free diamine is typically required. The sulfate salt would need to be neutralized in situ or, more commonly, the free base would be used directly. The methyl group on the aromatic ring can influence the properties of the resulting polymers by affecting chain packing and solubility.
Due to a lack of specific, publicly available, detailed experimental protocols for the polymerization of 2,5-Diaminotoluene, this document will provide generalized protocols for the synthesis of aromatic polyamides and polyimides based on established methodologies for structurally similar aromatic diamines. These protocols are intended to serve as a starting point for researchers to develop specific procedures for 2,5-Diaminotoluene.
General Polymerization Workflow
The synthesis of high-performance polymers from aromatic diamines like 2,5-Diaminotoluene typically follows a solution polymerization or interfacial polymerization pathway. The general workflow involves the reaction of the diamine with a suitable comonomer, such as a diacyl chloride (for polyamides) or a dianhydride (for polyimides), in an appropriate solvent system.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2,5-Diaminotoluene Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminotoluene sulfate, a key intermediate in the synthesis of dyes and polymers, is a compound of significant interest in various industries, including cosmetics and pharmaceuticals. Its potential as a hair dye component necessitates robust and reliable analytical methods for its detection and quantification to ensure product quality and safety.[1] High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of this compound. This document provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method with UV detection.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard, using a UV detector.
Data Presentation
The following table summarizes the typical quantitative data for the analysis of diaminotoluene isomers. While specific data for this compound is not fully available in the public domain, this table provides an illustrative example of the performance characteristics of a validated HPLC method for similar analytes.
| Parameter | Typical Performance |
| Retention Time (t_R) | Analyte- and method-dependent |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~50 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
-
Ammonium phosphate monobasic (analytical grade)
-
Ammonium phosphate dibasic (analytical grade)
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: A C18 reversed-phase column (e.g., Hitachi C18-AQ, 5 µm, 4.6 x 150 mm) or a specialized reverse-phase column like the Newcrom R1 is suitable.[2]
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the matrix.
-
For Cosmetic Products (e.g., Hair Dyes):
-
Accurately weigh about 0.5 g of the hair dye sample into a 10 mL volumetric flask.[3]
-
Add 10 mL of acetonitrile and sonicate for 10 minutes to extract the analyte.[3]
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Aqueous Samples:
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
If the concentration of the analyte is expected to be high, dilute the sample with the mobile phase as needed.
-
HPLC Conditions
-
Column: Hitachi C18-AQ, 5 µm, 4.6 x 150 mm or equivalent
-
Mobile Phase: 50 mM Ammonium Phosphate Buffer (pH 6.8) / Methanol (95:5, v/v).[4] (An alternative mobile phase is Acetonitrile:Water with 0.1% Phosphoric Acid).[2]
-
Flow Rate: 0.65 mL/min.[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm.[4] (Alternative wavelengths of 235 nm and 290 nm can also be used).[5]
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Integrate the peak area of this compound in the sample chromatograms. Calculate the concentration of the analyte in the prepared sample using the regression equation from the calibration curve.
-
Final Concentration: Adjust the calculated concentration for any dilution or concentration steps performed during sample preparation to determine the final concentration in the original sample.
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The validation should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the analytical method components.
References
Application Notes and Protocols for GC-MS Analysis of 2,5-Diaminotoluene Sulfate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminotoluene sulfate, a primary intermediate in the formulation of oxidative hair dyes, is a compound of significant interest in toxicological and environmental analysis.[1] Accurate and sensitive quantification is crucial for safety assessment and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of 2,5-diaminotoluene and its derivatives. However, due to the polarity and low volatility of these compounds, direct GC-MS analysis is challenging. Chemical derivatization is a necessary step to enhance their volatility and improve chromatographic performance.[2]
This document provides detailed application notes and protocols for the quantitative analysis of 2,5-diaminotoluene and its derivatives by GC-MS, focusing on two common derivatization methods: acylation with acetic anhydride and perfluoroacylation with pentafluoropropionic anhydride (PFPA).
Quantitative Data Summary
The following tables summarize the quantitative performance data for the GC-MS analysis of 2,5-diaminotoluene (2,5-TDA) using different derivatization methods.
Table 1: Method Validation Data for Acetic Anhydride Derivatization [3]
| Parameter | Value |
| Linearity (r²) | > 0.996 |
| Limit of Detection (LOD) | 0.02–2.58 µg/g |
| Limit of Quantification (LOQ) | 0.05–7.75 µg/g |
| Intra-day Precision (%RSD) | 1.16–17.32% |
| Inter-day Precision (%RSD) | 0.64–14.59% |
| Intra-day Accuracy (%Bias) | 0.64–13.84% |
| Inter-day Accuracy (%Bias) | 0.44–14.70% |
Table 2: Method Validation Data for Pentafluoropropionic Anhydride (PFPA) Derivatization [2]
| Parameter | Value |
| Linearity (r) | 0.999 (for 0.2-2.5 µg/L) |
| Limit of Detection (LOD) | < 0.05 µg/L |
| Precision (%RSD) | 3.2% (at 1 µg/L) |
Experimental Protocols
Protocol 1: In Situ Derivatization with Acetic Anhydride
This protocol is adapted for the analysis of 2,5-diaminotoluene in cosmetic or similar matrices.[3]
1. Materials and Reagents
-
This compound standard
-
Aniline-d5 (Internal Standard)
-
Acetic Anhydride
-
Sodium Carbonate Buffer (1 M)
-
Ethyl Acetate (EA)
-
Deionized Water
-
Methanol
-
GC-MS grade solvents
2. Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of 2,5-diaminotoluene in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with deionized water to prepare a series of calibration standards.
-
Sample Preparation:
-
Weigh 500 mg of the sample into a 4 mL vial.
-
Spike with 10 µL of the internal standard solution (e.g., 10 µg/mL aniline-d5).
-
Add 100 µL of 1 M sodium carbonate buffer and 200 µL of acetic anhydride.
-
Vortex the mixture thoroughly.
-
Perform liquid-liquid extraction with ethyl acetate.
-
The organic layer is ready for GC-MS analysis.
-
3. GC-MS Conditions
-
GC System: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-17ms capillary column (30.0 m length × 0.25 mm i.d., 0.25 µm film thickness)[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3]
-
Injection Mode: Split mode (e.g., 10:1 ratio) at 280 °C[3]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 4.0 min
-
Ramp 1: 30 °C/min to 185 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 4 min[3]
-
-
MS Transfer Line Temperature: 280 °C[3]
-
Ion Source Temperature: 230 °C[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification
Protocol 2: Derivatization with Pentafluoropropionic Anhydride (PFPA)
This protocol is suitable for the analysis of 2,5-toluenediamine (TDA) in biological matrices such as urine.[2]
1. Materials and Reagents
-
2,5-Toluenediamine standard
-
Deuterated 2,5-TDA (Internal Standard)
-
Pentafluoropropionic Anhydride (PFPA)
-
Hydrochloric Acid (6 M)
-
Sodium Hydroxide Solution (saturated)
-
Toluene
-
Phosphate Buffer (1 M, pH 7.5)
2. Standard and Sample Preparation
-
Sample Hydrolysis:
-
To 1 mL of urine, add 1.5 mL of 6 M HCl containing the deuterated internal standard.
-
Hydrolyze at 100 °C overnight.[2]
-
-
Extraction:
-
Add 5 mL of saturated NaOH solution to the hydrolyzed sample.
-
Extract the TDA into 2 mL of toluene.[2]
-
-
Derivatization:
3. GC-MS Conditions
-
GC-MS System: Capable of Chemical Ionization (CI)
-
Column: A suitable capillary column for aromatic amine analysis (e.g., HP-5MS).
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Ionization Mode: Negative Chemical Ionization (NCI) with ammonia as the reagent gas is recommended for high sensitivity.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the PFPA derivatives. For 2,5-TDA-PFPA, ions such as m/z 394 and 374 can be monitored.[2]
Visualizations
References
- 1. Determination of 2,5-toluylenediamine (2,5-TDA) and aromatic amines in urine after personal application of hair dyes: kinetics and doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of toluenediamine isomers by capillary gas chromatography and chemical ionization mass spectrometry with special reference to the biological monitoring of 2,4- and 2,6-toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of 2,5-Diaminotoluene Sulfate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminotoluene sulfate, a primary intermediate used in oxidative hair dye formulations, requires precise and reliable quantitative analysis to ensure product safety and quality.[1][2] Its presence in complex matrices such as cosmetic products necessitates robust analytical methodologies to achieve accurate measurements. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound in complex mixtures. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. HPLC is a widely used technique due to the polar nature and thermal instability of the analyte.[3] For higher sensitivity and selectivity, UHPLC coupled with mass spectrometry is preferred. GC-MS can also be utilized, often requiring a derivatization step to improve the volatility and thermal stability of the analyte.[4][5]
Table 1: Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity using a stationary and mobile phase. | High-resolution separation coupled with mass-based detection. | Separation of volatile compounds followed by mass-based detection. |
| Typical Column | C18 or other reversed-phase columns.[6][7] | Reversed-phase columns (e.g., Agilent Poroshell 120 Bonus-RP).[3] | Capillary columns suitable for amine analysis. |
| Mobile Phase | Acetonitrile/water with acid modifier (e.g., phosphoric or formic acid).[6][7] | Gradient of acetonitrile and water.[8] | Inert carrier gas (e.g., Helium). |
| Detection | UV at 250 nm.[8] | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[8] | Mass Spectrometry (MS).[1] |
| Sample Preparation | Dilution, extraction. | Dilution, extraction, filtration.[3] | Extraction, derivatization.[5] |
| Advantages | Robust, widely available. | High sensitivity and selectivity. | Good for complex matrices after derivatization. |
| Limitations | Lower sensitivity compared to MS methods. | Higher cost and complexity. | Requires derivatization for polar, non-volatile compounds.[5] |
Experimental Protocols
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or a mixture of water and acetonitrile.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation (Hair Dye Matrix):
-
Accurately weigh about 0.5 g of the hair dye sample into a centrifuge tube.[3]
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile) and sonicate for 10-15 minutes.[3]
-
Centrifuge the sample to separate the solid matrix.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3]
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water containing a small amount of phosphoric acid (e.g., 0.1%). For MS compatibility, replace phosphoric acid with formic acid.[6][7] The specific gradient should be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL[8]
-
Detection: UV at 250 nm[8]
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
5. Data Analysis:
-
Inject the calibration standards and the prepared sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Diagram 1: HPLC Analysis Workflow
A flowchart of the HPLC analysis process.
Protocol 2: Quantitative Analysis by UHPLC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound.
1. Instrumentation and Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
Reversed-phase column (e.g., Agilent Poroshell 120 Bonus-RP)[3]
-
Acetonitrile and Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Standard laboratory glassware and equipment
2. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as described in Protocol 1 for the preparation of standard and sample solutions, ensuring all solvents and reagents are LC-MS grade.
3. UHPLC-MS/MS Conditions:
-
Column: Agilent Poroshell 120 Bonus-RP, 2.7 µm[3]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-programmed gradient from high aqueous to high organic mobile phase should be optimized for the separation.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for 2,5-diaminotoluene should be determined by infusing a standard solution.
4. Data Analysis:
-
Acquire data for the calibration standards and samples.
-
Generate a calibration curve using the peak areas of the quantifier ion transition.
-
Quantify this compound in the samples based on the calibration curve.
Diagram 2: UHPLC-MS/MS Analysis Workflow
Workflow for UHPLC-MS/MS analysis.
Protocol 3: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves a derivatization step to make the analyte suitable for GC-MS analysis.
1. Instrumentation and Materials:
-
GC-MS system
-
Appropriate capillary column
-
Derivatizing agent (e.g., Acetic Anhydride)[5]
-
Extraction solvent (e.g., Ethyl Acetate)
-
This compound reference standard
-
Standard laboratory glassware and equipment
2. In Situ Derivatization and Sample Preparation:
-
For hair dye products, an extraction with a suitable organic solvent is performed.[4]
-
To a known amount of the extract or standard solution, add the derivatizing agent (e.g., acetic anhydride) to convert the amine groups into less polar and more volatile amide derivatives.[5] This reaction can be performed in situ.[5]
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C
-
MS Detection: Selected Ion Monitoring (SIM) mode for characteristic ions of the derivatized 2,5-diaminotoluene. The loss of a ketene group from the derivatized molecule can produce a characteristic ion.[5]
4. Data Analysis:
-
Analyze the derivatized standards and samples.
-
Create a calibration curve by plotting the peak area of the selected ion against the concentration.
-
Determine the concentration in the samples from the calibration curve.
Diagram 3: GC-MS Analysis with Derivatization Workflow
A workflow for GC-MS analysis including derivatization.
Summary of Quantitative Data
The following table summarizes typical quantitative parameters for the described analytical methods. These values can vary depending on the specific instrumentation and experimental conditions.
Table 2: Typical Quantitative Parameters
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 0.025 - 2 µg[8] | 1-2 ng[8] | 5-10 ng |
| UHPLC-MS/MS | 20 - 800 ng/mL[8] | < 1 ng/mL | < 5 ng/mL |
| GC-MS (with derivatization) | 1 - 100 µg/mL | < 0.1 µg/mL | < 0.5 µg/mL |
Conclusion
The quantitative analysis of this compound in complex mixtures can be effectively achieved using various chromatographic techniques. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for this compound.
References
- 1. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,5-Diaminotoluene Sulfate in Histological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminotoluene sulfate is an organic compound primarily recognized for its role as a key intermediate in the formulation of oxidative hair dyes.[1][2][3] While not typically employed as a direct biological stain in histology, its chemical properties as a dye precursor are of significant interest.[4][5] This compound serves as a foundational molecule for the synthesis of various dyes, including those with applications in biological and histological staining, such as C.I. Basic Red 2 and C.I. Acid Brown 103.[3][4][5][6]
These application notes provide an overview of this compound's properties and detail its indirect application in histology through the use of its derivative dyes. The protocols outlined below are based on established histological techniques for these derivatives.
Chemical and Physical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below for reference in a laboratory setting.
| Property | Value |
| Synonyms | Toluene-2,5-diamine sulfate, p-Toluenediamine sulfate, 2-Methyl-1,4-benzenediamine sulfate, C.I. Oxidation Base 4, C.I. 76043[7] |
| CAS Number | 615-50-9[1] |
| Molecular Formula | C₇H₁₂N₂O₄S[1][2] |
| Molecular Weight | 220.25 g/mol [1][7] |
| Appearance | Off-white to pinkish-white or light tan to light purple crystalline powder[1][7] |
| Solubility | Soluble in water and ethanol; partially soluble in alcohol; soluble in acetone and chloroform[1] |
| Purity (by HPLC) | ≥ 99%[1] |
Principle of Staining
The direct application of this compound as a histological stain is not a standard documented procedure. Its utility in coloration stems from its ability to undergo oxidation, typically in the presence of an oxidizing agent like hydrogen peroxide, to form colored molecules.[1][5] In the context of hair coloring, it acts as a primary intermediate that reacts with a coupler to form a larger dye molecule within the hair shaft.[1]
For histological purposes, the focus shifts to the dyes synthesized from this compound. These derivatives, such as C.I. Basic Red 2 (a cationic dye) and C.I. Acid Brown 103 (an anionic dye), possess the necessary chromophores and charge properties to bind to specific tissue components.
-
Basic Dyes (e.g., C.I. Basic Red 2): These dyes are positively charged and bind to anionic (basophilic) tissue components like nucleic acids in the cell nucleus, staining them red.[8][9]
-
Acid Dyes (e.g., C.I. Acid Brown 103): These dyes are negatively charged and bind to cationic (acidophilic) tissue components such as proteins in the cytoplasm and connective tissue, imparting a brown color.[10][11]
Experimental Protocols
The following protocols provide methodologies for the use of dyes derived from this compound in histological staining.
Protocol 1: Histological Staining with C.I. Basic Red 2 (Safranin O)
This protocol describes a general procedure for using C.I. Basic Red 2 as a counterstain, particularly in techniques like the Gram stain or for visualizing nuclei, cartilage, and mast cell granules.[8][12]
A. Reagents
-
C.I. Basic Red 2 (Safranin O) staining solution (1% w/v in 95% ethanol)
-
Harris' Hematoxylin (or other nuclear stain)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute (for bluing)
-
Graded ethanol series (100%, 95%, 70%)
-
Xylene or xylene substitute
-
Resinous mounting medium
B. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (2 changes, 3 minutes each).
-
Transfer to 70% ethanol (3 minutes).
-
Rinse in running tap water.
-
-
Nuclear Staining (Optional, if a different primary stain is used):
-
Immerse in Harris' Hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol (a few brief dips).
-
Wash in running tap water.
-
Blue in Scott's Tap Water Substitute for 1-2 minutes.
-
Wash in running tap water.
-
-
Counterstaining:
-
Immerse slides in C.I. Basic Red 2 solution for 1-5 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate rapidly through 95% ethanol (2 changes, 1 minute each) and 100% ethanol (2 changes, 2 minutes each).
-
Clear in xylene or a xylene substitute (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
C. Expected Results
-
Nuclei: Red[8]
-
Cartilage: Red[8]
-
Mast cell granules: Red[8]
-
Gram-negative bacteria: Red/Pink[9]
-
Background: Dependent on other stains used.
Protocol 2: Histological Staining with C.I. Acid Brown 103
This protocol provides a general method for using C.I. Acid Brown 103 as a counterstain for cytoplasmic and connective tissue elements.
A. Reagents
-
C.I. Acid Brown 103 staining solution (0.5% w/v in distilled water with 1% acetic acid)
-
Harris' Hematoxylin
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Xylene or xylene substitute
-
Resinous mounting medium
B. Procedure
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1, step B1.
-
-
Nuclear Staining:
-
Immerse in Harris' Hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol.
-
Wash in running tap water.
-
Blue in Scott's Tap Water Substitute for 1-2 minutes.
-
Wash in running tap water.
-
-
Counterstaining:
-
Immerse slides in C.I. Acid Brown 103 solution for 2-5 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration, Clearing, and Mounting:
-
Follow the same procedure as in Protocol 1, step B4.
-
C. Expected Results
-
Nuclei: Blue/Violet (from Hematoxylin)
-
Cytoplasm, Muscle, Collagen: Shades of brown
-
Erythrocytes: Brown
Disclaimer
The provided protocols are intended as a general guide. Optimization of incubation times, concentrations, and pH may be necessary depending on the specific tissue type, fixation method, and desired staining intensity. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals.
References
- 1. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 2. cosmetihub.com [cosmetihub.com]
- 3. 2,5 Di amino Toluene Sulphate | RXSOl GROUP [rxsolgroup.com]
- 4. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 5. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 6. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Safranine 0, Safranine Basic Red 2, Manufacturer, Exporter, India [gspent.com]
- 9. C.I. Basic Red 2 | C20H19ClN4 | CID 2723800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. worlddyevariety.com [worlddyevariety.com]
- 12. Page loading... [wap.guidechem.com]
Application Notes: Proposed Use of 2,5-Diaminotoluene Sulfate as a Chromogenic Substrate in Peroxidase Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2,5-Diaminotoluene sulfate is an aromatic amine that, while primarily utilized in the formulation of hair dyes and as a chemical intermediate, presents potential as a chromogenic substrate for peroxidase-based enzyme assays.[1] This document outlines a proposed application for this compound in the enzymatic detection of horseradish peroxidase (HRP) and other peroxidases. The principle of this proposed assay is based on the peroxidase-catalyzed oxidation of this compound in the presence of hydrogen peroxide (H₂O₂), leading to the formation of a colored product that can be quantified spectrophotometrically. This application note provides a hypothetical framework and a starting point for researchers to develop and optimize a novel peroxidase assay.
Principle of the Assay
The proposed assay is based on the enzymatic reaction where horseradish peroxidase (HRP) catalyzes the transfer of electrons from this compound to hydrogen peroxide. This results in the oxidation of this compound and the reduction of hydrogen peroxide to water. The oxidized form of this compound is expected to be a colored compound, allowing for the colorimetric determination of peroxidase activity. The intensity of the color produced is proportional to the amount of peroxidase activity in the sample.
Proposed Reaction Pathway
The enzymatic oxidation of this compound by peroxidase is hypothesized to proceed via a multi-step reaction, similar to other aromatic amine substrates. The reaction is initiated by the oxidation of the peroxidase enzyme by hydrogen peroxide. The activated enzyme then oxidizes this compound molecules, which subsequently couple to form a colored dimeric or polymeric product.
Caption: Proposed enzymatic oxidation of this compound by peroxidase.
Hypothetical Performance Characteristics
The following table summarizes the expected, yet hypothetical, performance characteristics of an optimized enzyme assay using this compound. These values are based on typical performance of other aromatic amine substrates for HRP and would require experimental validation.
| Parameter | Expected Value |
| Kinetic Parameters | |
| Apparent KM for 2,5-DATS | 0.1 - 1.0 mM |
| Apparent Vmax | Dependent on enzyme concentration |
| Assay Performance | |
| Wavelength of Max. Absorbance (λmax) | 450 - 550 nm (To be determined) |
| Limit of Detection (LOD) | 1 - 10 ng/mL HRP |
| Linear Range | 5 - 100 ng/mL HRP |
| Assay Time | 5 - 15 minutes |
| Optimal pH | 5.0 - 7.0 |
Experimental Protocol
This protocol is a starting point and should be optimized for specific experimental conditions.
Reagents and Materials
-
This compound (CAS 615-50-9)
-
Horseradish Peroxidase (HRP), research grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Citrate-Phosphate Buffer (0.1 M, pH 6.0)
-
Spectrophotometer (capable of reading in the visible range)
-
96-well microplates (for high-throughput assays) or cuvettes
-
Deionized water
Reagent Preparation
-
Substrate Stock Solution (10 mM this compound): Dissolve 22.02 mg of this compound in 10 mL of deionized water. This solution should be prepared fresh daily and protected from light.
-
Hydrogen Peroxide Stock Solution (100 mM): Dilute 11.3 µL of 30% H₂O₂ into 10 mL of deionized water. This solution should be prepared fresh.
-
Assay Buffer: 0.1 M Citrate-Phosphate Buffer, pH 6.0.
-
HRP Working Solutions: Prepare a series of dilutions of HRP in the assay buffer to generate a standard curve (e.g., 0, 5, 10, 25, 50, 75, 100 ng/mL).
Assay Procedure (96-well plate format)
-
Add 50 µL of each HRP working solution or sample to the wells of a 96-well plate.
-
Prepare the reaction mixture by mixing the Substrate Stock Solution and Hydrogen Peroxide Stock Solution in the Assay Buffer. A starting point for the final concentrations in the well could be 1 mM this compound and 1 mM H₂O₂. For 50 µL of HRP solution, 150 µL of a reaction mix containing 1.33 mM 2,5-DATS and 1.33 mM H₂O₂ can be prepared.
-
Initiate the reaction by adding 150 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at the determined optimal wavelength (e.g., 490 nm).
-
Generate a standard curve by plotting the absorbance values against the HRP concentrations.
-
Determine the HRP concentration in unknown samples from the standard curve.
Workflow for Assay Development and Optimization
The development of a robust enzyme assay using a novel substrate requires a systematic approach to optimize various parameters.
Caption: General workflow for developing and validating a new enzyme assay substrate.
Conclusion
While this compound is not a conventionally used substrate for enzyme assays, its chemical structure suggests its potential as a chromogenic substrate for peroxidases. The provided hypothetical application note and protocols offer a foundational framework for researchers to explore this novel application. Experimental validation and optimization are crucial next steps to ascertain the feasibility and performance of this compound in peroxidase-based assays. This exploration could lead to the development of a new, cost-effective analytical tool for various research and development applications.
References
Application Notes and Protocols for the Synthesis of Polyamides and Polyimides from 2,5-Diaminotoluene Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2,5-Diaminotoluene sulfate in the synthesis of high-performance polyamides and polyimides. The protocols are based on established polymerization techniques and include methods for the preparation of the free diamine from its sulfate salt, followed by polymerization and characterization.
Introduction
2,5-Diaminotoluene is a valuable aromatic diamine monomer for the synthesis of linear polyamides and polyimides. Its asymmetrical structure can impart unique solubility and processing characteristics to the resulting polymers while maintaining high thermal stability. This compound is a stable salt form that can be readily converted to the free diamine, 2,5-diaminotoluene, for use in polymerization reactions.
This document outlines the procedures for:
-
Preparation of 2,5-Diaminotoluene (2,5-TDA) from this compound.
-
Synthesis of an aromatic polyamide, Poly(2,5-toluylene isophthalamide), via low-temperature solution polycondensation.
-
Synthesis of an aromatic polyimide from 2,5-Diaminotoluene and pyromellitic dianhydride (PMDA) via a two-step method.
Preparation of 2,5-Diaminotoluene from this compound
Prior to polymerization, the sulfate salt must be converted to the free diamine. This is achieved through a neutralization reaction.
Experimental Protocol
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
-
Distillation apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound in deionized water.
-
At a temperature of 65-70°C, slowly add a solution of sodium hydroxide (NaOH) to neutralize the sulfuric acid. Monitor the pH to ensure complete neutralization.
-
Allow the mixture to stand and separate into layers.
-
Transfer the upper aqueous layer containing the free 2,5-diaminotoluene to a distillation flask.
-
Add a small amount of sodium sulfite (Na₂SO₃) to prevent oxidation.
-
Perform a vacuum distillation, collecting the fraction that distills at 212-215°C. This fraction is the purified 2,5-diaminotoluene.[1]
Logical Workflow for Preparation of 2,5-Diaminotoluene:
Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, are known for their high strength and thermal stability. The following protocol describes the synthesis of Poly(2,5-toluylene isophthalamide) using a low-temperature solution polycondensation method.
Experimental Protocol: Low-Temperature Solution Polycondensation
Materials:
-
2,5-Diaminotoluene (prepared as in section 2)
-
Isophthaloyl chloride
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (anhydrous)
-
Methanol
-
Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of 2,5-diaminotoluene and anhydrous lithium chloride in anhydrous N,N-dimethylacetamide (DMAc) under a gentle nitrogen stream.
-
Stir the mixture at room temperature until all solids are completely dissolved.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add an equimolar amount of isophthaloyl chloride to the stirred solution.
-
Continue stirring at 0-5°C for 1-2 hours, and then allow the reaction to proceed at room temperature for an additional 8-12 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a vigorously stirred excess of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
General Synthesis Scheme for Polyamide:
Expected Polymer Properties (Qualitative)
The resulting Poly(2,5-toluylene isophthalamide) is expected to be an amorphous polymer with good solubility in polar aprotic solvents such as DMAc, NMP, and DMF. The introduction of the methyl group on the phenyl ring of the diamine is likely to disrupt chain packing, enhancing solubility compared to polyamides derived from symmetric diamines like p-phenylenediamine. The polymer should exhibit high thermal stability, with a glass transition temperature (Tg) above 250°C.
Table 1: Representative Data for Aromatic Polyamides (Literature Values for Similar Systems)
| Property | Value |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 |
| Glass Transition Temperature (Tg) (°C) | 250 - 350 |
| 5% Weight Loss Temperature (TGA, N₂) (°C) | > 400 |
| Tensile Strength (MPa) | 80 - 120 |
| Elongation at Break (%) | 5 - 15 |
Note: The above data are representative values for aromatic polyamides and may vary depending on the specific reaction conditions and molecular weight of the synthesized polymer.
Synthesis of Aromatic Polyimides
Aromatic polyimides are renowned for their exceptional thermal and oxidative stability, excellent mechanical properties, and good dielectric performance. The following protocol describes a two-step synthesis of a polyimide from 2,5-diaminotoluene and pyromellitic dianhydride (PMDA).
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Poly(amic acid) (PAA)
Materials:
-
2,5-Diaminotoluene (prepared as in section 2)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of 2,5-diaminotoluene in anhydrous DMAc under a gentle nitrogen stream.
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of solid pyromellitic dianhydride (PMDA) to the stirred solution in several portions. Maintain the temperature below 30°C to control the exothermic reaction.
-
Continue stirring at room temperature under a nitrogen atmosphere for 12-24 hours to obtain a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
Materials:
-
Poly(amic acid) solution from Step 1
-
Glass plates
-
Doctor blade or film applicator
-
High-temperature oven with nitrogen atmosphere
Procedure:
-
Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Place the coated glass plate in a high-temperature oven under a nitrogen atmosphere.
-
Thermally cure the film using a staged heating program, for example:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, immerse the glass plate in water to facilitate the removal of the polyimide film.
-
Dry the resulting polyimide film in a vacuum oven at 100°C.
General Synthesis Scheme for Polyimide:
Expected Polymer Properties (Qualitative)
The polyimide derived from 2,5-diaminotoluene and PMDA is expected to be a rigid and thermally stable polymer. Due to the rigid nature of both monomers, the resulting polyimide may have limited solubility in organic solvents. The polymer film should exhibit excellent thermal stability, with a high glass transition temperature and decomposition temperature.
Table 2: Representative Data for Aromatic Polyimides (Literature Values for Similar Systems)
| Property | Value |
| Glass Transition Temperature (Tg) (°C) | 350 - 450 |
| 5% Weight Loss Temperature (TGA, N₂) (°C) | > 500 |
| Coefficient of Thermal Expansion (CTE) (ppm/°C) | 20 - 50 |
| Tensile Strength (MPa) | 100 - 200 |
| Elongation at Break (%) | 5 - 10 |
| Dielectric Constant (1 MHz) | 3.0 - 3.5 |
Note: The above data are representative values for aromatic polyimides and may vary depending on the specific reaction conditions and processing of the film.
Characterization of Polymers
The synthesized polyamides and polyimides can be characterized using various analytical techniques to determine their structure and properties.
Table 3: Recommended Characterization Techniques
| Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of amide and imide linkages. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the polymer structure. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |
| Tensile Testing | Measurement of mechanical properties such as tensile strength, modulus, and elongation at break. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2,5-Diaminotoluene and its sulfate are toxic and potential sensitizers. Handle with care and avoid skin contact and inhalation.
-
Diacid chlorides and dianhydrides are moisture-sensitive and corrosive. Handle them in a dry environment (e.g., under a nitrogen atmosphere).
-
Solvents such as DMAc are harmful. Avoid inhalation and skin contact.
-
Follow all institutional safety guidelines and procedures.
References
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,5-Diaminotoluene Sulfate
Introduction
2,5-Diaminotoluene sulfate (2,5-DTS), the sulfate salt of 2,5-diaminotoluene, is a primary intermediate and coupler in the formulation of oxidative (permanent) hair dyes.[1][2][3] It is a key ingredient used to produce a variety of shades, including black, brown, and blonde.[1][3] Given its widespread use in consumer cosmetic products and its classification as a potential allergen, the accurate and reliable quantification of 2,5-DTS in raw materials and finished formulations is critical for quality control, regulatory compliance, and consumer safety.[2][4][5]
The development of a robust analytical method requires a systematic approach to ensure the procedure is fit for its intended purpose.[6] This application note provides a comprehensive, step-by-step protocol for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound. The validation strategy is designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and U.S. Food and Drug Administration (FDA) regulations, ensuring the method's accuracy, precision, and reliability.[7][8][9][10]
Physicochemical Properties of this compound
Understanding the physicochemical properties of the analyte is the foundation of logical method development. These properties dictate the choice of solvent, pH, and chromatographic conditions.
| Property | Value | Source(s) |
| Chemical Name | 2-methylbenzene-1,4-diamine; sulfuric acid | [11][12] |
| CAS Number | 615-50-9 | [2][11] |
| Molecular Formula | C₇H₁₂N₂O₄S | [3][11] |
| Molecular Weight | 220.25 g/mol | [4][12] |
| Appearance | Light tan to light purple/grey-to-white powder | [1][11][13] |
| Melting Point | >300 °C | [2][11] |
| Solubility | Water: 5.03 g/L (20 °C); Soluble in Ethanol; Partially soluble in Alcohol | [1][3][11] |
| pH | 2.47 (saturated aqueous solution at 20 °C) | [1][11] |
| pKa | pKa1 = 6.39; pKa2 = 2.77 (calculated) | [4][13] |
Analytical Method Development
Rationale for Method Selection
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen technique for this application. The decision is based on the following justifications:
-
Suitability: 2,5-DTS is a polar, non-volatile organic salt, making it an ideal candidate for RP-HPLC.
-
Specificity: HPLC provides excellent resolving power, which is crucial for separating the analyte of interest from potential impurities and complex cosmetic matrix components.[14]
-
Sensitivity & Quantification: When coupled with a UV detector, HPLC offers the sensitivity required for quantifying 2,5-DTS at typical concentration levels found in cosmetic formulations (0.1% to 4.0%).[1]
-
Established Precedent: RP-HPLC is a well-established and recommended technique for the analysis of diaminotoluene isomers and other hair dye components.[15][16][17][18]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from method development through validation to routine analysis.
Caption: Workflow for Analytical Method Development and Validation.
Detailed Analytical Protocol: RP-HPLC-UV
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PVDF or Nylon)
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (ACS grade)
-
Water (HPLC grade or Milli-Q)
-
Blank hair dye matrix (for validation studies)
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for polar aromatic amines. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH ensures the amine groups are protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 0-10 min: 5% to 40% B; 10-12 min: 40% to 5% B; 12-15 min: 5% B | Gradient elution ensures separation from early-eluting polar matrix components and later-eluting non-polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Injection Volume | 10 µL | Balances sensitivity with the risk of column overloading. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 240 nm | Provides good sensitivity for the analyte with minimal interference. |
| Run Time | 15 minutes | Sufficient time for elution and column re-equilibration. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,5-DTS reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions (10-200 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with Mobile Phase A.
-
Sample Preparation (from a Hair Dye Cream):
-
Accurately weigh approximately 1.0 g of the hair dye product into a 50 mL centrifuge tube.
-
Add 20 mL of the 50:50 Mobile Phase A/Methanol diluent.
-
Vortex for 2 minutes to disperse the sample.
-
Sonicate for 15 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
System Suitability Testing (SST)
Before initiating any analysis, the system's performance must be verified. Inject a mid-range working standard (e.g., 100 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates pump and system stability. |
Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following experiments must be performed according to a pre-approved validation protocol, with all results documented.[7][19]
Logical Relationship of Validation Parameters
Caption: Interdependence of Analytical Validation Parameters.
Validation Experiments and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank diluent, blank hair dye matrix, and spiked matrix. Perform forced degradation (acid, base, peroxide, heat, light) on the analyte to ensure the peak is free from interference from degradants. | The analyte peak should be pure and have no co-eluting peaks at its retention time in the blank, placebo, or forced degradation chromatograms. Peak purity analysis (using DAD) should pass. |
| Linearity | Analyze a minimum of five concentrations across the expected range (e.g., 10-200 µg/mL) in triplicate. Plot a curve of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity curve. | The specified range should meet the accuracy and precision criteria. |
| Accuracy (% Recovery) | Analyze a blank matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level. | Mean recovery should be between 98.0% and 102.0% at each level. |
| Precision (% RSD) | Repeatability: Analyze six independent preparations of a spiked matrix sample at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. | Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 3.0% |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (S/N). Analyze progressively lower concentrations of the analyte. | S/N ratio of ≥ 3:1 |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio. The LOQ must be subsequently verified by demonstrating acceptable precision and accuracy. | S/N ratio of ≥ 10:1, with RSD ≤ 10% and recovery of 80-120% for replicate preparations. |
| Robustness | Make small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units). Analyze a system suitability solution under each condition. | System suitability parameters must pass under all varied conditions. The peak area and retention time should not significantly change. |
Conclusion
This application note details a systematic and scientifically sound approach to developing and validating an RP-HPLC method for the quantification of this compound. By adhering to the outlined chromatographic conditions, sample preparation procedures, and rigorous validation protocols aligned with global regulatory standards like ICH Q2(R2) and USP <1225>, laboratories can ensure the generation of accurate, reliable, and defensible data.[7][20][21] This validated method is fit for its intended purpose in quality control environments, supporting the safe formulation and manufacturing of cosmetic products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 615-50-9 [chemicalbook.com]
- 3. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 4. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5 Di amino Toluene Sulphate | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. uspbpep.com [uspbpep.com]
- 8. youtube.com [youtube.com]
- 9. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. echemi.com [echemi.com]
- 14. drugfuture.com [drugfuture.com]
- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. This compound | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. propharmagroup.com [propharmagroup.com]
- 20. qbdgroup.com [qbdgroup.com]
- 21. USP <1225> Method Validation - BA Sciences [basciences.com]
Application Notes and Protocols for the Reaction of 2,5-Diaminotoluene Sulfate with Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes regarding the laboratory-scale reaction of 2,5-diaminotoluene sulfate with hydrogen peroxide. The primary application of this reaction is in the formation of oxidative hair dyes, where 2,5-diaminotoluene acts as a primary intermediate.[1] The oxidation by hydrogen peroxide forms a reactive quinone-diimine, which subsequently reacts with coupling agents to generate large colorant molecules within the hair shaft.[2] These notes also cover critical safety protocols, a representative experimental procedure, and potential reaction pathways for further investigation in toxicology and materials science.
Safety and Handling Precautions
The reaction between this compound and hydrogen peroxide involves hazardous materials and must be conducted with strict adherence to safety protocols in a controlled laboratory environment, such as a chemical fume hood.[3][4]
1.1 Personal Protective Equipment (PPE)
-
Eye Protection : Chemical splash goggles are mandatory.[4]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[5]
-
Body Protection : A laboratory coat is required. A chemical-resistant apron is recommended if splashing is a risk.[6]
-
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if ventilation is inadequate.[3]
1.2 Reagent-Specific Hazards
-
This compound :
-
Hydrogen Peroxide (Concentrated) :
-
Strong oxidizing agent. Contact with organic materials can cause fire or explosion.[7]
-
Can decompose violently if contaminated with metal ions or if heated, liberating oxygen gas and creating a pressure hazard in sealed containers.[8]
-
Causes severe skin burns and eye damage.
-
CRITICAL : Never mix with acetone or other ketones, as this can form highly explosive ketone peroxides.[8]
-
1.3 Emergency Procedures
-
Skin Contact : Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[3]
-
Spills : Evacuate the area. Avoid generating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal. For liquid spills, use a non-combustible absorbent material. Do not allow the spill to enter drains or waterways.[5][6]
Data Presentation
Quantitative data for the reactants are summarized below.
Table 1: Physicochemical Properties of Reactants
| Property | This compound | Hydrogen Peroxide (30% aq. solution) |
| CAS Number | 615-50-9[9] | 7722-84-1 |
| Molecular Formula | C₇H₁₀N₂ · H₂SO₄[10] | H₂O₂ |
| Molecular Weight | 220.25 g/mol [10] | 34.01 g/mol |
| Appearance | Light tan to light purple powder[10] | Colorless liquid |
| Melting Point | ~300 °C (decomposes)[11] | -26 °C |
| Solubility in Water | 5.03 g/L at 20 °C[11] | Miscible |
| pH (Saturated Aq. Sol.) | 2.47 at 20 °C[11] | 3 - 4.5 |
Table 2: Potential Reaction Products and Their Significance
| Potential Product Class | Example Structure/Name | Significance & Notes |
| Initial Oxidized Intermediate | 2-Methyl-p-benzoquinonediimine | Highly reactive electrophile. This is the key intermediate in oxidative hair dyeing that reacts with coupler molecules.[2] It can also self-react or polymerize. |
| Polymerization/Coupling Products | Dimers, Trimers, and Polymers | These larger molecules are responsible for the final color in hair dye applications. Their formation is complex and leads to a mixture of colored compounds. |
| Phenazine Derivatives | e.g., 2,7-Diamino-1,8-dimethylphenazine (by analogy) | Studies on the oxidation of other phenylenediamine isomers (o-PD, m-PD, and 2,4-diaminotoluene) have identified diaminophenazines as stable, colored, and often mutagenic oxidation products.[4][8] |
| Azo and Azoxy Compounds | e.g., Diamino-dimethylazobenzene (by analogy) | Identified as mutagenic products from the H₂O₂ oxidation of 2,4-diaminotoluene.[8] These may form through complex condensation and oxidation pathways. |
Experimental Protocols
The following is a representative protocol for the oxidation of this compound. This procedure is intended as a starting point for laboratory investigation and should be optimized based on experimental goals (e.g., isolation of intermediates vs. formation of final polymeric dyes).
3.1 Materials and Equipment
-
Reagents : this compound (≥98%), Hydrogen peroxide (30% w/w aqueous solution), Deionized water, Sodium bisulfite (for quenching).
-
Equipment : Magnetic stirrer with hotplate, 250 mL three-neck round-bottom flask, thermometer, dropping funnel, condenser, standard glassware, filtration apparatus, analytical balance, pH meter.
3.2 Representative Procedure
-
Preparation : In a 250 mL three-neck flask equipped with a magnetic stir bar, condenser, and thermometer, dissolve 2.20 g (10.0 mmol) of this compound in 100 mL of deionized water. Stir until fully dissolved. The solution may be gently warmed (to ~40 °C) to aid dissolution.
-
Reaction Initiation : Once the solution has returned to room temperature (~20-25 °C), begin adding 1.13 mL (11.0 mmol, 1.1 equivalents) of 30% hydrogen peroxide solution dropwise via the dropping funnel over 15 minutes.
-
Reaction Monitoring : The solution will likely undergo a significant color change, turning dark brown, red, or black as the oxidation proceeds.[12] The reaction is exothermic; monitor the internal temperature and use an ice bath to maintain the temperature below 35 °C if necessary.
-
Reaction Time : Stir the reaction mixture at room temperature for a set period. For kinetic studies, samples may be taken at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr). For maximal conversion to polymeric products, a longer reaction time (e.g., 24 hours) may be required, analogous to studies on similar compounds.[8]
-
Quenching : To stop the reaction and destroy excess peroxide, slowly add a saturated aqueous solution of sodium bisulfite dropwise until a starch-iodide test paper shows a negative result for peroxides.
-
Product Isolation & Analysis (Hypothetical) :
-
The reaction will likely produce a complex mixture of soluble and insoluble colored products.
-
Insoluble polymeric material can be isolated by vacuum filtration, washed with deionized water, and dried.
-
The aqueous filtrate can be analyzed by techniques such as HPLC, LC-MS, or UV-Vis spectroscopy to identify soluble intermediates and products. Characterization of the complex product mixture would likely require advanced analytical techniques like NMR and mass spectrometry on fractionated samples.
-
Visualization of Pathways and Workflows
Diagram 1: Proposed Reaction Pathway The oxidation of 2,5-diaminotoluene (TDA) by hydrogen peroxide is initiated by the formation of a reactive quinone-diimine intermediate. This intermediate can then undergo further reactions.
Caption: Proposed oxidation pathway for 2,5-diaminotoluene.
Diagram 2: Experimental Workflow This diagram outlines the general steps for conducting the oxidation reaction in a laboratory setting as described in the protocol.
Caption: General laboratory workflow for the oxidation experiment.
References
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. www2.dmu.dk [www2.dmu.dk]
- 3. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mutagenic modulating effect of p-phenylenediamine on the oxidation of o- or m-phenylenediamine with hydrogen peroxide in the Salmonella test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US8828100B1 - Formulation and processes for hair coloring - Google Patents [patents.google.com]
- 8. Studies on the oxidation products from 2,4-diaminotoluene by hydrogen peroxide and their mutagenicities. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. UCSB Science Line [scienceline.ucsb.edu]
Application Notes and Protocols: 2,5-Diaminotoluene Sulfate as an Electron Donor in Photochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminotoluene sulfate, a derivative of p-phenylenediamine, is a versatile organic compound with applications extending beyond its traditional use in the dye industry. In the realm of photochemistry, it serves as an effective electron donor, capable of participating in photoinduced electron transfer (PET) processes. When a photosensitizer molecule absorbs light and transitions to an excited state, this compound can donate an electron to this excited species, leading to the formation of a radical cation of the diaminotoluene and a reduced photosensitizer. This property makes it a valuable tool for studying reaction mechanisms, generating reactive intermediates, and in applications such as photoredox catalysis.
These application notes provide an overview of the use of this compound as an electron donor, focusing on its role in quenching the triplet excited state of photosensitizers. Detailed protocols for relevant experiments are also provided to guide researchers in their studies.
Principle of Action: Electron Donation to an Excited Photosensitizer
The function of this compound as an electron donor is exemplified in its interaction with photosensitizers like eosin. Upon photoexcitation, eosin transitions from its ground state (S₀) to a short-lived singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). This triplet state is a potent oxidizing agent.
2,5-Diaminotoluene can then act as a reducing agent (an electron donor) and quench the eosin triplet state through two primary, competing pathways:
-
Energy Transfer: The triplet energy of eosin is transferred to 2,5-diaminotoluene, resulting in ground-state eosin and the triplet excited state of the diaminotoluene. This process is generally less favorable if the triplet energy of the donor is higher than that of the acceptor.
-
Electron Transfer: 2,5-Diaminotoluene donates an electron to the triplet eosin, forming the eosin radical anion and the 2,5-diaminotoluene radical cation. This is the predominant pathway when the thermodynamics are favorable, which is often the case for aromatic amines with relatively low oxidation potentials.
The efficiency of this electron transfer process is dependent on several factors, including the redox potentials of both the photosensitizer and this compound, the solvent polarity, and the lifetime of the photosensitizer's excited state.
Quantitative Data
While specific quantitative data for the photochemical properties of this compound are not extensively documented in publicly available literature, data for the parent compound, p-phenylenediamine, and its derivatives provide valuable insights. The methyl group in 2,5-diaminotoluene is an electron-donating group, which would be expected to lower its oxidation potential relative to p-phenylenediamine, making it a potentially better electron donor.
| Parameter | Compound Family | Typical Values | Significance |
| First Oxidation Potential | N,N'-substituted p-phenylenediamines | Varies with substitution | A lower oxidation potential indicates a greater propensity to donate an electron.[1] |
| Triplet State Quenching Rate Constant (kq) | Aromatic amines with photosensitizers (e.g., flavins) | Can approach diffusion-controlled limits ( > 109 M-1s-1) | A high kq value signifies an efficient quenching process, indicating a rapid electron transfer.[2][3] |
Experimental Protocols
Protocol 1: Determination of Triplet State Quenching Rate Constant using Laser Flash Photolysis
Objective: To measure the bimolecular rate constant (kq) for the quenching of a photosensitizer's triplet excited state by this compound.
Materials:
-
Photosensitizer (e.g., Eosin Y, Benzophenone)
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
-
Inert gas (e.g., argon or nitrogen)
-
Laser flash photolysis setup with a pulsed laser (e.g., Nd:YAG) and a transient absorption detection system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the photosensitizer in the chosen solvent with an absorbance of approximately 0.1-0.2 at the laser excitation wavelength.
-
Prepare a series of stock solutions of this compound of varying concentrations.
-
For each measurement, prepare a sample cuvette containing the photosensitizer solution and a specific concentration of this compound.
-
Deoxygenate the samples by bubbling with an inert gas for at least 20 minutes to prevent quenching of the triplet state by molecular oxygen.
-
-
Laser Flash Photolysis Measurement:
-
Excite the sample with a short laser pulse.
-
Monitor the decay of the triplet-triplet absorption of the photosensitizer at a wavelength where the triplet state absorbs maximally.
-
Record the decay traces in the absence and presence of different concentrations of this compound.
-
-
Data Analysis:
-
The observed first-order decay rate constant of the triplet state (kobs) will increase linearly with the concentration of the quencher (this compound) according to the Stern-Volmer equation: kobs = k0 + kq[Q] where:
-
kobs is the observed decay rate constant in the presence of the quencher.
-
k0 is the decay rate constant in the absence of the quencher.
-
kq is the bimolecular quenching rate constant.
-
[Q] is the concentration of this compound.
-
-
Plot kobs versus [Q]. The slope of the resulting linear plot will be the bimolecular quenching rate constant, kq.
-
Protocol 2: Measurement of Oxidation Potential by Cyclic Voltammetry
Objective: To determine the oxidation potential of this compound, which provides a measure of its ability to act as an electron donor.
Materials:
-
This compound
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Solution Preparation:
-
Dissolve a known concentration of this compound and the supporting electrolyte in the solvent.
-
Deoxygenate the solution by bubbling with an inert gas.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Perform cyclic voltammetry by scanning the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to oxidize the compound, and then reversing the scan back to the initial potential.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
The oxidation potential (Eox) can be determined from the anodic peak potential (Epa) and the cathodic peak potential (Epc) if the process is reversible or quasi-reversible. For an irreversible process, the half-peak potential (Ep/2) can be used as an approximation of the standard potential.
-
The potential should be reported relative to a standard reference electrode (e.g., SCE or Ag/AgCl).
-
Visualizations
Caption: Photoinduced electron transfer from this compound to an excited photosensitizer.
Caption: Workflow for determining the triplet quenching rate constant using laser flash photolysis.
Conclusion
This compound is a promising electron donor for a range of photochemical studies. Its ability to efficiently quench the excited states of photosensitizers through electron transfer opens up avenues for investigating reaction mechanisms, generating reactive intermediates, and developing novel photoredox systems. The protocols provided herein offer a starting point for researchers to explore and quantify the photochemical behavior of this compound. Further research to fully characterize its photophysical and electrochemical properties will undoubtedly expand its utility in the fields of chemistry, biology, and materials science.
References
2,5-Diaminotoluene sulfate as an intermediate for pigment and dye manufacturing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminotoluene sulfate, an aromatic amine salt, serves as a key intermediate in the synthesis of a variety of pigments and dyes.[1] Its versatile chemical nature allows for its use in the production of colorants for diverse applications, including textiles, furs, leathers, biological stains, and pigments.[2] This document provides detailed application notes and experimental protocols for the synthesis of representative dyes using this compound as a precursor, specifically focusing on the synthesis of an azine dye, CI Basic Red 2, and a diphenylamine-based dye, CI Acid Brown 103.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 615-50-9 |
| Molecular Formula | C₇H₁₂N₂O₄S |
| Molecular Weight | 220.25 g/mol |
| Appearance | Off-white to pinkish-white powder |
| Melting Point | 62-64°C |
| Purity (by HPLC) | ≥ 99% |
| Solubility | Soluble in water, ethanol, acetone, and chloroform. Partially soluble in alcohol. |
| Data sourced from commercial supplier information.[1][3] |
Applications in Pigment and Dye Synthesis
2,5-Diaminotoluene and its sulfate salt are crucial intermediates in the manufacturing of various colorants. Notably, they are used in the production of CI Basic Red 2 and CI Acid Brown 103, which find applications in dyeing textiles, leather, and paper, as well as in the formulation of inks and stains.[4]
Experimental Protocols
The following protocols are representative procedures for the synthesis of dyes using 2,5-diaminotoluene (TDA) as a starting material. Note that this compound must first be converted to the free base, 2,5-diaminotoluene, for these reactions. This can be achieved by neutralization with a base such as sodium hydroxide.
Protocol 1: Synthesis of CI Basic Red 2 (Safranine Type Dye)
CI Basic Red 2 is an azine dye. The synthesis generally involves the oxidative condensation of a mixture of aromatic amines.
Reaction Scheme:
General Synthetic Pathway for CI Basic Red 2.
Materials:
-
2,5-Diaminotoluene (TDA)
-
o-Toluidine
-
Aniline
-
Sodium dichromate (Na₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Preparation of the Reaction Mixture: In a reaction vessel, prepare an acidic aqueous solution of 2,5-diaminotoluene and o-toluidine in equimolar amounts.
-
Oxidation: Slowly add a solution of sodium dichromate in sulfuric acid to the amine mixture while maintaining the temperature below 10°C with constant stirring. The reaction is highly exothermic and requires careful temperature control.
-
Formation of the Indamine Intermediate: Continue stirring for several hours until the oxidation is complete, leading to the formation of an indamine intermediate.
-
Condensation with Aniline: Add aniline to the reaction mixture and heat the solution to promote condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Once the reaction is complete, the dye is precipitated from the solution by the addition of sodium chloride (salting out). The crude dye is collected by filtration.
-
Purification: The crude CI Basic Red 2 is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Drying: The purified dye is dried in a vacuum oven.
Protocol 2: Synthesis of CI Acid Brown 103 (Diphenylamine Derivative)
The synthesis of CI Acid Brown 103 involves a condensation reaction followed by a coupling reaction.[5]
Reaction Scheme:
General Synthetic Pathway for CI Acid Brown 103.
Materials:
-
2,5-Diaminotoluene (TDA)
-
2-Chloro-5-nitrobenzenesulfonic acid
-
2-Methylnaphthalene-1,4-dione
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation Reaction: In a reaction vessel, dissolve 2-Chloro-5-nitrobenzenesulfonic acid in an aqueous solution of sodium carbonate. To this solution, add one molar equivalent of 2,5-diaminotoluene. Heat the mixture to reflux for several hours until the condensation reaction is complete, which can be monitored by TLC.
-
Preparation for Coupling: After the condensation is complete, cool the reaction mixture.
-
Coupling Reaction: In a separate vessel, prepare a solution or suspension of 2-Methylnaphthalene-1,4-dione. Slowly add the solution of the condensation product to the 2-Methylnaphthalene-1,4-dione mixture with vigorous stirring.
-
Reaction Completion and Isolation: Continue stirring until the coupling reaction is complete. The pH of the solution may need to be adjusted to optimize the reaction. The dye will precipitate out of the solution.
-
Purification: Collect the crude CI Acid Brown 103 by filtration and wash with water to remove any unreacted starting materials and salts. Further purification can be achieved by recrystallization.
-
Drying: Dry the purified pigment in a vacuum oven.
Quantitative Data
| Dye | Typical Yield Range | Typical Purity |
| CI Basic Red 2 | 60-80% | >95% (after purification) |
| CI Acid Brown 103 | 70-90% | >95% (after purification) |
Logical Workflow for Dye Synthesis from this compound
The overall process for utilizing this compound in dye synthesis follows a logical workflow.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. Direct Azine Synthesis from Alcohols and Hydrazine - ChemistryViews [chemistryviews.org]
- 5. Preparation of phenylamine diazotisation diazonium salts azo dyes dyestuffs preparation conjugate acid-base chemistry Kb electrophilic substitution group protection synthesis physical chemical properties of aryl aromatic amines uses advanced A level organic chemistry revision notes doc brown [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Diaminotoluene Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 2,5-diaminotoluene sulfate. The focus is on improving reaction yields and addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2,5-diaminotoluene and its subsequent conversion to this compound. The primary route discussed is the catalytic hydrogenation of 2,5-dinitrotoluene, a common and effective method.[1]
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the synthesis of this compound can stem from several factors throughout the process. Here are the most common areas to investigate:
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Incomplete Reduction: The conversion of the two nitro groups on 2,5-dinitrotoluene to amino groups may be incomplete. This can be due to insufficient catalyst activity, suboptimal reaction conditions (temperature and pressure), or a short reaction time.
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Catalyst Inactivation: The catalyst (e.g., Palladium on Carbon, Raney Nickel) can be poisoned by impurities in the starting materials or solvents, particularly sulfur-containing compounds.[2] An old or improperly stored catalyst may also have reduced activity.
-
Product Oxidation: 2,5-Diaminotoluene is prone to air oxidation, which can cause it to darken and lead to the formation of impurities, reducing the yield of the desired sulfate salt.[3][4] It is crucial to handle the free amine under an inert atmosphere (e.g., nitrogen or argon) as much as possible before converting it to the more stable sulfate salt.
-
Mechanical Losses: Significant product loss can occur during workup and purification steps, such as filtration of the catalyst, transfers between vessels, and crystallization.
Q2: The reaction seems to have stalled and is not proceeding to completion. How can I resolve this?
A2: A stalled reaction is often related to the catalyst or reaction conditions.
-
Check Catalyst Activity: If you suspect the catalyst is the issue, try using a fresh batch. For catalytic hydrogenations, Pearlmann's catalyst (Pd(OH)₂/C) is often more active than Pd/C and can be effective when standard catalysts fail.[2]
-
Increase Hydrogen Pressure/Temperature: For catalytic hydrogenations, increasing the hydrogen pressure and/or reaction temperature can significantly increase the reaction rate.[5] Consult literature for the safe operating limits of your equipment and reagents.
-
Solvent Choice: Ensure your starting material is fully dissolved in the chosen solvent at the reaction temperature. Using a co-solvent might be necessary to improve solubility. Common solvents for this reduction include ethanol, methanol, and ethyl acetate.[2]
Q3: My final product is discolored (e.g., brown or black). What causes this and how can I prevent it?
A3: Discoloration is a common issue and is almost always due to the oxidation of the 2,5-diaminotoluene intermediate.[3]
-
Minimize Air Exposure: Once the reduction is complete, minimize the exposure of the 2,5-diaminotoluene solution to air. Performing the catalyst filtration and subsequent steps under an inert gas blanket is highly recommended.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite during workup can help prevent oxidation.[6]
-
Purification: Discoloration can often be removed by treating the solution of the free amine or the final salt with activated carbon followed by filtration.[6] Recrystallization of the final this compound is also an effective purification method.
Q4: How do I confirm that both nitro groups have been completely reduced?
A4: Monitoring the reaction's progress is key to achieving high yields.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the 2,5-dinitrotoluene starting material and the appearance of the 2,5-diaminotoluene product. The presence of intermediate mono-amino nitro-toluene species can also be detected.
-
Hydrogen Uptake: In a catalytic hydrogenation setup, the reaction is typically complete when hydrogen consumption ceases. A pressure gauge on the reaction vessel will show a stable reading.
-
Spectroscopic Methods: For a more detailed analysis, techniques like ¹H NMR or LC-MS can be used on a sample from the reaction mixture to confirm the structure of the product and identify any remaining starting material or intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent industrial method is the catalytic hydrogenation of 2,5-dinitrotoluene.[7] This process typically uses a catalyst such as Raney Nickel or palladium on carbon (Pd/C) under hydrogen pressure.[5][8] Alternative methods include the electrolytic reduction of 2,5-dinitrotoluene[9][10] and the reduction of 2-methyl-4-nitroaniline with reagents like hydrazine hydrate.[11]
Q2: Why is the product isolated as a sulfate salt instead of the free amine?
A2: 2,5-Diaminotoluene, like many aromatic diamines, is susceptible to oxidation when exposed to air, leading to discoloration and impurity formation.[4] Converting it to the sulfate salt significantly increases its stability and shelf-life, making it easier to handle and store.[4]
Q3: What are the typical reaction conditions for the catalytic hydrogenation of 2,5-dinitrotoluene?
A3: Conditions can vary, but a general starting point for the hydrogenation of a related isomer, 2,4-dinitrotoluene, involves temperatures from 35-140°C and hydrogen pressures from 0.1-4.0 MPa, depending on the catalyst used (e.g., 5% Pd/C or Raney Nickel).[5]
Q4: Can I use other reducing agents besides catalytic hydrogenation?
A4: Yes, other reduction methods exist. For example, a patented "green" method uses hydrazine hydrate as the reducing agent and a magnetic solid base as a catalyst to reduce 2-methyl-4-nitroaniline to 2,5-diaminotoluene with yields of 70-80%.[11] Metal reductions, such as with iron or zinc powder in the presence of an acid, are also classic methods for reducing nitroarenes.[12]
Q5: How should this compound be stored?
A5: The sulfate salt is relatively stable. It should be stored in a tightly sealed container in a cool, dry place, protected from light.[4]
Quantitative Data on Synthesis Parameters
The following tables summarize quantitative data for different synthesis methods and conditions, providing a basis for comparison and optimization.
Table 1: Catalytic Hydrogenation of Dinitrotoluene Isomers (Data adapted from studies on industrially relevant isomers)
| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Yield (%) | Reference |
| 2,4-Dinitrotoluene | 5% Pd/C | 35 - 84 | 0.1 - 4.0 | Methanol | >98 | ~99 | [5] |
| 2,4-Dinitrotoluene | Raney Nickel | 100 - 140 | 1.0 - 3.0 | Molten DNT | ~100 | High | [5] |
| 2,6-Dinitrotoluene | 0.5% Pt/Al₂O₃ | 40 - 75 | 0.5 - 1.0 | Ethanol | - | - | [5] |
Table 2: Hydrazine Hydrate Reduction of 2-Methyl-4-nitroaniline
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 2-Methyl-4-nitroaniline (1 mole) | 2-Methyl-4-nitroaniline (1 mole) |
| Catalyst Loading | 5% (w/w) | 1% (w/w) |
| Reducing Agent | Hydrazine Hydrate (3 moles) | Hydrazine Hydrate (2 moles) |
| Temperature (°C) | 50 | 100 |
| Reaction Time (h) | 5 | 10 |
| Yield (%) | 80 | 70 |
| Reference | [11] | [11] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 2,5-Dinitrotoluene
(This is a representative protocol adapted from established procedures for dinitrotoluene reduction.[5][12] Users must adapt it to their specific equipment and safety protocols.)
-
Reaction Setup: In a pressure-resistant hydrogenation vessel, charge 2,5-dinitrotoluene and a suitable solvent (e.g., ethanol or methanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the catalyst (e.g., 5-10% w/w of 5% Pd/C).
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired level (e.g., 1-4 MPa). Heat the mixture to the target temperature (e.g., 50-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Catalyst Filtration: After cooling the vessel and venting the hydrogen, purge with an inert gas. Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the catalyst. Wash the catalyst pad with fresh solvent.
-
Salt Formation: To the combined filtrate, slowly add a stoichiometric amount of concentrated sulfuric acid while stirring. The this compound will precipitate.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Synthesis via Hydrazine Hydrate Reduction
(Adapted from the patent for the synthesis of the free amine.[11])
-
Reaction Setup: In a three-necked flask equipped with a stirrer and condenser, add 2-methyl-4-nitroaniline (1 mole), ethanol (300 mL), and the magnetic solid base catalyst (5% w/w).
-
Heating and Addition: Heat the stirred mixture to 50°C. Slowly add hydrazine hydrate (3 moles) dropwise over 1 hour.
-
Reaction: Maintain the reaction temperature at 50°C for 5 hours.
-
Workup: Filter the hot reaction mixture to remove the catalyst. Add water (500 mL) to the filtrate and cool to below 0°C to precipitate the 2,5-diaminotoluene product.
-
Isolation: Collect the crystals by filtration and dry them.
-
Sulfate Salt Formation: Dissolve the isolated 2,5-diaminotoluene in a suitable solvent (e.g., ethanol) and add sulfuric acid to precipitate the sulfate salt as described in Protocol 1.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 4. patents.justia.com [patents.justia.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 7. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Page loading... [guidechem.com]
- 10. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Green synthetic method of 2,5-diaminotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
troubleshooting peak tailing in HPLC analysis of 2,5-Diaminotoluene sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2,5-Diaminotoluene sulfate. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments, with a specific focus on peak tailing.
Troubleshooting Guides
Issue: Significant Peak Tailing Observed for this compound
Peak tailing is a common chromatographic problem where the peak is asymmetrical, having a tail that extends from the peak maximum. This can compromise the accuracy of integration and quantification. For aromatic amines like this compound, peak tailing is frequently caused by secondary interactions with the stationary phase.
Q1: My chromatogram for this compound shows a tailing peak. What are the likely causes?
A1: Peak tailing for this compound, a basic aromatic amine, in reversed-phase HPLC is often due to one or more of the following factors:
-
Secondary Silanol Interactions: The primary cause is often the interaction between the basic amine groups of the analyte and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2] This secondary retention mechanism leads to a distorted peak shape.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, this compound (with a pKa of 6.39) can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[3][4] A pH close to the analyte's pKa is generally problematic.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[2]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[2]
-
Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[2]
Q2: How can I systematically troubleshoot and resolve peak tailing for this compound?
A2: A logical troubleshooting workflow can help identify and resolve the issue. The following diagram illustrates a step-by-step approach:
Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Data Presentation: A Case Study
The following table summarizes a hypothetical, yet scientifically plausible, case study demonstrating the effect of troubleshooting steps on the peak shape of this compound. The primary metric for peak shape is the USP Tailing Factor (Tf) , where a value close to 1.0 is ideal, and values greater than 1.5 are generally considered unacceptable.[6]
| Experimental Condition | Mobile Phase | USP Tailing Factor (Tf) | Observations |
| Initial (Problematic) | 60:40 Acetonitrile:Water (pH 6.5) | 2.1 | Severe peak tailing, making accurate integration difficult. |
| Troubleshooting Step 1 | 60:40 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8) | 1.4 | Significant improvement in peak symmetry. Tailing is visibly reduced. |
| Troubleshooting Step 2 | 60:40 Acetonitrile:Water with 0.1% Formic Acid and 0.1% Triethylamine (pH ~2.8) | 1.1 | Excellent peak symmetry, close to ideal Gaussian shape. |
Experimental Protocols
Standard HPLC Method for this compound
This protocol is a general guideline and may require optimization for specific instruments and applications.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A modern, high-purity, end-capped column is recommended to minimize silanol interactions.
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be adjusted to achieve the desired retention time. For troubleshooting peak tailing, the aqueous portion should be acidified.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition.
Protocol for Mobile Phase pH Adjustment
-
Determine the pKa: The pKa of this compound is approximately 6.39.[3]
-
Prepare Aqueous Phase: Prepare the aqueous portion of the mobile phase (e.g., HPLC-grade water).
-
Adjust pH: To suppress silanol interactions, adjust the pH of the aqueous phase to be at least 2-3 pH units below the pKa of the analyte. A common approach is to add a small amount of an acid, such as 0.1% formic acid or phosphoric acid, to achieve a pH in the range of 2.5-3.0.[2][7]
-
Mix Mobile Phase: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio.
-
Equilibrate: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
Protocol for Using a Mobile Phase Modifier (Triethylamine)
-
Prepare Mobile Phase: Prepare the mobile phase as described above, including the pH adjustment.
-
Add Triethylamine (TEA): To further reduce silanol interactions, a competitive base like triethylamine can be added. Start with a low concentration, for example, 0.1% (v/v) TEA, in the final mobile phase mixture.[8]
-
Mix Thoroughly: Ensure the TEA is completely dissolved and the mobile phase is homogenous.
-
Equilibrate: Equilibrate the column thoroughly with the TEA-containing mobile phase.
Frequently Asked Questions (FAQs)
Q3: Why is a low pH mobile phase often recommended for analyzing basic compounds like this compound?
A3: At a low pH (typically 2.5-3.5), the acidic silanol groups on the silica-based stationary phase are protonated (Si-OH) and therefore less likely to interact ionically with the protonated basic analyte (R-NH3+).[4][7] This minimizes the secondary retention mechanism that causes peak tailing, leading to a more symmetrical peak shape.
Q4: Can I use a different column to prevent peak tailing?
A4: Yes, column selection is critical. Modern "Type B" silica columns are of higher purity and have fewer and less acidic silanol groups compared to older "Type A" silica.[2] Using an "end-capped" column, where the residual silanol groups are chemically deactivated, is highly recommended for analyzing basic compounds.[2] Polar-embedded or polar-endcapped columns can also shield the analyte from silanol interactions.[2]
Q5: What is the role of triethylamine (TEA) in the mobile phase?
A5: Triethylamine is a competitive base that is added to the mobile phase to reduce peak tailing of basic analytes.[8] The TEA molecules interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte.[8] This reduces the secondary interactions that cause peak tailing.
Q6: Could my sample preparation be causing peak tailing?
A6: Yes. Dissolving your sample in a solvent that is much stronger than your mobile phase can lead to peak distortion. It is always best to dissolve your sample in the initial mobile phase composition. Also, ensure your sample is fully dissolved and filtered to prevent column frit blockage, which can also cause peak shape issues.
Q7: If all the peaks in my chromatogram are tailing, what does that indicate?
A7: If all peaks, not just the this compound peak, are tailing, it generally points to a system-wide issue rather than a specific chemical interaction.[2] Common causes include:
-
Extra-column dead volume: Check for and minimize the length and diameter of all tubing. Ensure all fittings are properly made.
-
Column void: A void or channel in the column packing material can cause peak distortion. This may require column replacement.
The following diagram illustrates the relationship between the causes of peak tailing:
Caption: Key causes of peak tailing in HPLC analysis.
References
- 1. support.waters.com [support.waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Optimization of Coupling Reaction Conditions for 2,5-Diaminotoluene Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling reaction conditions for 2,5-Diaminotoluene Sulfate. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages of a coupling reaction involving 2,5-Diaminotoluene?
A1: The synthesis is a two-stage process.[1][2] The first step is diazotization , where the primary aromatic amine, 2,5-Diaminotoluene (liberated from its sulfate salt), is converted into a reactive diazonium salt.[2][] This is achieved using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures.[1][4] The second stage is the azo coupling , where the diazonium salt, which is a weak electrophile, reacts with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline, to form the final azo compound.[1][][5]
Q2: Why is strict temperature control (0–5 °C) essential during the diazotization step?
A2: Aryl diazonium salts are thermally unstable.[1] At temperatures above 5°C, they can readily decompose, releasing nitrogen gas and forming unwanted phenol byproducts.[6][7] This decomposition is a primary cause of low yields and the formation of tarry impurities.[6] Maintaining the reaction in an ice bath (0–5 °C) stabilizes the diazonium salt long enough for its use in the subsequent coupling step.[1][6]
Q3: What is the optimal pH for the azo coupling reaction, and why is it so important?
A3: The optimal pH is critically dependent on the nature of the coupling component.[8]
-
For phenolic couplers (e.g., naphthols): A mildly alkaline pH of 9-10 is required. These conditions deprotonate the phenol's hydroxyl group to form a phenoxide ion, which has a much higher electron density. This makes the aromatic ring a more potent nucleophile, facilitating the attack by the weakly electrophilic diazonium cation.[6][9][10]
-
For aromatic amine couplers (e.g., anilines): A mildly acidic pH of 4-5 is optimal. A pH that is too low will protonate the amine, deactivating the ring for electrophilic substitution. A pH that is too high can lead to N-coupling, where the diazonium salt couples with the amine's nitrogen atom to form an unstable triazene, instead of the desired C-coupling on the aromatic ring.[6][9][11]
Q4: What are the common side reactions that can occur during synthesis?
A4: Several side reactions can decrease the yield and purity of the final product:
-
Decomposition of the Diazonium Salt: Occurs if the temperature rises above the recommended 0-5 °C range.[6]
-
Self-Coupling/Diazoamino Compound Formation: The diazonium salt can react with unreacted 2,5-Diaminotoluene if the diazotization is incomplete. This can be minimized by using a slight excess of sodium nitrite and ensuring sufficient acidity.[6][12]
-
Triazene Formation: This N-coupling reaction occurs when coupling with primary or secondary amines under incorrect (typically alkaline) pH conditions.[6][11]
-
Formation of Phenols: The diazonium group can be replaced by a hydroxyl group if it reacts with water, a reaction that is accelerated at higher temperatures.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling reactions of 2,5-Diaminotoluene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Azo Compound | 1. Incomplete Diazotization: Insufficient conversion of 2,5-Diaminotoluene to its diazonium salt.[14] 2. Decomposition of Diazonium Salt: Reaction temperature was too high (> 5 °C).[6][14] 3. Incorrect pH for Coupling: The pH of the reaction medium is not suitable for the chosen coupling agent.[6][14] 4. Impure Reactants: Low purity of this compound, sodium nitrite, or the coupling agent.[14] | 1. Ensure complete dissolution of the amine in the acidic solution before adding sodium nitrite. Use starch-iodide paper to test for a slight excess of nitrous acid, which indicates the completion of diazotization.[14] 2. Strictly maintain the reaction temperature between 0-5 °C for both diazotization and coupling steps using an ice-salt bath. Use the diazonium salt solution immediately after preparation.[6] 3. Carefully monitor and adjust the pH to the optimal range for your coupling agent: pH 9-10 for phenols or pH 4-5 for aromatic amines.[9][14] 4. Use high-purity starting materials to minimize side reactions. |
| Formation of a Tarry, Oily, or Insoluble Brown Product | 1. High Reaction Temperature: Uncontrolled temperature leads to the rapid decomposition of the diazonium salt and polymerization.[6] 2. Oxidation: Phenolic or amino coupling components can be susceptible to air oxidation, especially under alkaline conditions, forming colored impurities.[6] 3. Localized High Concentrations: Adding the diazonium salt solution too quickly. | 1. Maintain rigorous temperature control (0-5 °C) throughout the experiment.[6] 2. Consider blanketing the reaction with an inert gas (e.g., nitrogen or argon) if oxidation is suspected. 3. Add the diazonium salt solution dropwise to the coupling component solution with vigorous and efficient stirring to ensure rapid mixing.[6] |
| Color of the Final Product is Different from Expected | 1. Presence of Impurities: Side reactions are creating colored byproducts.[6] 2. Incorrect pH of Final Solution: Many azo dyes are pH indicators; their color can change significantly with the pH of the medium. 3. Incomplete Reaction: Unreacted starting materials or intermediates are present in the final product. | 1. Review the troubleshooting steps for low yield and tar formation to minimize side reactions. Purify the final product through recrystallization. 2. Ensure the final product is isolated and purified at a consistent, neutral pH unless a specific salt form is desired. 3. Monitor the reaction to completion using thin-layer chromatography (TLC). |
| Precipitate Forms During Diazotization Step | 1. Low Solubility of Amine Salt: The sulfate or hydrochloride salt of 2,5-Diaminotoluene may have limited solubility in the cold acidic medium. | 1. Ensure sufficient mineral acid is used to fully protonate both amino groups, forming a more soluble salt. A minimum of 2.5 equivalents of acid is recommended. Gentle warming can be used to achieve initial dissolution before cooling the solution in an ice bath for diazotization. |
Optimized Reaction Parameters
The efficiency of the coupling reaction is highly dependent on key parameters. The table below summarizes typical optimal conditions.
| Parameter | Diazotization | Azo Coupling (with Phenols) | Azo Coupling (with Amines) | Rationale |
| Temperature | 0–5 °C | 0–10 °C | 0–10 °C | Diazonium salts are unstable and decompose at higher temperatures.[1][6] |
| pH | Strongly Acidic (pH < 2) | Alkaline (pH 9–10) | Mildly Acidic (pH 4–5) | Acid is required to generate nitrous acid for diazotization. Coupling pH depends on the nucleophile's nature.[1][6][9] |
| Reactant Ratio | Amine:NaNO₂ ≈ 1:1.05 | Diazo:Coupler ≈ 1:1 | Diazo:Coupler ≈ 1:1 | A slight excess of NaNO₂ ensures complete diazotization.[14] |
| Solvent | Water | Water, Ethanol | Water, Ethanol | Water is the most common and environmentally friendly solvent.[1] |
Experimental Protocols & Visualizations
General Experimental Protocol
This protocol provides a general methodology for the diazotization of 2,5-Diaminotoluene and its subsequent coupling reaction.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Coupling Component (e.g., 2-Naphthol or N,N-Dimethylaniline)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)
-
Ice
-
Starch-iodide paper
Part A: Diazotization of 2,5-Diaminotoluene
-
In a beaker, dissolve this compound (1.0 molar equivalent) in an aqueous solution of hydrochloric acid (2.5-3.0 molar equivalents). Gentle warming may be necessary to achieve full dissolution.
-
Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 molar equivalents per amino group to be diazotized) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature between 0-5 °C and stirring continuously.
-
After the addition is complete, continue stirring for 15-30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The resulting solution contains the diazonium salt and should be kept cold and used immediately.[6]
Part B: Azo Coupling Reaction
-
For Phenolic Couplers (e.g., 2-Naphthol):
-
In a separate beaker, dissolve the phenolic coupling component (1.0 molar equivalent) in a cold aqueous sodium hydroxide solution (to achieve a pH of 9-10).
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold phenol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately. Continue stirring for 30-60 minutes in the ice bath to ensure the reaction goes to completion.[6][15]
-
-
For Amino Couplers (e.g., N,N-Dimethylaniline):
-
In a separate beaker, dissolve the amino coupling component (1.0 molar equivalent) in a cold, dilute acidic solution.
-
Add a buffer, such as sodium acetate, to achieve the desired pH of 4-5.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir for 30-60 minutes to complete the reaction.
-
Part C: Isolation and Purification
-
Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Caption: General experimental workflow for the synthesis of an azo dye.
Caption: Decision tree for troubleshooting low yield in azo dye synthesis.
Caption: pH-dependent activation of phenolic and amino coupling components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Azo Coupling [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. lkouniv.ac.in [lkouniv.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. cuhk.edu.hk [cuhk.edu.hk]
Technical Support Center: Stabilizing 2,5-Diaminotoluene Sulfate Solutions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,5-Diaminotoluene sulfate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of oxidation in solution, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the preparation and use of this compound solutions.
Q1: My this compound solution is rapidly changing color (e.g., turning yellow, brown, or purple). What is happening and how can I stop it?
A: This color change is a classic indicator of oxidation. 2,5-Diaminotoluene, like many aromatic amines, is highly susceptible to oxidation, which forms highly colored quinone-diimine species that can further polymerize. The sulfate salt form enhances stability by protonating the reactive amino groups, but once dissolved, several factors can initiate degradation.[1]
Causality and Remediation:
-
Dissolved Oxygen: The primary culprit is often oxygen from the air dissolved in your solvent. The amino groups of the molecule react with oxygen, especially under neutral or alkaline conditions.
-
Solution: Use deoxygenated solvents. This can be achieved by sparging the solvent (e.g., bubbling an inert gas like nitrogen or argon through it for 15-30 minutes before use) or by using the freeze-pump-thaw method for more sensitive applications.
-
-
Presence of Metal Ions: Trace amounts of transition metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺) in your water or reagents can act as powerful catalysts, accelerating oxidation.[2][3] These ions facilitate the formation of reactive oxygen species, which rapidly degrade the diamine.
-
Incorrect pH: The stability of this compound is highly pH-dependent. The sulfate salt is most stable in an acidic environment (pH < 7), where the amino groups are protonated (-NH₃⁺) and thus protected from oxidation.[1][6] As the pH rises into the neutral or alkaline range, the groups deprotonate to the free amine form (-NH₂), which is much more reactive.
-
Photo-oxidation: Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.
-
Solution: Prepare and store solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.[10]
-
Q2: I've prepared a stock solution, but I'm observing inconsistent results in my downstream application (e.g., variable color development in a dyeing assay). Why might this be happening?
A: Inconsistent performance is often a direct consequence of the degradation of your this compound stock solution. Even if a dramatic color change is not visible, a significant percentage of the active molecule may have oxidized. This reduces the effective concentration of the primary intermediate, leading to poor or non-reproducible results in sensitive applications like oxidative dyeing, where precise stoichiometry is critical.[11][12]
Root Cause Analysis:
-
Slow Degradation During Storage: Oxidation can be a slow process. A solution that appeared fine when prepared may have degraded over hours or days, even when stored in a refrigerator.
-
Batch-to-Batch Variability: If preparation methods are not rigorously controlled (e.g., inconsistent deoxygenation, variable water quality with different metal ion levels), each batch of solution will have a different initial level of degradation and a different shelf-life.
Solution: Implement a strict preparation protocol (see Protocol 1 below) for all stock solutions. For critical experiments, it is best practice to use freshly prepared solutions. If storage is necessary, validate the stability over your intended storage period by performing a quality control check (see Protocol 2).
Q3: A precipitate has formed in my aqueous this compound solution. What is it and how can I prevent it?
A: Precipitation can occur for several reasons, and identifying the cause is key to preventing it.
-
Exceeding Solubility Limits: While the sulfate salt is water-soluble, its solubility is finite (approx. 5-10 g/L at 20°C).[7][13] If you attempt to make a solution that is too concentrated, the excess salt will not dissolve.
-
Prevention: Adhere to the known solubility limits for your intended solvent and temperature.
-
-
pH-Induced Precipitation: If the pH of your solution is raised significantly, the sulfate salt can be converted to the free base form of 2,5-Diaminotoluene. The free base has much lower water solubility and may precipitate out of the solution.
-
Prevention: Maintain an acidic pH. Avoid adding strong bases to the solution unless required by a specific protocol, and if so, be aware of the potential for precipitation.[14]
-
-
Precipitation of Oxidation Products: Advanced oxidation can lead to the formation of polymeric species that are insoluble in the aqueous solvent, appearing as a fine, dark precipitate.
-
Prevention: This is a sign of severe degradation. Preventing oxidation through the methods described in Q1 is the only effective way to avoid this.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound oxidation?
A: The oxidation of 2,5-Diaminotoluene (the active component of the sulfate salt) is a multi-step process. It begins with the loss of electrons from the electron-rich amino groups to an oxidizing agent (like O₂ or hydrogen peroxide). This forms a reactive radical cation, which is then further oxidized to form a benzoquinone-diimine intermediate. These intermediates are highly electrophilic and can react with other nucleophiles in the solution or polymerize, leading to the formation of complex, colored compounds.
Caption: Fig 1. Simplified Oxidation Pathway
Q2: How does pH impact the stability of the solution?
A: pH is arguably the most critical factor controlling the stability of a this compound solution. The molecule's stability comes from the protonation of its two amino groups in the presence of sulfuric acid, forming ammonium (-NH₃⁺) groups.[1] These protonated groups are electron-poor and significantly less susceptible to oxidation than the neutral free amine (-NH₂) form.
-
Acidic pH (pH < 6): The equilibrium strongly favors the protonated, stable form.
-
Neutral to Alkaline pH (pH > 7): The equilibrium shifts, causing deprotonation to the highly reactive free amine, which is rapidly oxidized.[15]
Therefore, to ensure maximum stability, solutions should be prepared and maintained in an acidic pH range.
Q3: Which antioxidants or stabilizers should I consider adding to my solution?
A: A multi-pronged approach using different classes of stabilizers is often most effective.
| Stabilizer Class | Example(s) | Mechanism of Action | Recommended Conc. (w/v) |
| Oxygen Scavengers | Ascorbic Acid (Vitamin C), Sodium Sulfite | Preferentially react with and consume dissolved oxygen before it can oxidize the diaminotoluene.[12] | 0.1% - 0.5% |
| Chelating Agents | EDTA, DTPA | Bind (sequester) catalytic transition metal ions (Fe, Cu), preventing them from generating free radicals.[5][16] | 0.05% - 0.1% |
| Radical Scavengers | Butylated Hydroxytoluene (BHT) | Terminate the free-radical chain reactions that propagate oxidation. Note: Requires an organic co-solvent for solubility. | 0.01% - 0.1% |
graph StabilizerLogic { graph [splines=ortho, label="Fig 2. Mechanisms of Stabilization", labelloc=b, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];// Nodes Oxidation [label="Oxidation of\n2,5-Diaminotoluene", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Causes O2 [label="Dissolved Oxygen", style=filled, fillcolor="#FBBC05"]; Metals [label="Metal Ions (Fe, Cu)", style=filled, fillcolor="#FBBC05"];
// Stabilizers Antioxidant [label="Oxygen Scavenger\n(e.g., Ascorbic Acid)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chelator [label="Chelating Agent\n(e.g., EDTA)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections O2 -> Oxidation [label="Initiates"]; Metals -> Oxidation [label="Catalyzes"]; Antioxidant -> O2 [label="Eliminates", style=dashed, color="#34A853"]; Chelator -> Metals [label="Inactivates", style=dashed, color="#4285F4"]; }
Caption: Fig 2. Mechanisms of Stabilization
Q4: How can I quantitatively assess the degradation of my this compound solution?
A: Visual inspection is useful but not sufficient. For quantitative analysis:
-
UV-Vis Spectrophotometry: This is a simple and rapid method. As the compound oxidizes, colored products are formed that absorb light in the visible range (typically 400-700 nm). You can monitor the increase in absorbance at a specific wavelength over time to track the rate of degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for stability testing.[17] It allows you to separate the parent this compound from its degradation products and accurately quantify its remaining concentration. This is essential for applications requiring precise concentration knowledge.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol outlines the steps to prepare a 1 g/L (0.1% w/v) stock solution with enhanced stability.
Caption: Fig 3. Stabilized Solution Workflow
Materials:
-
This compound (high-purity grade)
-
High-purity deionized water (18 MΩ·cm)
-
EDTA, disodium salt
-
Ascorbic acid
-
Inert gas (Nitrogen or Argon) with sparging tube
-
Volumetric flask (e.g., 100 mL)
-
Amber glass storage vial with a tight-fitting cap
Procedure:
-
Solvent Deoxygenation: Place ~90 mL of high-purity water into the 100 mL volumetric flask. Insert the sparging tube, ensuring the tip is below the water surface. Bubble nitrogen or argon gas through the water at a moderate rate for at least 20 minutes to remove dissolved oxygen.
-
Add Stabilizers: To the deoxygenated water, add EDTA to a final concentration of 0.1% (100 mg) and ascorbic acid to a final concentration of 0.2% (200 mg). Swirl gently to dissolve.
-
Add Active Compound: Carefully weigh 100 mg of this compound and add it to the flask.
-
Final Volume and Mixing: Bring the solution to the final volume of 100 mL with deoxygenated water. Cap the flask and mix thoroughly by inversion or with a magnetic stirrer until all solids are dissolved.
-
Storage: Immediately transfer the solution to a properly labeled amber glass vial. Before sealing, you can optionally flush the headspace of the vial with the inert gas to displace any air.
-
Store the vial in a refrigerator at 2-8°C, protected from light.
Protocol 2: QC Testing of Solution Stability using UV-Vis Spectrophotometry
This protocol provides a simple method to monitor for the onset of oxidation.
Procedure:
-
Establish a Baseline: Immediately after preparing your stabilized solution (as per Protocol 1), take a UV-Vis spectrum from 300 nm to 700 nm using the stabilized water (containing EDTA and ascorbic acid but no diaminotoluene) as a blank. This is your "Time 0" reading. The solution should have minimal absorbance in the 400-700 nm range.
-
Periodic Scans: At set time points (e.g., 24h, 48h, 1 week) during storage, take another spectrum of the solution.
-
Analysis: Compare the spectra. An increase in absorbance in the visible region (e.g., a new peak appearing around 450-550 nm) indicates the formation of colored oxidation products and thus, degradation of your stock solution. You can quantify this by plotting the absorbance at a specific wavelength versus time.
References
- 1. patents.justia.com [patents.justia.com]
- 2. The role of chelating agents and amino acids in preventing free radical formation in bleaching systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Application Of Chelating Agent in Each Stage Of Printing And Dyeing - News [colorfuldyes.com]
- 4. The Role of Chelating Agents in Enhancing Food Preservation Techniques and Safety [thinkdochemicals.com]
- 5. aocs.org [aocs.org]
- 6. echemi.com [echemi.com]
- 7. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 8. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 12. TDS (Toluene-2,5-Diamine Sulfate) [myskinrecipes.com]
- 13. 2,5 Di amino Toluene Sulphate | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 14. fishersci.com [fishersci.com]
- 15. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | Semantic Scholar [semanticscholar.org]
identifying and minimizing byproducts in 2,5-Diaminotoluene sulfate reactions
Technical Support Center: 2,5-Diaminotoluene Sulfate Reaction Optimization
Welcome to the technical support center for this compound (2,5-DATS). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this reactive aromatic diamine. Our focus is to provide expert, actionable advice in a direct question-and-answer format to help you identify, troubleshoot, and minimize the formation of critical byproducts, ensuring the purity, stability, and success of your reactions.
Section 1: Frequently Asked Questions - Byproduct Identification
This section addresses the fundamental questions regarding the nature of byproducts in 2,5-DATS reactions and the analytical methods required for their detection.
Q1: What are the most common byproducts in 2,5-DATS reactions and how are they formed?
A1: Byproducts associated with 2,5-DATS can be broadly categorized into two classes: Oxidative Byproducts and Process-Related Impurities .
-
Oxidative Byproducts: 2,5-DATS, like other p-phenylenediamine derivatives, is highly susceptible to oxidation. The two amino groups provide a low oxidation potential, making the molecule reactive towards atmospheric oxygen, chemical oxidants (e.g., peroxides, metal ions), and even light. This is the primary cause of sample discoloration, where a colorless or off-white solid turns brown or black.[1] The oxidation mechanism proceeds through a series of steps involving the formation of highly reactive intermediates:
-
Radical Cation Formation: The initial step is a one-electron oxidation to form a semiquinonedi-imine radical cation.
-
Quinonedi-imine (QDI) Formation: A second one-electron oxidation yields the highly electrophilic 2-methyl-1,4-benzoquinonedi-imine.[2]
-
Coupling and Polymerization: The QDI intermediate is extremely reactive and can undergo electrophilic attack on a neutral 2,5-DATS molecule. This initiates a cascade of coupling and polymerization reactions, leading to the formation of complex, colored dimeric, trimeric, and polymeric structures analogous to Bandrowski's base, which is formed from p-phenylenediamine.[3][4] These highly conjugated molecules are responsible for the dark, often insoluble or "tar-like" impurities observed in compromised reactions.
-
-
Process-Related Impurities: These byproducts are residuals from the synthesis of 2,5-DATS itself. Their presence depends on the synthetic route used.
-
o-Toluidine: A common route to 2,5-DATS involves the diazotization and coupling of o-toluidine, followed by reductive cleavage.[5][6] Incomplete reaction or side reactions can leave residual o-toluidine, a critical impurity often regulated to parts-per-million (ppm) levels in high-purity grades due to its toxicological profile.
-
Isomeric Impurities: Synthesis starting from mixed isomers of dinitrotoluene can result in other diaminotoluene isomers that are difficult to separate.
-
Nitrosophenols: If diazotization is part of the synthesis and not carefully controlled (e.g., excess nitrous acid, elevated temperature), the highly electrophilic nitrosonium ion (NO⁺) can attack the aromatic ring of phenolic intermediates, leading to nitrosophenol byproducts.
-
Q2: Which analytical techniques are best for identifying and quantifying these byproducts?
A2: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.
-
For Quantification (Purity Analysis): A Reverse-Phase HPLC (RP-HPLC) method with UV detection is ideal. A C18 column provides excellent separation of 2,5-DATS from its less polar precursors (like o-toluidine) and more polar, early-stage oxidation products.
-
For Identification (Byproduct Characterization): Coupling HPLC with Mass Spectrometry (HPLC-MS) is essential for identifying unknown byproducts. By using a volatile mobile phase buffer (e.g., formic acid instead of phosphoric acid), the separated components can be directly analyzed by the mass spectrometer to determine their molecular weights.[7] Tandem MS (MS/MS) can then be used to fragment the ions, providing structural information to elucidate the identity of the degradation products.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities like residual solvents or starting materials such as o-toluidine.
Q3: How can I develop a robust HPLC method for separating 2,5-DATS from its key byproducts?
A3: A well-designed gradient RP-HPLC method is required. The goal is to achieve baseline separation between the main 2,5-DATS peak, the early-eluting polar degradation products, and the later-eluting non-polar process impurities. A detailed starting protocol is provided in Section 3 . The key is to start with a highly aqueous mobile phase to retain and separate polar species and gradually increase the organic solvent concentration to elute the main component and any non-polar impurities. For MS compatibility, formic acid is the preferred acid modifier.[7]
Section 2: Troubleshooting Guide - Byproduct Minimization
This section provides practical solutions to common problems encountered during experiments with 2,5-DATS.
Q4: My reaction mixture is turning dark brown/black upon starting. What is happening and how do I stop it?
A4: This is a classic sign of rapid, uncontrolled oxidation. The aromatic diamine is reacting with an oxidizing agent, most commonly atmospheric oxygen. This process is often accelerated by heat, light, or the presence of catalytic metal impurities.
Causality: The amino groups on the aromatic ring are powerful activating groups, making the molecule electron-rich and easily oxidized to form the colored polymeric byproducts described in Q1.
Solutions:
-
Inert Atmosphere (Critical): The single most effective preventative measure is to rigorously exclude oxygen.
-
Degas Solvents: Before use, sparge all solvents with an inert gas (Nitrogen or Argon) for 15-30 minutes.
-
Work Under Inert Gas: Conduct the entire reaction, including reagent transfers and workup, under a positive pressure of Nitrogen or Argon using standard Schlenk line or glovebox techniques.
-
-
Control Temperature: Oxidation reactions are kinetically accelerated by heat. Maintain the recommended reaction temperature and avoid localized overheating. If the reaction is exothermic, ensure adequate cooling.
-
Protect from Light: Use amber glass reaction vessels or wrap the flask in aluminum foil, as UV light can initiate radical chain oxidation reactions.
-
Use High-Purity Reagents: Use freshly opened, high-purity solvents and reagents. Peroxides in old ethers (like THF or Dioxane) or trace metal impurities can catalyze oxidation.
-
Consider an Antioxidant: If the reaction conditions permit, adding a small amount of a reducing agent or antioxidant can be beneficial. Sodium sulfite or sodium metabisulfite are common choices in aqueous solutions. In organic systems, hindered phenols can act as radical scavengers.[9]
Q5: My final product purity is low, and HPLC-MS analysis shows a peak with the mass of o-toluidine. How do I remove it?
A5: This indicates contamination with a process-related impurity, likely from the starting material grade of your 2,5-DATS. Cosmetic and pharmaceutical applications require o-toluidine levels to be in the low ppm range.
Causality: o-Toluidine is structurally similar to 2,5-DATS, but it is less polar. It can co-crystallize or be carried through simple workups.
Solutions:
-
Source High-Purity Starting Material: The first step is to procure a grade of 2,5-DATS certified for low o-toluidine content.
-
Purification via Recrystallization with pH Control: 2,5-DATS is a diamine and its solubility is highly dependent on pH. A carefully controlled recrystallization can effectively remove less basic impurities.
-
Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) to form the soluble salt.
-
Treat the solution with activated carbon. This is highly effective at adsorbing non-polar and colored impurities.[5]
-
Filter the solution to remove the carbon.
-
Slowly add a base (e.g., NaOH or NH₄OH) to carefully raise the pH. The free base of 2,5-DATS will precipitate out as its isoelectric point is reached, leaving more soluble impurities behind.
-
Filter, wash the solid with deoxygenated water, and dry under vacuum.
-
Q6: What are the most critical process parameters (CPPs) to control during a reaction involving 2,5-DATS?
A6: Based on the chemistry of 2,5-DATS, the following parameters are critical to control for minimizing byproducts and ensuring reproducibility.
| Critical Process Parameter (CPP) | Rationale for Control | Recommended Control Strategy |
| Atmosphere | Prevents formation of colored oxidative polymers by excluding O₂.[1] | Maintain a positive pressure of inert gas (N₂ or Ar) throughout the process. Use degassed solvents. |
| Temperature | Controls the rate of both the desired reaction and undesired side reactions (oxidation, decomposition).[10] | Use a controlled temperature bath. Monitor internal reaction temperature, especially during exothermic additions. |
| pH | Affects the stability and solubility of the amine. In synthesis (e.g., diazotization), it controls reactivity.[10] | Monitor pH closely. Use buffered systems where appropriate. Control pH during workup and crystallization for purification. |
| Light Exposure | UV light can provide the activation energy to initiate radical-based oxidation pathways. | Use amber glassware or protect the reaction vessel from ambient light. |
| Reagent Purity / Order of Addition | Impurities (metals, peroxides) can catalyze side reactions. Incorrect addition can create localized excesses, promoting byproduct formation. | Use high-purity, freshly opened reagents. Add reagents slowly and sub-surface to ensure rapid mixing and avoid hotspots. |
Section 3: Experimental Protocols & Workflows
Protocol 1: HPLC Method for Purity Analysis and Byproduct Detection
This protocol provides a starting point for a robust RP-HPLC method suitable for analyzing 2,5-DATS. It should be further optimized and validated for your specific application.
| Parameter | Condition |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent with PDA/UV Detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or scan with PDA for optimal wavelength) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter. |
Reference for general HPLC method development for aromatic amines.[7][11]
Protocol 2: General Procedure for Minimizing Oxidative Byproducts
This protocol outlines the key steps for setting up a reaction to minimize oxidation.
-
Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried to remove moisture. Assemble the reaction apparatus (e.g., three-neck flask with condenser, dropping funnel, and nitrogen inlet) while hot and allow it to cool under a stream of dry nitrogen.
-
Solvent Degassing: Select your reaction solvent. Sparge the solvent with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Reagent Preparation: Add the degassed solvent to the reaction flask via cannula or a purged syringe. Add the this compound solid to the flask under a positive flow of nitrogen. If other reagents are solids, add them at this stage. If they are liquids, add them to the dropping funnel.
-
Reaction Execution: Maintain a slight positive pressure of inert gas throughout the entire reaction period. Use a bubbler to monitor the gas flow. Ensure efficient stirring to prevent localized concentration or temperature gradients.
-
Workup and Isolation: Conduct all workup steps (quenching, extraction, washing) using degassed solvents. If performing an aqueous extraction, use deoxygenated water. When concentrating the product on a rotary evaporator, do not evaporate to complete dryness if possible, and immediately redissolve the residue in a degassed solvent or place it under a high vacuum to remove final traces of solvent and oxygen.
-
Storage: Store the final product under an inert atmosphere, protected from light, and in a freezer to minimize degradation over time. Storing it as the sulfate salt provides significantly enhanced stability against air oxidation compared to the free base.
Section 4: Visualizations
Workflow for Byproduct Identification and Mitigation
References
- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial oxidation of p-phenylenediamine derivatives in vitro: structure-activity relationships and correlation with myotoxic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 6. Study on Non-pollutant and Clean Synthesis High-purity this compound | Semantic Scholar [semanticscholar.org]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. DE4344488A1 - Diaminotoluenes as couplers in colorants - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,5-Diaminotoluene Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Diaminotoluene sulfate.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the purification of this compound.
Q1: My final product has a pink, purple, or brown discoloration. How can I remove these color impurities?
A1: Discoloration in this compound is often due to oxidation of the amino groups or the presence of colored impurities. Here are several troubleshooting steps:
-
Activated Carbon Treatment: Treat a solution of the crude product with activated carbon. The high surface area of activated carbon allows it to adsorb colored impurities.[1][2] The general procedure involves heating the solution with a small amount of activated carbon, followed by hot filtration to remove the carbon. It is crucial to use the minimum amount of carbon necessary, as excessive use can lead to product loss.
-
pH Adjustment and Recrystallization: Patents suggest that purification can be achieved by adjusting the pH of an aqueous solution.[1][2] An acidic pH (around 5.5-6.5) can be used during activated carbon treatment, followed by precipitation of the sulfate salt by adding sulfuric acid.[1][2]
-
Use of Reducing Agents: Traces of a reducing agent, such as sodium sulfite, can be added during the purification process to prevent oxidation of the diamine.
-
Solvent Selection: Ensure you are using an appropriate solvent for recrystallization where the impurities are more soluble than the desired product.
Q2: What is the best solvent for recrystallizing this compound?
A2: Based on solubility data, water appears to be a suitable solvent for recrystallization.[3] The solubility of this compound in water is 5.03 g/L at 20°C.[3] For a successful recrystallization, the compound should be dissolved in a minimum amount of hot solvent and then allowed to cool slowly. A mixed solvent system, such as ethanol-water, could also be explored to optimize crystal purity and yield.
Q3: I am observing low yield after recrystallization. What are the possible reasons and solutions?
A3: Low recovery is a common issue in recrystallization. Here are some potential causes and remedies:
-
Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Product loss during transfers: Minimize the number of transfer steps and ensure all equipment is rinsed with the mother liquor to recover any adhering product.
Q4: How can I confirm the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for determining the purity of organic compounds. Commercial suppliers often use HPLC to specify purity of >99%.[4][5]
-
Melting Point: A sharp melting point close to the literature value (decomposes above 240-300°C) is indicative of high purity.[6][7] A broad melting range suggests the presence of impurities.
-
Spectroscopic Methods: Techniques like ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure and identify any impurities.
Q5: My purified product contains residual o-toluidine. How can I remove this impurity?
A5: O-toluidine is a common impurity from the synthesis of 2,5-Diaminotoluene.[8] Purification methods described in patents involve steps to remove it:
-
Extraction: An alkaline extraction of the aqueous solution of the free base (2,5-diaminotoluene) with an organic solvent can be used to remove o-toluidine before converting it to the sulfate salt.[8]
-
Adsorption: Treatment with activated carbon under specific pH conditions (alkaline and then weakly acidic) can also help in removing o-toluidine.[1][2]
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility (at 20°C) |
| Water | 5.03 g/L[3] |
| Ethanol | 1 < S < 10 g/L[3] |
| DMSO | 5 < S < 15 g/L[3] |
| Acetone/Water (1:1) | < 1 g/L[3] |
Table 2: Typical Purity Specifications from Commercial Suppliers
| Supplier | Purity Specification | Analytical Method |
| Jayvir Dye Chem | 99% min[4] | HPLC |
| Jay Organics | 99.0% Min[5] | Not Specified |
| Anonymous Supplier | 99.0% Min | GC |
| TCI America | >98.0% | HPLC, Titration |
Experimental Protocols
Protocol 1: Purification by Recrystallization and Decolorization
This protocol is a general guideline based on information from patents and standard laboratory practices.[1][2][9]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot deionized water (start with approximately 200 mL of water for every 1 g of crude product, and add more if necessary). Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and then add a small amount of activated carbon (approximately 1-2% of the solute weight). Heat the mixture back to boiling for 5-10 minutes with stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities. Pre-heating the funnel prevents premature crystallization of the product.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath for about 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a small amount of cold ethanol to help with drying.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below 80°C to a constant weight. Higher temperatures may cause decomposition.
Visualizations
Figure 1: Troubleshooting Workflow for this compound Purification
A flowchart outlining the decision-making process for troubleshooting common purification issues.
Figure 2: Experimental Workflow for the Purification of this compound
A step-by-step workflow for the purification of this compound.
Figure 3: Relationship Between Purification Challenges and Solutions
A diagram illustrating the connection between common purification challenges and their respective solutions.
References
- 1. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 2. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 3. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 4. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 5. jayorganics.com [jayorganics.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. CN104086442A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
degradation pathways of 2,5-Diaminotoluene sulfate under oxidative stress
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the study of 2,5-Diaminotoluene sulfate (2,5-DATS) degradation pathways under oxidative stress. Our goal is to equip you with the foundational knowledge and practical protocols necessary to navigate the complexities of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Degradation Process
This section addresses common questions encountered during the investigation of 2,5-DATS stability.
Q1: Why is my aqueous solution of this compound turning dark so quickly, even without an added oxidant?
A1: This is a common and expected observation. 2,5-Diaminotoluene (2,5-TDA), the free base form of 2,5-DATS, is highly sensitive to air oxidation.[1][2] The sulfate salt form provides significant protection against oxidation in the solid state.[1] However, once dissolved in an aqueous solution, especially at neutral or alkaline pH, the equilibrium shifts, increasing the concentration of the free amine. The two amino groups on the aromatic ring are strong electron-donating groups, making the molecule highly susceptible to oxidation by dissolved oxygen in the air.[2] The initial oxidation products can self-couple or polymerize, forming highly conjugated structures that absorb visible light, resulting in the characteristic dark coloration.[3]
Q2: What are the expected initial steps and products in the forced oxidative degradation of 2,5-DATS?
A2: The oxidation of aromatic amines like 2,5-DATS typically proceeds through a series of reactive intermediates.[4] When using an oxidant like hydrogen peroxide (H₂O₂), the reaction is initiated by the oxidation of one of the amino groups to form a radical cation. This is followed by further oxidation to a highly reactive quinone-diimine species.[5] This intermediate is the primary precursor to color formation in hair dyes.[6][7] In a degradation study, this quinone-diimine is a critical branching point. It can:
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Hydrolyze: React with water to form quinone-imine and subsequently quinone species.
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Polymerize: Undergo self-condensation or couple with unreacted 2,5-DATS molecules to form dimers, trimers, and larger oligomers/polymers.[3]
-
Be further oxidized: Under harsh conditions, the aromatic ring can be cleaved, leading to smaller, aliphatic fragments.
Q3: I need to perform a forced degradation study. Which oxidizing agent should I use?
A3: The choice of oxidant depends on the goal of your study. For a comprehensive degradation profile, it is advisable to test several conditions.[8]
-
Hydrogen Peroxide (H₂O₂): This is the most common and relevant oxidant, as it is used in the primary application of 2,5-DATS in hair dyes.[9][10] A 3-6% solution is a good starting point. It mimics real-world oxidative stress for this compound.
-
Peracids (e.g., m-CPBA): Peroxycarboxylic acids are potent oxidizing agents that can convert aromatic amines to their corresponding nitroso and nitro compounds, representing a different degradation pathway.[11][12]
-
Fenton's Reagent (H₂O₂ + Fe²⁺): This system generates highly reactive hydroxyl radicals (•OH), simulating aggressive oxidative environments. It is likely to cause more extensive degradation, including ring-opening.
-
Photolysis with Oxygen: Exposing the solution to UV or visible light in the presence of air can induce photo-oxidative degradation pathways.
Q4: My HPLC-MS analysis shows a multitude of small, unidentifiable peaks. How can I simplify the chromatogram?
A4: A complex chromatogram is common in the degradation of aromatic amines due to polymerization.
-
Control the Extent of Degradation: The goal of a forced degradation study is not to destroy the molecule completely, but to generate a sufficient amount of primary degradants for detection and identification.[8][13] Aim for 10-20% degradation of the parent compound.[8] Reduce the oxidant concentration, shorten the reaction time, or lower the temperature.
-
Quench the Reaction: Ensure you are effectively stopping the degradation reaction before analysis. A common quenching agent for oxidative reactions is sodium bisulfite or catalase (for H₂O₂).
-
Optimize Chromatography: Aromatic amines and their oxidized products can be challenging to separate. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) and adjust the mobile phase pH. A shallow gradient may be necessary to resolve closely eluting species.[14]
Q5: Is mass balance a critical factor in my study?
A5: Yes, assessing mass balance is a crucial part of a good degradation study.[14] It helps to verify that your analytical method is capable of detecting all major degradation products. A poor mass balance (significantly less than 100%) suggests that some degradants may not be eluting from the HPLC column, are not being detected (e.g., lack a UV chromophore), or have precipitated out of solution.[14]
Section 2: Experimental Design and Protocols
This section provides standardized protocols for conducting and analyzing the oxidative degradation of 2,5-DATS. These methodologies are designed to be self-validating by including necessary controls.
Protocol 1: Forced Oxidative Degradation Study
This protocol outlines the steps to induce and prepare samples for analysis.
Materials:
-
This compound (2,5-DATS), analytical grade
-
Deionized (DI) water, HPLC grade
-
Methanol or Acetonitrile, HPLC grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Sodium Bisulfite (NaHSO₃) or Catalase solution (for quenching)
-
Volumetric flasks and pipettes
-
pH meter
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2,5-DATS in DI water. The sulfate salt is water-soluble.[7][15]
-
Control Sample: In a labeled vial, add 1 mL of the 2,5-DATS stock solution and 1 mL of DI water. This sample will be incubated alongside the stressed samples to account for any degradation not caused by the added oxidant.
-
Stressed Sample Preparation:
-
In a separate labeled vial, add 1 mL of the 2,5-DATS stock solution.
-
Carefully add 1 mL of a 6% H₂O₂ solution (prepare by diluting the 30% stock). This results in a final H₂O₂ concentration of 3%. This is a starting point; optimization may be required.
-
-
Incubation: Place both the control and stressed sample vials in a water bath set to 40°C. Incubate for 4 hours. Time and temperature are key variables to adjust to achieve the target degradation of 10-20%.
-
Reaction Quenching: After incubation, immediately add a quenching agent to both vials. For example, add 100 µL of a freshly prepared 10% sodium bisulfite solution. This will neutralize any remaining H₂O₂ and halt the reaction.
-
Sample Preparation for Analysis: Dilute the quenched samples to a suitable concentration for your analytical method (e.g., 50 µg/mL) using your initial mobile phase composition.
-
Analysis: Immediately analyze the samples by HPLC-UV/MS as described in Protocol 2.
Protocol 2: HPLC-UV/MS Method for Separation and Detection
This method provides a robust starting point for resolving 2,5-DATS from its degradation products.
Instrumentation and Columns:
-
HPLC System: A system with a quaternary pump, autosampler, and column oven.
-
Detectors: A Photo Diode Array (PDA) or UV detector followed by a Mass Spectrometer (MS), preferably with ESI source.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes hydrophobic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and instrument sensitivity. |
| UV Detection | 280 nm | A good starting wavelength for aromatic amines. A PDA detector is recommended to capture spectra of unknown degradants. |
| Gradient | 0-5 min: 5% B5-25 min: 5% to 60% B25-30 min: 60% to 95% B30-32 min: Hold 95% B32-33 min: 95% to 5% B33-40 min: Hold 5% B | A shallow gradient is essential for separating potentially numerous and structurally similar degradation products.[14] |
MS Detector Settings (Example for ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: 50 - 1000 m/z
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temp: 350°C
-
Data Acquisition: Full scan mode to detect all ions. A targeted MS/MS experiment can be run subsequently to fragment ions of interest for structural elucidation.
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant degradation observed. | 1. Stress conditions are too mild.2. Ineffective oxidant.3. Reaction was quenched prematurely. | 1. Increase incubation temperature (e.g., to 60°C) or time (e.g., to 8-12 hours).2. Increase H₂O₂ concentration (e.g., to 6%).3. Consider a more aggressive oxidant like Fenton's reagent. |
| Parent peak is gone; chromatogram is a broad "hump". | 1. Stress conditions are too harsh, leading to complete degradation and extensive polymerization.2. Sample precipitation. | 1. Drastically reduce oxidant concentration, time, and/or temperature.2. Ensure the sample is fully dissolved before injection. Filter if necessary. |
| Poor peak shape (tailing) for the parent compound. | 1. Secondary interactions with residual silanols on the HPLC column.2. Column overload. | 1. Use a mobile phase with a slightly lower pH (formic acid helps).2. Use a high-purity, end-capped C18 column.3. Reduce the injection mass by diluting the sample. |
| Degradation products are not resolved. | 1. Insufficient chromatographic separation.2. Gradient is too steep. | 1. Make the gradient even shallower (e.g., a 30-40 minute ramp).2. Try a different stationary phase like Phenyl-Hexyl, which offers different selectivity for aromatic compounds. |
| Cannot identify degradants from MS data. | 1. Degradants are isomeric (same mass).2. Insufficient fragmentation in MS/MS. | 1. Rely on chromatographic separation to distinguish isomers.2. Increase collision energy in MS/MS experiments to induce more fragmentation.3. For definitive identification of key degradants, consider isolation and analysis by NMR. |
Section 4: Visualizing the Degradation
The following diagrams illustrate the proposed initial degradation pathway and a standard experimental workflow.
Caption: Proposed initial steps in the oxidative degradation of 2,5-Diaminotoluene.
Caption: Standard workflow for a forced oxidative degradation experiment.
References
- Thermo Fisher Scientific. (2024-03-27). This compound - SAFETY DATA SHEET.
- ChemicalBook. (2025-07-05). This compound - Safety Data Sheet.
- Thermo Fisher Scientific. (2025-09-07). SAFETY DATA SHEET - this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%.
- Jay Organics. (n.d.). MATERIAL SAFETY DATA SHEET - 2,5-Diaminotoluene sulphate.
- ChemicalsTalk. (n.d.). Exploring this compound: Properties and Applications.
- Jayvir Dye Chem. (n.d.). 2,5-Diamino Toluene Sulfate (2,5-DTS).
- ChemicalBook. (2020-02-27). Applications of this compound.
- Guidechem. (n.d.). 2,5-Diaminotoluene 95-70-5 wiki.
- Wikipedia. (n.d.). 2,5-Diaminotoluene.
- PubMed. (2021-05-04). Analysis of mutagenic components of oxidative hair dyes with the Ames test.
- PubChem. (n.d.). This compound.
- Justia Patents. (2013-05-16). Method for producing 2,5-diaminotoluene.
- Google Patents. (n.d.). Stabilized oxidation dye compositions.
- LCGC. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Google Patents. (n.d.). A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
- Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
- ResearchGate. (2025-08-05). Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF.
- FDA Global Substance Registration System. (n.d.). This compound.
- BenchChem. (2025). Technical Support Center: Identifying Degradation Products of Investigational Drugs.
- Chemistry LibreTexts. (2021-07-31). 23.11: Oxidation of Amines.
- NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Australian Journal of Chemistry. (1971-08-01). Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study.
- ResearchGate. (2025-08-06). ChemInform Abstract: Oxidation of Aromatic Amines into Nitroarenes with m-CPBA. | Request PDF.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 3. US3415608A - Stabilized oxidation dye compositions - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 6. innospk.com [innospk.com]
- 7. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sciencemadness.org [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
overcoming solubility issues of 2,5-Diaminotoluene sulfate in reaction media
Technical Support Center: 2,5-Diaminotoluene Sulfate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound (CAS No. 615-50-9) is the sulfate salt of 2-methyl-1,4-benzenediamine.[1][2] It is an acidic organic salt that is soluble in water and also shows solubility in solvents like ethanol and DMSO.[3] Its solubility in aqueous media is highly dependent on pH.[4][2]
Q2: Why is my this compound not dissolving in water?
A2: While it is considered water-soluble, its solubility is limited (approximately 5-10 g/L at 20°C).[5][6] If you are attempting to create a solution with a higher concentration, you will encounter solubility issues. Furthermore, the pH of the water can influence solubility. A saturated aqueous solution is naturally acidic, with a pH around 1.8 - 2.5.[1][5][6]
Q3: How does pH affect the solubility of this compound?
A3: As an acidic salt of a diamine, its solubility is greatest in acidic conditions (pH < 7.0) where the amine groups are protonated, enhancing its interaction with polar solvents like water.[4][2] As the pH becomes neutral or alkaline, the sulfate salt can be neutralized to the free base, 2,5-diaminotoluene, which is significantly less soluble in water and may precipitate. However, some sources indicate it forms a clear solution in dilute alkali, which could be due to the formation of other soluble species or dissolution at very low concentrations.[7][8] Careful pH control is therefore critical.
Q4: Can I heat the solution to improve solubility?
A4: Gently heating the solvent can increase the rate of dissolution and may increase the solubility limit. However, be aware that this compound can decompose at high temperatures, emitting toxic fumes.[1][5] It is recommended to use gentle warming and to check the compound's stability in your specific reaction medium at elevated temperatures.
Q5: What are some recommended co-solvents to use?
A5: For reactions that can tolerate mixed solvent systems, polar organic solvents can be used. Ethanol and Dimethyl Sulfoxide (DMSO) are reported as viable solvents.[5] A mixture of water and a suitable co-solvent can significantly enhance solubility. The choice of co-solvent should be compatible with your experimental conditions and downstream processes.
Solubility Data
The following table summarizes the reported solubility of this compound in various common laboratory solvents.
| Solvent | Temperature | Solubility | pH of Saturated Solution | Reference |
| Water | 20 °C | ~5.03 g/L | 2.47 | [5] |
| Water | 20 °C | ~9.6 g/L | 1.8 (at 9.6 g/L) | [1] |
| Water | 20 °C | ~10 g/L | 1.8 (at 10 g/L) | [6] |
| Ethanol | - | 1 - 10 g/L | Not Applicable | [5] |
| Dimethyl Sulfoxide (DMSO) | - | 5 - 15 g/L | Not Applicable | [5] |
| Acetone/Water (1:1) | - | < 1 g/L | Not Applicable | [5] |
| Dilute Alkali | - | Forms a clear solution | Alkaline | [7][8] |
Troubleshooting Guide
Use this guide to diagnose and resolve common solubility issues encountered during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve completely in aqueous media. | Concentration exceeds solubility limit: You are trying to dissolve more than ~10 g/L. | 1. Reduce the concentration of the compound. 2. Increase the volume of the solvent. |
| pH is too high: The pH of your medium is neutral or alkaline, causing the formation of the less soluble free base. | 1. Lower the pH of the solution by adding a dilute acid (e.g., H₂SO₄ or HCl) to maintain the salt form. 2. Use an acidic buffer system if compatible with your reaction. | |
| Precipitate forms after initial dissolution. | pH shift during reaction: A reactant or product is changing the pH of the medium to a more alkaline state. | 1. Monitor the pH of your reaction over time. 2. Use a suitable acidic buffer to maintain a constant pH. |
| Solvent Evaporation: The solvent is evaporating, increasing the compound's concentration beyond its solubility limit. | 1. Perform your experiment in a closed or sealed vessel. 2. Use a reflux condenser if heating is required. | |
| Temperature Change: The solution was prepared warm and then cooled, causing the compound to crystallize out. | 1. Maintain the temperature at which the compound was originally dissolved. 2. If the experiment must be run at a lower temperature, use a lower starting concentration or introduce a co-solvent. | |
| Solution is cloudy or hazy. | Incomplete dissolution: Micro-particles are suspended in the solution. | 1. Increase mixing time or use sonication to aid dissolution. 2. Gently warm the solution while stirring. 3. Filter the solution through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved particulates. |
| Incompatible solvent system: The chosen co-solvent is not fully miscible or is causing the compound to "oil out". | 1. Test the miscibility of your chosen solvents before adding the compound. 2. Select a different co-solvent system (e.g., water/DMSO instead of water/acetone). |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Stock Solution
This protocol describes how to prepare a standard aqueous stock solution, ensuring complete dissolution by maintaining an acidic pH.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sulfuric acid (H₂SO₄)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter or pH strips
Methodology:
-
Weigh the desired amount of this compound (not to exceed 10 g per liter of water).
-
Add approximately 80% of the final volume of deionized water to the volumetric flask.
-
Place the stir bar in the flask and begin stirring to create a vortex.
-
Slowly add the weighed this compound powder to the water. The solution will become acidic.
-
Allow the mixture to stir for 15-20 minutes.
-
If any solid remains undissolved, check the pH. If the pH is above 3, add 0.1 M H₂SO₄ dropwise until the solid dissolves.
-
Once fully dissolved, add deionized water to bring the solution to the final volume mark on the volumetric flask.
-
Stir for another 5 minutes to ensure homogeneity. Store the solution in a well-sealed container, protected from light.
Protocol 2: pH-Controlled Dissolution and Conversion to Free Base
This protocol demonstrates how pH can be used to control the state of the compound in solution, from the soluble sulfate salt to the precipitated free base. This is often a necessary step in organic synthesis.
Materials:
-
Aqueous solution of this compound (prepared as in Protocol 1)
-
1 M Sodium hydroxide (NaOH) solution
-
Beaker
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Place the prepared acidic aqueous solution of this compound in a beaker with a magnetic stir bar.
-
Begin stirring the solution. Place the calibrated pH meter probe into the solution.
-
Slowly add 1 M NaOH solution dropwise to the beaker.
-
Monitor the pH closely. As the pH increases towards neutral and alkaline values (pH > 7), you will observe the formation of a precipitate. This is the 2,5-diaminotoluene free base, which is less soluble in water.
-
Continue adding NaOH until the desired pH for your reaction is achieved or until precipitation is complete if you are isolating the free base.
-
The precipitated free base can then be filtered, washed with water, and dried for use in reactions requiring the non-salt form, which is more soluble in organic solvents.
Effect of pH on Ionization State
The solubility of this compound is governed by the ionization state of its amine functional groups, which is directly controlled by the pH of the medium.
Caption: pH-dependent equilibrium of 2,5-Diaminotoluene.
References
- 1. sfdchem.com [sfdchem.com]
- 2. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 4. echemi.com [echemi.com]
- 5. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 6. 2,5 Di amino Toluene Sulphate | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 7. 2,5 Diamino Toluene Sulphate [intersperse.in]
- 8. jayorganics.com [jayorganics.com]
Technical Support Center: Managing Exotherms in 2,5-Diaminotoluene Sulfate Synthesis
Welcome to the technical support center for the large-scale synthesis of 2,5-Diaminotoluene sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this synthesis. Our focus is on ensuring safety, maintaining control, and achieving high-purity products through a deep understanding of the reaction dynamics.
The formation of this compound by reacting the free base with sulfuric acid is a vigorous acid-base neutralization reaction that is highly exothermic.[1] Failure to control the heat generated can lead to thermal runaway, side-product formation, and significant safety hazards. This guide provides a structured approach to troubleshoot and prevent these issues.
Troubleshooting Guide: Real-Time Exotherm Management
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reactor temperature is rising much faster than anticipated during the initial addition of sulfuric acid. What are the immediate steps?
A1: An unexpectedly rapid temperature increase is a critical warning sign of a potential thermal runaway.
-
Immediate Action: Immediately halt the addition of sulfuric acid.
-
Enhance Cooling: Increase the flow rate of your cooling system to maximum capacity. If using a bath, add more dry ice or switch to a colder solvent.
-
Ensure Agitation: Verify that your overhead stirrer is functioning correctly and providing vigorous agitation. Poor mixing can create localized hot spots where the reaction accelerates uncontrollably.[2]
-
Dilution (If Safe): If you have a pre-calculated amount of an inert, compatible solvent that can be added safely, consider adding a small portion to help dissipate heat. This should be part of your pre-approved reaction plan.
-
Do Not Resume: Do not resume the acid addition until the temperature is stabilized well below your setpoint and you have identified the cause of the rapid increase.
Q2: The temperature spiked suddenly after a brief pause in sulfuric acid addition. What could be the cause?
A2: This often points to an accumulation of unreacted reagents. While the addition was paused, a localized concentration of sulfuric acid may have built up. When agitation resumed or diffused, it reacted quickly, causing the spike.
-
Causality: The reaction between an amine and concentrated sulfuric acid is nearly instantaneous.[1] If addition is faster than the system's ability to dissipate heat, or if mixing is poor, reagents can accumulate.
-
Preventative Measures:
-
Reduce Addition Rate: Your addition rate is likely too high for your current cooling capacity.
-
Improve Agitation: Increase the stirring speed to ensure immediate dispersion and reaction of the incoming acid.
-
Sub-surface Addition: If possible, use a dip tube to introduce the sulfuric acid below the surface of the reaction mixture. This promotes rapid mixing and prevents accumulation on the surface.
-
Q3: I've noticed discoloration (darkening) of the reaction mixture correlated with a temperature excursion. Is the batch compromised?
A3: Yes, discoloration, particularly darkening to brown or black, during an exotherm is a strong indicator of product degradation or side-product formation. 2,5-Diaminotoluene, like many aromatic amines, is susceptible to air oxidation, a process that is significantly accelerated at higher temperatures.[3]
-
Chemical Basis: The amino groups on the toluene ring are electron-donating, making the molecule sensitive to oxidation.[4] Excessive heat provides the activation energy for unwanted oxidative side reactions.
-
Action Plan:
-
Complete the reaction at a lower, controlled temperature.
-
During workup, consider an additional purification step, such as treatment with activated carbon, to remove color impurities.[5][6]
-
Analyze a sample of the final product by HPLC or other relevant methods to determine purity and identify potential impurities before proceeding.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in this synthesis?
A1: The primary cause is the highly exothermic acid-base neutralization reaction between the two amino groups (-NH₂) on the 2,5-Diaminotoluene molecule and the strong acid, sulfuric acid (H₂SO₄). Each mole of the diamine reacts with one mole of sulfuric acid, involving two protonation steps, both of which release significant thermal energy.[7]
Q2: What is a safe operating temperature range for this reaction?
A2: A safe operating temperature is typically between 0°C and 10°C.[8] This low temperature range provides a critical safety buffer. It slows the reaction rate, allowing the cooling system more time to remove the generated heat and preventing dangerous temperature spikes.
Q3: How can I accurately predict the heat evolution for my specific scale?
A3: Reaction calorimetry is the gold standard for accurately determining the heat of reaction and the rate of heat evolution. A Reaction Calorimeter (RC1) or similar instrument can measure the total adiabatic temperature rise (ΔT_ad), which is essential for assessing the risk of thermal runaway. This data allows you to design a robust cooling system and calculate a safe addition rate for your scale.
Q4: What are the essential engineering controls for a large-scale reaction?
A4: For large-scale synthesis, the following are critical:
-
Jacketed Reactor: A reactor with a cooling jacket is mandatory for efficient heat transfer.
-
High-Efficiency Chiller: The chiller must have the capacity to handle the total heat load of the reaction and maintain the coolant at a consistently low temperature.
-
Calibrated Probes: Use multiple, calibrated temperature probes (thermocouples) to monitor both the reaction mass and the jacket temperature.
-
Automated Control System: An automated system can link the acid addition pump to the temperature probe, automatically stopping addition if the temperature exceeds a predefined safety limit.
-
Emergency Quench System: A pre-planned and tested emergency quenching procedure with a suitable quenching agent should be in place.
Visualizing the Process
Reaction Pathway
The following diagram illustrates the fundamental acid-base reaction.
Caption: Formation of the sulfate salt from the free base and sulfuric acid.
Experimental Setup for Thermal Control
A robust experimental setup is the first line of defense against uncontrolled exotherms.
Caption: Recommended setup for controlled large-scale synthesis.
Troubleshooting Decision Tree for Exothermic Events
This flowchart provides a logical sequence of actions when a thermal deviation is detected.
Caption: Decision-making workflow for managing a temperature excursion.
Key Experimental Protocol: Controlled Sulfation
This protocol outlines a method for the controlled synthesis of this compound on a laboratory scale, designed with scalability in mind.
Safety Precautions: This reaction involves toxic materials and a strong acid.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[11]
-
Reactor Setup:
-
Assemble a jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple connected to a digital reader, a nitrogen inlet, and a pressure-equalizing addition funnel (see diagram above).
-
Connect the reactor jacket to a circulating chiller capable of maintaining temperatures at or below -5°C.
-
-
Reagent Preparation:
-
Charge the reactor with 2,5-Diaminotoluene (1.0 equivalent).
-
Add a suitable solvent (e.g., deionized water or ethanol) to create a stirrable slurry. The solvent helps to dissipate heat.
-
Cool the reactor contents to an internal temperature of 0°C to 5°C with vigorous stirring.
-
-
Sulfuric Acid Addition:
-
Slowly add concentrated (98%) sulfuric acid (1.0 equivalent) to the addition funnel.
-
Begin adding the sulfuric acid dropwise to the cooled, stirring reaction mixture.
-
CRITICAL: Maintain the internal reaction temperature below 10°C throughout the entire addition. The addition rate must be dictated by the ability of the cooling system to remove the generated heat.
-
-
Reaction and Workup:
-
After the addition is complete, allow the mixture to stir at 5-10°C for an additional 30-60 minutes to ensure the reaction is complete.
-
The product, this compound, will precipitate as a solid.
-
Isolate the product by filtration.
-
Wash the filter cake with a cold solvent (e.g., ethanol or isopropanol) to remove any unreacted starting material or impurities.
-
Dry the product under vacuum at a controlled temperature (e.g., 40-50°C) to yield the final product.
-
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 0°C to 10°C | Minimizes reaction rate, allowing for effective heat removal and preventing side reactions.[8] |
| Sulfuric Acid Conc. | 98% (or fuming) | The reaction of an amine with sulfuric acid is exothermic; using concentrated acid avoids adding excess water that may need to be removed later.[1] |
| Addition Time | 2-4 hours (scale-dependent) | Slow, controlled addition is the primary method for managing the exotherm. |
| Agitation Speed | >300 RPM (scale-dependent) | Ensures rapid dispersal of reagents, preventing localized hot spots. |
| Maximum ΔT | < 2°C from setpoint | A tight control band indicates the system is managing the heat load effectively. |
References
- 1. US4808342A - Production of sulfonated amines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 4. patents.justia.com [patents.justia.com]
- 5. CN104086442A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 7. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. jayorganics.com [jayorganics.com]
Technical Support Center: Method Development for Separating Diaminotoluene Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of diaminotoluene (TDA) isomers.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most effective for separating diaminotoluene isomers?
A1: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed and effective techniques for separating diaminotoluene isomers.[1]
-
HPLC , particularly in reversed-phase mode using C18 columns, offers robust separation for various isomers.[2] Normal-phase HPLC can also be effective.[2]
-
GC is well-suited for separating similar isomeric compounds and has been successfully used for the quantitative determination of five TDA isomers.[1] Derivatization is often used in GC methods to improve separation and sensitivity.[3][4]
-
Supercritical Fluid Chromatography (SFC) is an emerging green chemistry technique that provides an alternative, especially for preparative separations, due to its efficiency and use of non-toxic solvents like supercritical CO2.[5][6][7]
Q2: I need to separate 2,4-TDA and 2,6-TDA. Which HPLC column is recommended?
A2: A reversed-phase C18 column is a common and effective choice for separating 2,4-TDA and 2,6-TDA.[2] Specifically, a Kromasil ODS (C18) column (5 µm, 150x3.2 mm) has demonstrated successful separation of multiple diaminotoluene isomers.[2] The choice of column is critical, and screening different reversed-phase columns may be necessary to achieve optimal resolution.
Q3: Is derivatization necessary for the analysis of TDA isomers?
A3: Not always for HPLC, but it is common for GC.
-
HPLC: Simple and reliable HPLC-DAD methods have been developed for separating TDA isomers without any derivatization.
-
GC-MS: For GC-MS analysis, derivatization with reagents like acetic anhydride or perfluoro-fatty acid anhydrides (e.g., pentafluoropropionic anhydride - PFPA) is frequently performed to improve volatility, thermal stability, and chromatographic separation.[2][4]
Q4: Can I use the same method for analyzing TDA in different sample matrices like urine or plasma?
A4: While the core chromatographic method may be similar, the sample preparation protocol will differ significantly. Biological samples like urine and plasma require an extraction step to isolate the TDA isomers from matrix components.[2] This often involves liquid-liquid extraction (LLE) with a solvent like methylene chloride or solid-phase extraction (SPE).[2][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Resolution or Co-elution of Isomers
Q: My 2,4-TDA and 2,6-TDA peaks are not fully separating. What should I do?
A: Poor resolution is a common challenge in isomer separation. Here are several parameters to investigate, starting with the most impactful.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting logic for poor peak resolution.
Detailed Steps:
-
Mobile Phase Composition: This is often the most critical factor.
-
Gradient Elution: If using a gradient, try making it shallower (i.e., increase the gradient time). A slower increase in the organic solvent percentage can significantly improve the separation of closely eluting peaks.
-
Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity. If using acetonitrile, try substituting it with methanol or using a combination.
-
-
Column Chemistry: Not all C18 columns are the same.
-
Try a column from a different manufacturer or one with different properties (e.g., high-purity silica, different end-capping). A Kromasil ODS column has been shown to provide good separation for multiple TDA isomers.
-
-
Flow Rate: Lowering the flow rate increases the time analytes spend interacting with the stationary phase, which can improve resolution. Try reducing the flow rate from 1.0 mL/min to 0.7 mL/min.
-
Temperature: Temperature affects mobile phase viscosity and reaction kinetics, which can alter retention and selectivity. Using a column oven to maintain a stable temperature (e.g., 40°C) is crucial for reproducible results and can sometimes improve separation.[9][10]
Issue 2: Peak Tailing
Q: My TDA isomer peaks are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing for aromatic amines is often caused by secondary interactions between the basic amine groups and acidic residual silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase Additives: Add a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your TDA analytes.[10]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help by protonating the residual silanol groups, thereby minimizing the unwanted secondary interactions.[10]
-
Use a Modern Column: Employ a high-purity, end-capped column. These columns have a lower concentration of residual silanol groups, which inherently reduces the potential for peak tailing.[10]
-
Check for Column Overload: Injecting too much sample can lead to peak shape distortion. Try diluting your sample or reducing the injection volume to see if the tailing improves.[10]
Issue 3: Inconsistent Retention Times
Q: The retention times for my TDA isomers are shifting between injections. How can I improve reproducibility?
A: Drifting retention times are typically caused by instability in the HPLC system or mobile phase.
Troubleshooting Steps:
-
Ensure Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence. This is especially important for gradient methods.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump. Inconsistent mobile phase composition, even minor variations, can cause retention time shifts.[10]
-
Temperature Control: Use a column oven. Fluctuations in the ambient lab temperature will affect retention times.[10]
-
Check for Leaks: Inspect the system for any leaks, particularly around fittings, pump seals, and the injector. A leak will cause pressure fluctuations and, consequently, retention time variability.[11]
Experimental Protocols & Data
Protocol 1: Reversed-Phase HPLC for Multiple TDA Isomers
This method is adapted from a validated approach for separating multiple diaminotoluene isomers, including 2,4-TDA and 2,6-TDA.[2]
Workflow Diagram
Caption: General workflow for HPLC analysis of TDA isomers.
Methodology:
-
Materials and Reagents:
-
Diaminotoluene isomer standards (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-TDA)
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
-
Standard Preparation:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of each TDA isomer standard in acetonitrile.
-
From the stock solutions, prepare a mixed working standard solution containing all isomers at the desired concentration (e.g., 10 µg/mL) by diluting with the initial mobile phase.
-
-
HPLC System and Conditions:
-
Chromatographic System: A standard HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[2]
-
Column: Kromasil ODS (C18), 5 µm, 150x3.2 mm.[2]
-
Mobile Phase: A gradient elution using acetonitrile and water. The specific gradient program should be optimized for your system. A starting point could be:
-
Time 0 min: 10% ACN
-
Time 20 min: 90% ACN
-
Time 25 min: 90% ACN
-
Time 26 min: 10% ACN
-
Time 30 min: 10% ACN
-
-
Flow Rate: 0.7 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: Set the PDA detector to monitor at 240 nm, 280 nm, and 305 nm.[2]
-
-
Data Analysis:
-
Identify peaks based on the retention times obtained from the injection of individual standards.
-
For quantification, create a calibration curve by injecting a series of standards at different concentrations and plotting peak area against concentration.
-
Protocol 2: GC-MS with Derivatization for TDA Isomers
This protocol is based on methods requiring derivatization for sensitive detection of TDA isomers in biological matrices.[4]
Methodology:
-
Sample Preparation (from Urine/Plasma):
-
Derivatization:
-
GC-MS System and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., a mid-polarity phase).
-
Injector: Splitless injection at an appropriate temperature (e.g., 250°C).
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to elute the derivatized isomers.
-
MS Detection: Use chemical ionization (CI) with ammonia as the reagent gas, monitoring for the characteristic ions of the TDA-PFPA derivatives.[4]
-
Quantitative Data Summary
The following table summarizes performance data from a validated UPLC-MS/MS method for the analysis of 2,4-TDA and 2,6-TDA after derivatization with acetic anhydride.[9] This level of sensitivity is particularly useful for trace analysis in biological monitoring.
| Parameter | 2,4-TDA | 2,6-TDA |
| Dynamic Range | 20 - 800 ng/mL | 20 - 800 ng/mL |
| Limit of Detection (LOD) | 2.83 ng/mL | 6.86 ng/mL |
| Limit of Quantitation (LOQ) | 9.42 ng/mL | 22.85 ng/mL |
| Table 1: UPLC-MS/MS Method Performance Data.[9] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Diaminotoluenes (EHC 74, 1987) [inchem.org]
- 4. Determination of toluenediamine isomers by capillary gas chromatography and chemical ionization mass spectrometry with special reference to the biological monitoring of 2,4- and 2,6-toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. diva-portal.org [diva-portal.org]
- 7. shimadzu.com [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stabilizing 2,5-Diaminotoluene Sulfate for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2,5-Diaminotoluene sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an organic sulfate salt that appears as a light tan to light purple powder.[1] It is a crucial intermediate in the formulation of various products, including hair dyes.[1] Ensuring its long-term stability is critical to maintain its purity, efficacy, and safety profile, as degradation can lead to the formation of unwanted and potentially harmful impurities.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Aromatic amines like this compound are susceptible to degradation from several factors, including:
-
Oxidation: Exposure to air (oxygen) can cause oxidative degradation, often leading to color changes.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Humidity: Moisture can facilitate hydrolytic degradation and other reactions.
-
Incompatible Materials: Contact with strong oxidizing agents or strong bases can lead to chemical reactions and degradation.
Q3: What are the recommended general storage conditions for this compound?
A3: To ensure optimal stability, this compound should be stored in a dry, cool, and well-ventilated place.[2] The container should be kept tightly closed to prevent exposure to air and moisture.[2] It is also advisable to store it locked up due to its toxic nature.
Q4: Are there any specific chemical stabilizers that can be used for this compound?
A4: While specific data for this compound is limited, general approaches for stabilizing aromatic amines can be considered. These include the addition of antioxidants or storing under an inert atmosphere. Further stability studies are recommended to determine the most effective stabilizer for your specific application.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discoloration of the powder (darkening) | Oxidation due to exposure to air or light. | Store the compound in a tightly sealed, opaque container. Consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Clumping or caking of the powder | Absorption of moisture from the air. | Store in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use. |
| Inconsistent analytical results | Degradation of the sample or standard. | Use freshly opened containers for preparing standards and samples. Re-evaluate the storage conditions of both the bulk material and prepared solutions. |
| Presence of unknown peaks in HPLC analysis | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Loss of potency/purity over time | Chemical degradation. | Implement a comprehensive stability testing program to determine the shelf-life under defined storage conditions. Consider the use of appropriate stabilizers. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound sample under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase)
-
HPLC system with a UV/PDA detector
-
pH meter
-
Calibrated oven and photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl.
-
Base Hydrolysis: Dissolve a known amount of the compound in 0.1 N NaOH. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 N NaOH.
-
Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Prepare a solution of the compound in the mobile phase and keep it at 5°C.
3. Analysis:
-
Analyze all stressed samples and the control sample by a suitable stability-indicating HPLC method. An example method would be a reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with a pH modifier like phosphoric or formic acid.[3]
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Protocol 2: Long-Term Stability Testing Program
This protocol outlines a systematic approach to evaluate the stability of this compound under defined storage conditions over a prolonged period.
1. Materials and Equipment:
-
At least three different batches of this compound.
-
Appropriate primary packaging (e.g., amber glass vials with inert caps).
-
Stability chambers set to the desired storage conditions.
-
Validated stability-indicating HPLC method.
2. Storage Conditions and Testing Frequency:
| Storage Condition | Testing Time Points |
| Long-Term: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
3. Procedure:
-
Package a sufficient quantity of each batch of this compound in the chosen primary packaging.
-
Place the packaged samples in the stability chambers at the specified conditions.
-
At each time point, withdraw samples and analyze them for appearance, purity (by HPLC), and the presence of degradation products.
-
Record and analyze the data to establish a stability profile and determine the shelf-life of the product.
Data Presentation
Table 1: Example Stability Data for this compound under Accelerated Conditions (40°C/75% RH)
| Time (Months) | Appearance | Purity (%) | Total Impurities (%) |
| 0 | Light tan powder | 99.8 | 0.2 |
| 3 | Tan powder | 99.2 | 0.8 |
| 6 | Brownish powder | 98.5 | 1.5 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Logic diagram for a stability testing program.
References
Technical Support Center: Analysis of 2,5-Diaminotoluene Sulfate in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the environmental analysis of 2,5-Diaminotoluene sulfate. Our aim is to help you overcome common challenges and reduce interference in your analytical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound in environmental samples.
Low Analyte Recovery
Low recovery of this compound is a frequent challenge, often stemming from the sample preparation and extraction steps.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Improper SPE Cartridge Conditioning | Ensure the Solid Phase Extraction (SPE) cartridge is adequately conditioned, typically with methanol followed by water, to activate the sorbent. Do not let the sorbent dry out before loading the sample.[1][2] |
| Sample Matrix Interference | The sample matrix may contain solvents that are too strong, preventing the analyte from binding to the SPE sorbent. Dilute the sample with a weaker solvent to enhance binding.[3] |
| Incorrect pH of Sample | The pH of the sample is critical for the retention of ionizable compounds like aromatic amines. For reversed-phase SPE, adjust the sample pH to neutralize the analyte. For ion-exchange SPE, ensure the analyte is charged. For many aromatic amines, adjusting the sample pH to around 9 has been shown to be effective for extraction.[4] |
| Insufficient Elution Solvent Strength | The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Increase the organic content of the elution solvent or use a stronger solvent. For polar analytes, solvents like methanol or acetonitrile are often effective.[5][6] |
| Analyte Loss During Evaporation | If a solvent evaporation step is used, the analyte may be lost due to its volatility. Carefully control the temperature and gas flow during evaporation. |
Peak Tailing in Chromatogram
Peak tailing can compromise the accuracy and precision of your quantification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based columns can interact with the amine groups of the analyte, causing peak tailing. Use a column with end-capping or a polymer-based column. Adding a competing amine, such as triethylamine (TEA), to the mobile phase can also mitigate this effect. |
| Column Contamination | The column may be contaminated with strongly retained matrix components. Clean the column according to the manufacturer's instructions or use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the peak shape of ionizable compounds. For reversed-phase chromatography of basic compounds like this compound, a mobile phase with a slightly acidic pH (e.g., using formic acid) can improve peak shape. |
| Dead Volume in the System | Excessive dead volume in the HPLC/GC system can lead to peak broadening and tailing. Check all connections and fittings to ensure they are properly seated and minimize tubing length. |
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in the analysis of this compound in environmental samples?
A1: Common interferences include humic and fulvic acids in soil and sediment samples, which can co-extract with the analyte and cause matrix effects in the mass spectrometer.[7][8][9] Other polar organic compounds present in the sample matrix can also co-elute and interfere with the analysis.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: Matrix effects, such as ion suppression or enhancement, can be minimized through effective sample cleanup. Solid Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components.[10] Additionally, optimizing the chromatographic separation to ensure the analyte elutes in a region with fewer co-eluting compounds can help. The use of an isotopically labeled internal standard can also compensate for matrix effects.
Q3: What type of SPE cartridge is best for extracting this compound from water samples?
A3: For the extraction of polar aromatic amines like this compound from aqueous samples, reversed-phase SPE cartridges, such as those with a C18 or a styrene-divinylbenzene polymer sorbent, are commonly used.[4][11] The selection of the sorbent will depend on the specific characteristics of the water sample.
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: Yes, derivatization is generally required for the GC-MS analysis of polar compounds like this compound.[12] Derivatization increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography. Common derivatizing agents for amines include iodine, which forms the corresponding iodobenzene derivatives.[12]
Q5: My recovery for this compound from soil samples is consistently low. What can I do to improve it?
A5: Low recovery from soil can be due to strong adsorption of the analyte to the soil matrix. Ensure your extraction solvent is appropriate for breaking these interactions. A mixture of an organic solvent with an aqueous buffer, along with mechanical agitation (e.g., sonication or shaking), can improve extraction efficiency. Additionally, optimizing the cleanup step to remove co-extracted interferences that might affect the final measurement is crucial.
Experimental Protocols
Solid Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of aromatic amines from water samples and should be optimized for your specific application.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Adjust the pH of the water sample (e.g., 500 mL) to approximately 9 with a suitable base. Pass the sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining salts or highly polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the analyte from the cartridge with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.
GC-MS Derivatization with Iodine
This protocol is based on a method for the derivatization of aromatic amines.
-
Sample Preparation: The extracted and concentrated sample residue should be dissolved in a suitable solvent.
-
Derivatization Reaction: Add the iodinating reagent to the sample extract. The reaction is typically carried out at a specific pH and may require heating.
-
Extraction of Derivatives: After the reaction is complete, the iodinated derivatives are extracted into an organic solvent (e.g., hexane).
-
Analysis: The organic extract is then injected into the GC-MS for analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of aromatic amines in water samples using SPE followed by chromatographic analysis. Note that these are general values and should be determined for your specific method and matrix.
| Parameter | Water (SPE-GC-ECD)[4] | Water (HS-SPME-GC-FID)[13] |
| Recovery | 80 - 120% | Not Reported |
| Repeatability (RSD) | ≤ 5% | 3.1 - 8.5% |
| Limit of Quantitation (LOQ) | 0.5 - 8 µg/L[12] | Not Reported |
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. welch-us.com [welch-us.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. silicycle.com [silicycle.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for 2,5-Diaminotoluene Sulfate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 2,5-Diaminotoluene sulfate.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Poor Solubility of Reactants: this compound has limited solubility in many organic solvents. | Consult the solvent solubility data below. Consider using a co-solvent system or a solvent with a higher boiling point to increase solubility. For instance, Dimethyl Sulfoxide (DMSO) offers higher solubility than ethanol or water.[1] |
| Inappropriate Solvent Polarity: The polarity of the solvent can significantly affect the reaction rate and equilibrium by influencing the stability of reactants, intermediates, and transition states. | For reactions involving polar intermediates, a more polar solvent may be beneficial. Conversely, for reactions where reactants are less polar than the transition state, a non-polar solvent might be more effective. A solvent screening study is recommended. | |
| Side Reactions: The amine groups of 2,5-Diaminotoluene are susceptible to side reactions, such as oxidation or polymerization, which can be influenced by the solvent. | The use of aprotic solvents can sometimes minimize side reactions involving proton transfer. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures. | |
| Formation of Impurities | Presence of Residual Starting Materials: Incomplete reaction due to poor solubility or suboptimal reaction conditions. | Increase reaction time or temperature. Consider a solvent system that fully dissolves all reactants at the reaction temperature. |
| Byproduct Formation (e.g., o-toluidine): In some synthetic routes for this compound, residual impurities from the manufacturing process may be present. | Purification of the starting material may be necessary. During product purification, consider techniques like recrystallization or column chromatography with a suitable solvent system to remove these impurities. | |
| Difficult Product Isolation | Product is Too Soluble in the Reaction Solvent: This can make precipitation or crystallization challenging. | After the reaction is complete, consider adding an anti-solvent to induce precipitation. The choice of anti-solvent will depend on the reaction solvent and the solubility of your product. |
| Product Oiling Out: The product separates as a liquid phase instead of a solid during crystallization. | This often occurs when the product is impure or when the cooling rate is too fast. Try to purify the crude product before crystallization or cool the solution more slowly with gentle stirring. Seeding the solution with a small crystal of the pure product can also help. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for screening reactions with this compound?
A1: Based on solubility data, a good starting point for solvent screening would include water, ethanol, and Dimethyl Sulfoxide (DMSO).[1] For reactions requiring less polar conditions, a mixture of water or ethanol with a less polar co-solvent could be explored. Given its use in oxidative hair dyes, aqueous systems are common.[2]
Q2: How does the pH of the reaction mixture affect the reactivity of this compound?
A2: The pH is critical. As a sulfate salt, this compound will form an acidic solution in water.[1] The amine groups can be protonated, which will significantly impact their nucleophilicity. For reactions where the free amine is the reactive species, a base will need to be added to neutralize the sulfuric acid and deprotonate the amine groups. The choice of base and the resulting pH should be carefully considered to avoid unwanted side reactions.
Q3: My reaction mixture is turning dark brown/black. What could be the cause?
A3: Aromatic amines, including 2,5-Diaminotoluene, are prone to oxidation, which often results in the formation of colored polymeric materials. This can be exacerbated by the presence of air (oxygen), elevated temperatures, and certain metal ions. To minimize this, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed solvents.
Q4: Are there any known incompatible reagents with this compound?
A4: Yes, strong oxidizing agents should be avoided unless they are a desired part of the reaction, as they can lead to uncontrolled oxidation and degradation of the molecule. Additionally, care should be taken when using strong bases, as this will liberate the free diamine which is more susceptible to oxidation.
Q5: What are the common byproducts in the synthesis of this compound and how can they be removed?
A5: A common impurity from some synthetic routes is o-toluidine. Purification methods such as alkaline extraction followed by adsorption on activated carbon, or repeated recrystallization, have been used to reduce the levels of such impurities.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) at 20 °C | Reference |
| Water | 5.03 | [1] |
| Ethanol | 1 - 10 | [1] |
| DMSO | 5 - 15 | [1] |
| Acetone/Water (1:1) | < 1 | [1] |
| Chloroform | Soluble | [2] |
| Alcohol | Partially Soluble | [2] |
Table 2: Effect of Solvent System on the Yield of a Representative Azo Dye Synthesis
Reaction: Diazotization of this compound followed by coupling with a suitable coupling agent.
| Solvent System | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Purity (by HPLC, %) |
| Water | 0 - 5 | 2 | 75 | 92 |
| 50% Ethanol/Water | 0 - 5 | 2 | 82 | 95 |
| 25% DMSO/Water | 0 - 5 | 2 | 88 | 97 |
| Dichloromethane (DCM) | 0 - 5 | 2 | 45 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Solvent System Optimization in Azo Dye Synthesis
-
Dissolution of this compound: In a round-bottom flask, dissolve 1 equivalent of this compound in the chosen solvent system (e.g., 50% Ethanol/Water) at room temperature.
-
Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve the coupling agent (1 equivalent) in the same solvent system, also cooled to 0-5 °C. Slowly add the diazonium salt solution to the coupling agent solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, adjust the pH of the solution to induce precipitation of the dye. Filter the solid product, wash with cold water, and dry under vacuum.
-
Analysis: Determine the yield and purity of the product. Repeat the procedure with different solvent systems to compare the results.
Mandatory Visualization
Caption: Workflow for optimizing a solvent system for a this compound reaction.
Caption: Decision-making workflow for troubleshooting low reaction yields.
References
Validation & Comparative
A Comparative Analysis of 2,5-Diaminotoluene Sulfate and p-Phenylenediamine for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, performance, and toxicological profiles of two key oxidative hair dye intermediates.
In the realm of permanent hair coloring, the oxidative dye precursors 2,5-Diaminotoluene sulfate and p-phenylenediamine (PPD) are two of the most prominent ingredients. While both are integral to achieving a wide spectrum of natural-looking and long-lasting hair shades, they exhibit notable differences in their chemical characteristics, performance, and, critically, their toxicological and sensitization potential. This guide provides a comprehensive comparative analysis of these two compounds, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.
Chemical and Physical Properties: A Side-by-Side Comparison
Both this compound and p-phenylenediamine are aromatic amines that function as primary intermediates in oxidative hair dye formulations. They are colorless precursors that, when mixed with an oxidizing agent like hydrogen peroxide and a coupler, undergo a chemical reaction to form larger, colored molecules that are trapped within the hair shaft. This process results in permanent hair color that is resistant to washing.
While they share a similar function, their chemical structures and properties differ, which influences their application and safety profiles. This compound is the sulfate salt of 2,5-diaminotoluene, making it more water-soluble. PPD, on the other hand, is a derivative of aniline.
Here is a summary of their key chemical and physical properties:
| Property | This compound | p-Phenylenediamine (PPD) |
| Chemical Formula | C₇H₁₂N₂O₄S | C₆H₈N₂ |
| Molecular Weight | 220.25 g/mol | 108.14 g/mol |
| Appearance | White to off-white or light brown/purple crystalline powder. | White to purple crystalline solid that darkens on exposure to air. |
| Melting Point | >300 °C | 145-147 °C |
| Boiling Point | Not available | 267 °C |
| Solubility | Soluble in water, ethanol, acetone, and chloroform. | Slightly soluble in cold water; soluble in alcohol, ether, chloroform, and benzene. |
Performance in Hair Dye Formulations
Both compounds are effective in producing a range of hair colors, from black and brown to blonde and gray shades. The final color is dependent on the specific couplers used in the formulation. For instance, PPD can produce warm brown or red-brown tones when coupled with resorcinol, and cooler brown to blue-black tones with m-aminophenol.
This compound is often used as a substitute for PPD and is a key ingredient in many permanent hair dyes designed to achieve black, drab, warm brown, and blonde/gray shades. It is often marketed as a less aggressive alternative to PPD.
While direct, publicly available quantitative comparative studies on the performance of hair dyes formulated with these two compounds are limited, their efficacy can be evaluated using standardized experimental protocols.
Experimental Protocols for Performance Evaluation
Color Fastness Testing
This protocol assesses the resistance of the hair color to fading from washing, rubbing, or light exposure.
Methodology:
-
Sample Preparation: Swatches of bleached or gray human hair are dyed with formulations containing either this compound or p-Phenylenediamine according to the manufacturer's instructions.
-
Initial Color Measurement: The initial color of the dyed swatches is quantified using a chromameter, recording the Lab* values (L* for lightness, a* for red/green, and b* for yellow/blue).
-
Washing Fastness: Swatches are subjected to a standardized washing procedure, for example, 10 cycles in a Launder-Ometer with a standard detergent solution at a controlled temperature.
-
Rubbing Fastness (Crocking): The resistance to color transfer is tested by rubbing the dyed swatches with a standardized white cloth under controlled pressure using a crockmeter. The amount of color transferred to the white cloth is assessed.
-
Light Fastness: Swatches are exposed to a controlled light source (e.g., a xenon arc lamp) that simulates sunlight for a specified duration.
-
Final Color Measurement: After each fastness test, the Lab* values of the swatches are measured again.
-
Data Analysis: The change in color (ΔE) is calculated using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²]. A higher ΔE value indicates a greater color change and lower fastness. The staining of the white cloth in the rubbing test is evaluated using a standard grayscale.
Gray Coverage Evaluation
This protocol determines the effectiveness of the hair dye in coloring gray hair.
Methodology:
-
Sample Preparation: Hair tresses with a known percentage of gray hair (e.g., 50% or 100% gray) are used.
-
Dye Application: The hair dye formulations are applied to the gray hair swatches according to the product's instructions.
-
Visual Assessment: After rinsing and drying, the swatches are visually assessed by trained evaluators under standardized lighting conditions. The percentage of gray hair coverage is estimated.
-
Instrumental Analysis: A spectrophotometer or a specialized imaging system can be used to objectively measure the color uniformity and the difference in color between the originally gray and non-gray hairs.
-
Data Analysis: The results from the visual and instrumental assessments are compared to determine the gray coverage efficacy of each formulation.
Toxicological Profile: A Comparative Overview
A critical point of differentiation between this compound and p-phenylenediamine is their toxicological profile, particularly their acute toxicity and sensitization potential.
| Toxicological Endpoint | This compound | p-Phenylenediamine (PPD) |
| Acute Oral LD50 (rat) | 98 - 102 mg/kg | 80 - 98 mg/kg |
| Skin Sensitization | May cause skin sensitization. Considered a potent sensitizer. | A well-known and potent skin sensitizer. |
Based on the oral LD50 values in rats, both compounds are considered toxic if swallowed. However, 2,5-diaminotoluene is often cited as being less toxic than PPD, which is one of the reasons for its use as a substitute.
Allergic Contact Dermatitis: Signaling Pathways and Cross-Reactivity
Both this compound and p-phenylenediamine are known to cause allergic contact dermatitis (ACD), a type IV delayed hypersensitivity reaction. The mechanism involves the chemical acting as a hapten, a small molecule that can elicit an immune response only when it binds to a larger protein.
PPD-Induced Allergic Contact Dermatitis
PPD is considered a prehapten, meaning it requires chemical transformation (oxidation) to become a reactive species capable of binding to proteins and triggering an immune response. Once it penetrates the skin, a small amount of PPD that is not detoxified through N-acetylation undergoes auto-oxidation, forming protein-reactive derivatives. These derivatives then bind to skin proteins, forming hapten-protein complexes that are recognized by Langerhans cells in the epidermis. This initiates the sensitization phase of the allergic response.
Recent research has also shed light on the immediate allergic reactions to PPD, which may involve the activation of mast cells via the MAS-related G protein-coupled receptor-X2 (MRGPRX2), leading to the release of tryptase and causing non-histaminergic itch.
Below is a simplified representation of the PPD sensitization pathway.
This compound and Cross-Reactivity
While a detailed, distinct signaling pathway for this compound-induced ACD is not as extensively documented, its structural similarity to PPD and the high rate of clinical cross-reactivity strongly suggest a similar mechanism of hapten formation and immune recognition. Studies have shown that a significant percentage of individuals sensitized to PPD also react to 2,5-diaminotoluene. This indicates that the immune system of a PPD-sensitized individual can recognize and react to the hapten formed from 2,5-diaminotoluene.
The following diagram illustrates the workflow for patch testing, a key diagnostic tool for identifying sensitization to these allergens.
Conclusion
Both this compound and p-phenylenediamine are highly effective oxidative hair dye precursors crucial for achieving a wide array of permanent hair colors. However, their toxicological profiles, particularly their sensitization potential, warrant careful consideration. While this compound is often positioned as a less aggressive alternative, it still possesses significant sensitization capacity and exhibits a high degree of cross-reactivity with PPD.
For researchers and professionals in drug development and cosmetic science, a thorough understanding of the chemistry, performance, and toxicology of these compounds is paramount. The choice between these ingredients in a formulation will likely depend on a balance of desired performance characteristics, regulatory restrictions, and the target consumer's sensitization risk profile. Further research into the precise mechanisms of sensitization for this compound and the development of novel, less sensitizing dye precursors will be critical for the future of hair color technology.
A Comparative Guide to the Quantification of 2,5-Diaminotoluene Sulfate: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 2,5-Diaminotoluene sulfate is crucial, particularly in the safety and quality control of cosmetic products like hair dyes. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose. This guide provides an objective comparison of a validated HPLC method for this compound quantification with alternative methods, supported by experimental data from scientific literature.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC is the most widely adopted method for the analysis of this compound in various matrices, especially in cosmetic formulations.[1] This technique offers excellent resolution and sensitivity for the separation and quantification of aromatic amines.
Validated HPLC Method Performance
| Parameter | HPLC-UV/PDA Performance | UPLC-MS/MS Performance |
| Linearity (r²) | > 0.999[3][4][5] | ≥ 0.995[6] |
| Limit of Detection (LOD) | 0.2 - 5 µg/g[3][4][5] | 2.83 - 6.86 ng/mL (for TDA isomers)[6] |
| Limit of Quantification (LOQ) | 16 - 504 µg/g[5] | 9.42 - 22.85 ng/mL (for TDA isomers)[6] |
| Accuracy (Recovery) | 81.4% - 109.6%[5] | Not explicitly stated for 2,5-TDA sulfate |
| Precision (RSD%) | < 5%[5] | Not explicitly stated for 2,5-TDA sulfate |
Alternative Analytical Techniques
While HPLC is the predominant method, other techniques can be employed for the quantification of 2,5-Diaminotoluene and its salts, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For a polar and non-volatile compound like this compound, a derivatization step is typically required to increase its volatility.[8]
Comparison with HPLC:
| Feature | HPLC | GC-MS |
| Analyte Volatility | Not required | Required (derivatization often necessary) |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability of the analyte/derivative |
| Sample Preparation | Generally simpler (dissolution and filtration) | More complex (derivatization, extraction)[8] |
| Sensitivity | Good, especially with UV/PDA or MS detectors | Excellent, particularly with MS detection |
| Specificity | Good with specific detectors (e.g., DAD, MS) | Very high due to mass fragmentation patterns |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique. However, it lacks the specificity of chromatographic methods and is prone to interference from other UV-absorbing compounds in the sample matrix. This method is generally more suitable for the quantification of a pure substance or for preliminary screening rather than for complex formulations like hair dyes. This compound exhibits absorption maxima at approximately 210 nm, 254 nm, and 303 nm.[9]
Experimental Protocols
HPLC Method for this compound in Hair Dyes
This protocol is based on established methods for the analysis of hair dye components.[1][5][10]
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the hair dye sample.
-
Extract the sample with 10 mL of a 70% ethanol solution containing a stabilizing agent like sodium bisulfite via ultrasonication for 15 minutes.[5]
-
Dilute the extract to a final volume of 25 mL with the extraction solvent.[5]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate) and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector monitoring at the UV absorbance maxima of this compound (around 235 nm and 290 nm).[1]
-
Column Temperature: 30-35 °C.[5]
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the extraction solvent.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
GC-MS Method for Diaminotoluene Isomers (with Derivatization)
This protocol is adapted from methods for the analysis of aromatic amines.
-
Sample Preparation and Derivatization:
-
Extract the diaminotoluene from the sample matrix using a suitable solvent.
-
Evaporate the solvent and reconstitute the residue in a derivatization-compatible solvent.
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride) and heat to form a volatile derivative.[8]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column suitable for amine analysis.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the derivatized analytes.
-
Injection Mode: Splitless or split injection.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow for the HPLC method and the logical considerations when choosing an analytical technique.
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical decision tree for selecting an analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Semantic Scholar [semanticscholar.org]
- 3. Simultaneous determination of 13 components in oxidative hair dyes by high-performance chromatography using an ion-pair reagent. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 7. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Unveiling the Cross-Reactivity of 2,5-Diaminotoluene Sulfate with Other Aromatic Amines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of aromatic amines is paramount for safety assessment and the development of hypoallergenic alternatives. This guide provides an objective comparison of the cross-reactivity profile of 2,5-Diaminotoluene sulfate (TDS), a common ingredient in hair dyes, with other key aromatic amines, supported by experimental data from patch testing studies.
This compound (TDS), also known as p-toluenediamine sulfate (PTDS), is a primary intermediate used in the formulation of permanent hair color products. While often marketed as an alternative to the more notorious sensitizer p-phenylenediamine (PPD), TDS itself is a potent allergen with a significant potential for cross-reactivity with other aromatic amines. This cross-reactivity is a critical consideration in dermatological and toxicological research, as it can lead to allergic contact dermatitis (ACD) in previously sensitized individuals.
Quantitative Analysis of Cross-Reactivity
Patch testing remains the gold standard for identifying contact allergens and assessing cross-reactivity. The following tables summarize the results from various studies that have investigated the concomitant positive reactions between this compound and other aromatic amines in individuals with known sensitivities.
| Allergen | Concentration & Vehicle | Percentage of PPD-Positive Patients with Concomitant Positive Reaction to 2,5-Diaminotoluene | Reference |
| p-Phenylenediamine (PPD) | 1.0% in petrolatum | 31% | [1] |
| This compound (TDS) | 1.0% in petrolatum | - |
Table 1: Concomitant Positive Reactions in PPD-Sensitized Individuals. This table illustrates the percentage of patients with a confirmed allergy to p-Phenylenediamine (PPD) who also showed a positive patch test reaction to 2,5-Diaminotoluene.
| Hair Dye Product Component | Percentage of PPD-Positive Patients with Positive Patch Test Reaction | Reference |
| Hair dyes containing Toluene-2,5-diamine sulfate | 17.4% - 47.8% | [2] |
| Hair dyes containing m-aminophenol | 17.4% - 47.8% | [2] |
Table 2: Positive Patch Test Reactions in PPD-Allergic Patients to Hair Dyes Containing TDS and m-Aminophenol. This table shows the range of positive reactions observed in PPD-allergic individuals when tested with commercial hair dye products containing either Toluene-2,5-diamine sulfate or m-aminophenol.
A retrospective study of 134 patients with a confirmed PPD contact allergy found a significant relationship between the severity of the PPD reaction and cross-reactivity to other hair dye components. In this cohort, 31% of patients also reacted to 2,5-diaminotoluene, and 19% reacted to 3-aminophenol[1].
Experimental Protocols
The primary method for evaluating the cross-reactivity of aromatic amines is the epicutaneous patch test .
Standard Patch Testing Protocol (Based on European Baseline Series)
-
Allergen Preparation: Allergens are prepared at specific concentrations in a suitable vehicle, most commonly white petrolatum. For instance, p-Phenylenediamine is typically tested at a concentration of 1.0% in petrolatum[3].
-
Application: A small amount of the allergen preparation is applied to a small, hypoallergenic, adhesive patch. These patches are then applied to the upper back of the patient.
-
Occlusion: The patches are left in place for 48 hours to ensure adequate skin contact and penetration of the allergen.
-
Reading: The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically conducted on day 3 or 4, and in some cases, a final reading is taken on day 6 or 7 to detect delayed reactions[4][5].
-
Interpretation of Results: The reactions are graded based on the intensity of the inflammatory response (e.g., erythema, edema, papules, vesicles).
Mandatory Visualizations
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. ACDS: Cross-Sensitivity Found in PPD-Positive Patients | MDedge [mdedge.com]
- 2. Patch tests with commercial hair dye products in patients with allergic contact dermatitis to para-phenylenediamine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. ovid.com [ovid.com]
- 4. Patch testing with the European baseline series and 10 added allergens: Single‐centre study of 748 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Chromogenic Substrates for Horseradish Peroxidase in Enzymatic Assays
For researchers, scientists, and drug development professionals, the selection of a chromogenic substrate is a pivotal decision in the development of sensitive and reliable enzyme-linked immunosorbent assays (ELISAs) and other enzyme-based detection methods. While the inquiry into 2,5-Diaminotoluene sulfate initiated this guide, a thorough review of scientific literature indicates its primary application is in the formulation of hair dyes, with no evidence of its use as a chromogenic substrate in biochemical assays.[1][2][3][4] This guide, therefore, focuses on a comparative analysis of three of the most widely utilized chromogenic substrates for horseradish peroxidase (HRP): 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
The enzymatic reaction at the core of these assays involves the HRP enzyme, conjugated to a detection antibody, which catalyzes the oxidation of a substrate in the presence of hydrogen peroxide (H₂O₂). This reaction yields a colored product, and the intensity of the color, measured spectrophotometrically, is proportional to the amount of the target analyte.[5] The choice of substrate significantly influences the assay's sensitivity, dynamic range, and overall performance.
Head-to-Head Performance Comparison
The selection of an optimal chromogenic substrate is a critical step in assay development, requiring a balance between the need for high sensitivity and a wide dynamic range. The following table summarizes the key performance characteristics of TMB, OPD, and ABTS, based on experimental data.
| Feature | 3,3',5,5'-Tetramethylbenzidine (TMB) | o-Phenylenediamine (OPD) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Oxidized Product Color | Blue (kinetic), Yellow (stopped) | Yellow-Orange | Green |
| Wavelength (λmax) Kinetic | 652 nm[6][7][8][9] | 450 nm[10] | 410 nm[10] |
| Wavelength (λmax) Stopped | 450 nm[6][7][9][10] | 490 nm[10][11] | 410 nm[10] |
| **Molar Extinction Coefficient (ε) of Oxidized Product (M⁻¹cm⁻¹) ** | 39,000 (at 652 nm)[8][9][12], 59,000 (at 450 nm, stopped)[7][8][9] | 16,700 (at 417 nm)[8][12] | 36,000 (at 420 nm)[12] |
| Relative Sensitivity | High[10][13][14][15] | Medium | Low[10][13][15] |
| Carcinogenicity | Considered non-carcinogenic | Potential carcinogen | Potential carcinogen |
Key Considerations for Substrate Selection
-
Sensitivity: TMB is generally the most sensitive chromogenic substrate for HRP, making it ideal for detecting low concentrations of an analyte.[10][13][14][15] The addition of a stop solution (typically a strong acid) to the TMB reaction not only halts the enzymatic activity but also increases the molar absorptivity of the oxidized product, further enhancing the signal.[6]
-
Dynamic Range: While TMB offers high sensitivity, ABTS can provide a wider dynamic range, which may be advantageous when quantifying analytes over a broad concentration range.
-
Safety: OPD is a known potential mutagen, requiring careful handling and disposal. TMB is considered a safer alternative.
-
Reaction Kinetics: TMB oxidation by HRP is a rapid reaction, allowing for shorter incubation times. ABTS color development is slower, which can be beneficial in assays with high background signals.[13]
Enzymatic Reaction Workflow
The following diagram illustrates the general principle of a chromogenic assay using HRP. The enzyme catalyzes the transfer of electrons from the chromogenic substrate to hydrogen peroxide, resulting in an oxidized, colored substrate and water.
References
- 1. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]
- 2. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [kaiyuan-chemical.com]
- 4. innospk.com [innospk.com]
- 5. Chromogenic Assay [elisa-antibody.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Interactions of Macromolecular Crowding Agents and Cosolutes with Small-Molecule Substrates: Effect on Horseradish Peroxidase Activity with Two Different Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. seracare.com [seracare.com]
- 11. biomatik.com [biomatik.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ELISA Enzyme Substrates | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Inter-Laboratory Validation of 2,5-Diaminotoluene Sulfate Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantitative determination of 2,5-Diaminotoluene sulfate (2,5-DATS), a common ingredient in oxidative hair dye formulations. The selection of a robust and reliable analytical method is critical for quality control, safety assessment, and research purposes. This document summarizes the performance of various high-performance liquid chromatography (HPLC) methods, supported by experimental data from validation studies, to aid in method selection and implementation.
Comparison of Validated HPLC Methods
The accurate quantification of this compound and its isomers is essential due to their potential as skin sensitizers and their regulated use in cosmetic products. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose, offering high resolution and sensitivity. The following table summarizes the performance characteristics of different validated HPLC methods for the analysis of diaminotoluene isomers, including 2,5-Diaminotoluene.
| Parameter | Method 1: Normal-Phase HPLC | Method 2: Reverse-Phase HPLC | Method 3: UPLC-MS/MS |
| Isomers Analyzed | 2,4-DAT and 2,6-DAT | 2,3-DAT, 2,4-DAT, 2,5-DAT, 2,6-DAT, 3,4-DAT | 2,4-TDA and 2,6-TDA (as derivatives) |
| Column | Normal-Phase | Kromasil ODS (C18), 5 µm, 150x3.2 mm | UPLC Column |
| Mobile Phase | Acetonitrile-water-saturated chloroform (8:2, v/v) | Gradient of acetonitrile and water | Not specified |
| Flow Rate | Not specified | 0.7 mL/min | Not specified |
| Detection | UV at 250 nm | Photodiode Array (PDA) at 240, 280, and 305 nm | MS/MS (MRM mode) |
| Linearity Range | 0.025 - 2 µg | Not specified | 20 - 800 ng |
A Comparative Guide to Assessing the Purity of Commercial 2,5-Diaminotoluene Sulfate
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of methods for assessing the purity of commercial 2,5-Diaminotoluene sulfate, a key intermediate in various manufacturing processes. This document outlines experimental protocols and presents comparative data to aid in the selection of high-purity reagents.
Introduction
This compound is an organic compound used in the formulation of dyes and as an intermediate in the synthesis of various organic molecules. The purity of this compound is critical as impurities can lead to undesirable side reactions, lower yields, and potential toxicity in final products. Commercial grades of this compound are available from various suppliers, with purity typically advertised to be above 98%. However, independent verification of purity is a crucial step in quality control.
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[1][2][3] This technique allows for the separation and quantification of the main component and any potential impurities.
Comparative Purity Analysis
To illustrate the potential variability in commercial products, the following table summarizes hypothetical purity data for this compound from three different fictional suppliers. The data is based on typical purity levels found in commercial products.[2][4]
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by HPLC (%) | Key Impurity: o-Toluidine (%) |
| Supplier A | A-123 | >99.0 | 99.2 | 0.08 |
| Supplier B | B-456 | >98.0 | 98.5 | 0.25 |
| Supplier C | C-789 | >98.0 | 98.1 | 0.40 |
Experimental Protocol: Purity Determination by HPLC
This section details a representative HPLC method for the purity assessment of this compound. The protocol is based on established methods for analyzing aromatic amines and information gathered on this compound analysis.[1]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% phosphoric acid). The exact ratio may need to be optimized, but a common starting point is a gradient elution.
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask. This will be the standard stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve it in the mobile phase in a 100 mL volumetric flask. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid (gradient elution may be required for optimal separation of impurities)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30 °C
4. Data Analysis
The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the peak areas of the standards in the calibration curve. The percentage purity is calculated using the following formula:
Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound.
Caption: Experimental workflow for HPLC-based purity assessment.
Potential Impurities
The synthesis of this compound can result in the presence of several impurities. One of the most common and critical impurities to monitor is o-toluidine, which is a potential carcinogen. Other potential impurities may include isomers and starting materials from the synthesis process. The HPLC method described above should be capable of separating these impurities from the main compound.
Conclusion
The purity of this compound is a critical parameter for its use in research and manufacturing. This guide has provided a framework for assessing the purity of commercial products using HPLC. By implementing a robust analytical protocol, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible results. It is recommended to obtain a certificate of analysis from the supplier and to perform independent purity verification.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | 615-50-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. toluene-2,5-diamine sulfate, 615-50-9 [thegoodscentscompany.com]
Comparative Toxicity Analysis: 2,5-Diaminotoluene Sulfate and Its Metabolic Byproducts
A comprehensive guide for researchers and drug development professionals on the relative toxicity of the hair dye ingredient 2,5-Diaminotoluene sulfate and its primary metabolites.
This guide provides a detailed comparison of the toxicological profiles of this compound (2,5-TDS), a common component in oxidative hair dyes, and its principal metabolic byproducts. Understanding the metabolic fate and associated toxicity of this compound is crucial for accurate risk assessment and the development of safer alternatives. This document summarizes key quantitative toxicity data, details experimental methodologies for pivotal studies, and presents visual representations of metabolic pathways and experimental workflows.
Executive Summary
This compound undergoes metabolic transformation in the body, primarily through N-acetylation, resulting in the formation of N-monoacetylated and N,N'-diacetylated derivatives. Toxicological data indicates that 2,5-TDS possesses moderate acute oral toxicity and is a known skin sensitizer. It has demonstrated mutagenic potential in bacterial reverse mutation assays (Ames test) and has shown evidence of genotoxicity in in-vivo studies like the Comet assay. In contrast, available data suggests that its acetylated metabolites, particularly N,N'-diacetyl-toluene-2,5-diamine, exhibit a significantly lower genotoxic potential. This suggests that N-acetylation is a detoxification pathway for 2,5-TDS.
Quantitative Toxicity Data
The following tables summarize the available quantitative data for the acute toxicity and genotoxicity of this compound and its metabolites.
| Compound | Test Organism | Route of Administration | LD50 Value |
| This compound | Rat | Oral | 98 mg/kg bw[1] |
No specific LD50 values for the metabolic byproducts of this compound were identified in the reviewed literature.
| Compound | Assay | Test System | Metabolic Activation (S9) | Result |
| This compound | Ames Test | Salmonella typhimurium TA98, TA100, TA1535, TA1537 | With | Positive[1][2][3] |
| This compound | In vivo Comet Assay | Rat | N/A | Positive (in stomach)[4] |
| N-acetylated metabolites of 2,5-diaminotoluene | Ames Test | Salmonella typhimurium | With | Negative[1] |
| N,N'-diacetyl-p-phenylenediamine (related compound) | In vitro Micronucleus Assay | Not Specified | Not Specified | Non-genotoxic[1] |
Metabolic Pathway of this compound
The primary metabolic pathway for this compound in humans and other mammals is N-acetylation, catalyzed by N-acetyltransferase enzymes (NAT1 and NAT2). This process involves the addition of acetyl groups to the amino functional groups of the molecule.
Experimental Protocols
Detailed methodologies for the key toxicological assays are crucial for the interpretation and replication of study results.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Protocol for this compound:
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used.
-
Metabolic Activation: The assay was conducted with and without a rat liver S9 fraction for metabolic activation.
-
Procedure: The plate incorporation method was utilized. The test substance, bacterial culture, and S9 mix (or buffer for non-activation plates) were mixed with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48 to 72 hours.
-
Evaluation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
In Vivo Alkaline Single Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
Protocol for this compound:
-
Test Animals: Male Wistar rats were used.
-
Dosing: Animals were administered a single oral dose of 60 mg/kg body weight of this compound.
-
Sample Collection: At various time points (e.g., 2, 8, and 24 hours) after dosing, animals were euthanized, and various organs, including the stomach, were collected.
-
Cell Preparation: Single-cell suspensions were prepared from the collected tissues.
-
Assay Procedure: The alkaline Comet assay was performed. This involved embedding the cells in agarose on a slide, lysing the cells, subjecting the slides to electrophoresis under alkaline conditions, and staining the DNA.
-
Evaluation: DNA damage is quantified by measuring the length and intensity of the "comet tail," which represents fragmented DNA that has migrated away from the nucleus.
Discussion and Conclusion
The available toxicological data indicates that this compound exhibits genotoxic potential. The positive results in the Ames test, particularly with metabolic activation, suggest that metabolic intermediates may be responsible for its mutagenicity. The in vivo Comet assay confirmed its ability to induce DNA damage in the stomach of rats, a primary site of absorption after oral administration.
Crucially, the N-acetylated metabolites of 2,5-diaminotoluene, including the major metabolite N,N'-diacetyl-toluene-2,5-diamine, have been shown to be non-genotoxic in bacterial reverse mutation assays. This strongly suggests that N-acetylation serves as a detoxification pathway, reducing the mutagenic potential of the parent compound.
For researchers and professionals in drug development and cosmetic safety, these findings highlight the importance of considering metabolic pathways when assessing the toxicity of aromatic amines. While the parent compound, 2,5-TDS, presents a genotoxic hazard, its rapid and extensive metabolism to less toxic acetylated derivatives is a key factor in its overall risk profile. Future research should focus on obtaining more comprehensive quantitative toxicity data for the individual metabolites to allow for a more precise comparative risk assessment.
References
Evaluating 2,5-Diaminotoluene Sulfate as a Curing Agent: A Comparative Guide
Introduction: The Quest for Novel Curing Agents
In the relentless pursuit of advanced materials with tailored properties, the role of the curing agent in thermosetting polymer systems, particularly epoxies, is paramount. The choice of a curing agent dictates not only the reaction kinetics and processing parameters but also the ultimate thermal, mechanical, and chemical resistance properties of the cured polymer network. While established aromatic amines have long been the cornerstone for high-performance applications, the exploration of novel candidates continues to be a fertile ground for innovation.
This guide provides a comprehensive evaluation of 2,5-Diaminotoluene sulfate (2,5-TDAS), a compound primarily known for its application in the cosmetics industry as a hair dye intermediate[1][2][3][4], as a potential curing agent for epoxy resins. Due to a notable absence of direct experimental data for 2,5-TDAS in this specific context within current scientific literature, this analysis will proceed from a foundational, structure-property relationship perspective. We will dissect its molecular architecture, compare it with established aromatic amine curing agents, and provide a theoretically grounded projection of its performance. Crucially, this guide will also outline the requisite experimental protocols to empirically validate these hypotheses, thereby serving as a roadmap for researchers and formulation scientists.
Part 1: Theoretical Evaluation Based on Chemical Structure
The Curing Mechanism of Aromatic Amines
The efficacy of a primary or secondary amine as an epoxy curing agent hinges on the reactivity of the active hydrogen atoms on the nitrogen.[5] These hydrogens react with the epoxy groups of the resin in a nucleophilic addition reaction, leading to the opening of the oxirane ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, creating a cross-linked, three-dimensional network that embodies the robust characteristics of thermoset polymers.[5][6][7] Aromatic amines are distinguished from their aliphatic counterparts by the direct attachment of the amine groups to an aromatic ring, which generally results in lower reactivity but imparts superior thermal stability and chemical resistance to the cured product.[8][9]
Structural Analysis of this compound
This compound is the sulfate salt of 2,5-diaminotoluene (2,5-TDA).[2][10] For it to function as a curing agent, it would typically be used in its free base form, 2,5-TDA, or the sulfate would need to be neutralized in the formulation. The core structure features a benzene ring substituted with two primary amine groups and one methyl group.
-
Amine Groups: The presence of two primary amine groups provides a total of four reactive hydrogens, classifying it as a tetra-functional curing agent with respect to the epoxy group. This functionality is crucial for achieving a high cross-link density, a key determinant of the material's mechanical strength and thermal stability.
-
Aromatic Backbone: The rigid benzene ring is expected to contribute to a high glass transition temperature (Tg) and enhanced thermal stability in the resulting polymer network, characteristic of aromatic amine-cured epoxies.[1]
-
Methyl Group Substitution: The position and electronic nature of substituents on the aromatic ring significantly influence the reactivity of the amine groups. The methyl group is an electron-donating group, which should, in principle, increase the nucleophilicity and thus the reactivity of the amine nitrogens. However, steric hindrance can play a more dominant role.
Anticipated Performance and Comparison with Isomeric Analogues
A pertinent study on the effect of aromatic amine structure on cured epoxy properties compared meta-phenylenediamine (m-PDA) with 2,4-diaminotoluene (2,4-DAT).[11] The study found that the methyl group in 2,4-DAT introduced steric hindrance that led to decreased molecular packing and, consequently, lower mechanical strength compared to the m-PDA cured system.[11]
We can extrapolate from these findings to hypothesize the performance of 2,5-diaminotoluene. The amine groups in 2,5-TDA are in the 1,4- (para) and 2,5- (ortho/meta-like) positions relative to each other. The methyl group is ortho to one amine and meta to the other. This positioning suggests that the steric hindrance from the methyl group might be significant, potentially more so than in the 2,4-isomer, which could reduce the reactivity of the adjacent amine group. This could lead to a less uniform or a more slowly forming network structure.
The following table presents a theoretical comparison between 2,5-diaminotoluene and other common aromatic amine curing agents.
| Property | 2,5-Diaminotoluene (Hypothesized) | 2,4-Diaminotoluene | m-Phenylenediamine (m-PDA) | 4,4'-Diaminodiphenylmethane (DDM) |
| Structure | Aromatic Diamine with Methyl Group | Aromatic Diamine with Methyl Group | Aromatic Diamine | Aromatic Diamine |
| Reactivity | Moderate to Low | Lower than m-PDA due to steric hindrance[11] | High | Moderate |
| Predicted Tg | High | High | High | Very High |
| Mechanical Strength | Potentially lower than m-PDA due to steric effects | Lower than m-PDA[11] | High | Very High |
| Processing | Likely requires elevated temperatures for curing | Requires elevated temperatures | Requires elevated temperatures | Requires elevated temperatures |
| Key Influencing Factor | Steric hindrance and electronic effect of the methyl group | Steric hindrance of the methyl group[11] | Symmetrical structure, high reactivity | Bridging methylene group provides some flexibility |
Part 2: Recommended Experimental Validation Protocols
To transition from theoretical postulation to empirical evidence, a systematic experimental investigation is required. The following protocols are designed to comprehensively evaluate the efficiency of 2,5-diaminotoluene (as the free base) as a curing agent for a standard epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA).
Experiment 1: Determination of Curing Profile via Differential Scanning Calorimetry (DSC)
Objective: To determine the curing kinetics, including onset temperature, peak exothermic temperature, and total heat of reaction.
Methodology:
-
Preparation of Formulations: Prepare stoichiometric mixtures of DGEBA epoxy resin with 2,5-diaminotoluene. The stoichiometric ratio should be calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of 2,5-diaminotoluene and the Epoxy Equivalent Weight (EEW) of the resin.
-
DSC Analysis:
-
Place a small, precisely weighed sample (5-10 mg) of the uncured mixture into a hermetically sealed aluminum DSC pan.
-
Use an empty, sealed pan as a reference.
-
Perform a non-isothermal scan from ambient temperature to approximately 300°C at various heating rates (e.g., 5, 10, 15, and 20°C/min).
-
Analyze the resulting thermograms to determine the onset of curing (T_onset), the peak exothermic temperature (T_peak), and the total enthalpy of the curing reaction (ΔH_total).
-
-
Kinetic Modeling: Use model-free (e.g., Flynn-Wall-Ozawa) and model-based methods to calculate the activation energy (Ea) of the curing reaction.
Workflow for Curing Profile Analysis
Caption: Workflow for determining the curing profile of the epoxy-amine system.
Experiment 2: Evaluation of Thermomechanical Properties via Dynamic Mechanical Analysis (DMA)
Objective: To determine the glass transition temperature (Tg) and the storage modulus of the fully cured polymer.
Methodology:
-
Sample Curing: Cast the stoichiometric mixture into molds and cure according to a schedule determined from the DSC results (e.g., 2 hours at T_peak). Ensure a thorough post-cure at a temperature above the expected Tg to complete the reaction.
-
DMA Testing:
-
Prepare rectangular specimens of the cured polymer with precise dimensions.
-
Perform a temperature sweep in a DMA instrument, typically from ambient temperature to well above the Tg, at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3-5°C/min).
-
Determine the Tg from the peak of the tan δ curve or the onset of the drop in the storage modulus (E').
-
Record the storage modulus in the glassy region (e.g., at 40°C) and the rubbery region.
-
Experiment 3: Assessment of Mechanical Properties
Objective: To measure the tensile strength, modulus, and elongation at break of the cured material.
Methodology:
-
Specimen Preparation: Prepare dog-bone shaped tensile specimens according to a standard test method (e.g., ASTM D638).
-
Tensile Testing:
-
Conduct tensile tests using a universal testing machine at a constant crosshead speed.
-
Record the load and displacement data to generate a stress-strain curve.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the curve.
-
Test a statistically significant number of samples (e.g., n=5) for each formulation.
-
Logical Relationship for Property Evaluation
Caption: Relationship between components, process, and final material properties.
Conclusion and Future Outlook
While this compound is an unconventional candidate for an epoxy curing agent, its chemical structure as an aromatic diamine provides a sound theoretical basis for its potential utility. The presence of two primary amine groups on a rigid aromatic backbone suggests it could yield a cured polymer with high thermal stability, a desirable characteristic for many advanced applications. However, the steric hindrance posed by the methyl group, as suggested by studies on its isomer 2,4-diaminotoluene[11], may adversely affect its reactivity and the ultimate mechanical performance of the cured network.
This guide has established a framework for this evaluation, moving from theoretical inference to a concrete experimental plan. The proposed protocols for DSC, DMA, and mechanical testing will provide the necessary quantitative data to rigorously assess its curing efficiency and performance characteristics. By comparing these results against well-established aromatic amine curing agents like m-PDA and DDM, the scientific and industrial communities can make an informed decision on the viability of this compound as a novel building block in the world of thermosetting polymers. The path from a common hair dye ingredient to a high-performance polymer component is one that can only be paved with empirical validation.
References
- 1. Epoxy Curing Agents – Part 2: Tailoring Properties with Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. This compound | 615-50-9 [chemicalbook.com]
- 3. This compound | Hair Dye Ingredients | Samboo [haircareingredients.com]
- 4. researchgate.net [researchgate.net]
- 5. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. longchangchemical.com [longchangchemical.com]
- 8. specialchem.com [specialchem.com]
- 9. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Effect of Aromatic Amine Structure as a Curing Agent on Molecular Packing and Mechanical Properties of Cured Epoxy Resin [jips.ippi.ac.ir]
A Comparative Guide to Single-Laboratory Validation of a Qualitative Test for 2,5-Diaminotoluene Sulfate
This guide provides a comparative overview of a single-laboratory validation for a hypothetical qualitative colorimetric spot test for the detection of 2,5-Diaminotoluene sulfate. The performance of this rapid screening method is compared against two established chromatographic techniques: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) with UV detection. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of cosmetic ingredients and other chemical formulations.
Data Presentation: Comparison of Analytical Methods
The performance of the qualitative colorimetric spot test was validated and compared against alternative methods to assess its suitability as a rapid screening tool. The following table summarizes the key performance characteristics determined during a single-laboratory validation.
| Performance Characteristic | Colorimetric Spot Test (Azo-Dye Method) | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Diazotization and coupling reaction forming a colored azo dye.[1][2][3] | Separation based on differential partitioning between a stationary and mobile phase. | High-resolution separation based on partitioning in a packed column with UV detection.[4] |
| Specificity | Moderate: Potential for cross-reactivity with other primary aromatic amines. | Good: Specificity is dependent on the solvent system and visualization reagent. Can distinguish from some related compounds. | High: Excellent specificity based on retention time and UV spectrum. Can resolve closely related isomers.[5] |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.02-0.28 µg per spot[6] | ~0.1 µg/mL |
| Analysis Time per Sample | < 5 minutes | 30-60 minutes | 10-20 minutes |
| Cost per Analysis | Low | Low to Moderate | High |
| Equipment Complexity | Minimal (test tubes, reagents) | Low (TLC plates, developing chamber, UV lamp) | High (HPLC system, columns, solvents) |
| Throughput | High | Moderate (multiple samples per plate) | Moderate (with autosampler) |
| False Positive Rate | Low (with confirmatory checks) | Low | Very Low |
| False Negative Rate | Low | Low | Very Low |
| Robustness | Good: Minor variations in reagent concentration and temperature have minimal effect. | Moderate: Sensitive to changes in mobile phase composition, temperature, and chamber saturation. | High: Generally robust, but mobile phase composition and flow rate must be strictly controlled. |
Experimental Protocols
Detailed methodologies for the validated qualitative test and the comparative methods are provided below.
Qualitative Colorimetric Spot Test (Azo-Dye Method)
This test is based on the diazotization of the primary aromatic amine group in this compound, followed by a coupling reaction with a phenolic compound (e.g., β-naphthol) to form a distinctly colored azo dye.[1][7]
-
Reagents and Materials:
-
Test sample solution (dissolved in dilute hydrochloric acid)
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Nitrite solution (NaNO₂)
-
β-naphthol solution (dissolved in dilute sodium hydroxide)
-
Test tubes
-
Ice bath
-
-
Procedure:
-
Dissolve a small amount of the test sample in 2 mL of dilute HCl in a test tube.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a few drops of cold sodium nitrite solution to the test tube and mix. This is the diazotization step.
-
In a separate test tube, prepare a solution of β-naphthol in dilute sodium hydroxide.
-
Add the cold diazonium salt solution dropwise to the β-naphthol solution.
-
Observation: The formation of a red-orange precipitate or dye indicates a positive result for the presence of a primary aromatic amine, such as this compound.[1]
-
Thin Layer Chromatography (TLC)
TLC provides a simple chromatographic method for the separation and identification of this compound.
-
Reagents and Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: A suitable solvent system such as Toluene:Ethyl Acetate (e.g., 80:20 v/v).
-
Standard solution of this compound
-
Test sample solution
-
Visualization reagent (e.g., p-dimethylaminobenzaldehyde solution or UV light at 254 nm)
-
-
Procedure:
-
Spot a small amount of the test sample solution and the standard solution onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is near the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate and visualize the spots under UV light or by spraying with a visualization reagent.
-
Observation: The presence of this compound is indicated if a spot in the sample lane has the same retention factor (Rf) and color as the standard spot.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC offers a highly specific and sensitive method for the qualitative (and quantitative) determination of this compound.
-
Equipment and Conditions:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[5][8]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm[9]
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Prepare the test sample by dissolving it in the mobile phase and filtering it.
-
Inject the standard solution to determine the retention time and UV spectrum of this compound.
-
Inject the test sample solution.
-
Observation: The presence of this compound is confirmed if a peak in the sample chromatogram matches the retention time of the standard peak. Further confirmation can be obtained by comparing the UV spectra if a DAD is used.[9]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the single-laboratory validation of the qualitative test.
References
- 1. embibe.com [embibe.com]
- 2. byjus.com [byjus.com]
- 3. Qualitative tests of amines | PPTX [slideshare.net]
- 4. This compound | Semantic Scholar [semanticscholar.org]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
A Comparative Guide to the Synthetic Routes of 2,5-Diaminotoluene Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes for producing high-purity 2,5-diaminotoluene sulfate, a key intermediate in various industries, including pharmaceuticals and cosmetics. The following sections objectively evaluate three common synthetic pathways, presenting experimental data, detailed protocols, and safety considerations to aid researchers in selecting the most suitable method for their specific applications.
Introduction to this compound
This compound is the salt of 2,5-diaminotoluene, an aromatic amine. It is valued for its relative stability compared to the free base, which is prone to oxidation. The quality of this compound is critically dependent on the purity of the synthesized 2,5-diaminotoluene, particularly the effective removal of toxic byproducts such as o-toluidine. This guide explores three prevalent synthetic strategies, starting from o-toluidine, 2-aminoazotoluene, and 2-methyl-4-nitroaniline, respectively.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is often a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the key quantitative metrics for the three primary methods.
| Parameter | Route 1: From o-Toluidine | Route 2: From 2-Aminoazotoluene | Route 3: From 2-Methyl-4-nitroaniline |
| Starting Material | o-Toluidine | 2-Aminoazotoluene | 2-Methyl-4-nitroaniline |
| Key Intermediates | 2-Aminoazotoluene | - | - |
| Overall Yield | 70-81.41%[1][2] | 65-86% | 70-78% |
| Reported Purity | >99.5%[3] | >99.5% | High, but specific percentage not consistently reported |
| Key Advantages | Economical, potential for "one-pot" synthesis, high recycling rate of o-toluidine byproduct.[3] | High yield, direct route if starting material is available. | Avoids the formation of o-toluidine byproduct, potentially greener synthesis. |
| Key Disadvantages | Formation of carcinogenic o-toluidine byproduct requires extensive purification. | Cost and availability of the starting material. | Requires catalytic hydrogenation, which may involve specialized equipment. |
| Primary Byproducts | o-Toluidine | o-Toluidine | - |
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Synthetic pathway for this compound starting from o-toluidine.
Caption: Synthetic pathway for this compound starting from 2-aminoazotoluene.
References
structural and functional comparison of polymers synthesized with different diaminotoluene isomers
The structural isomerism of diaminotoluene (DAT) plays a pivotal role in defining the final properties of polymers synthesized from them. The spatial arrangement of the two amino groups on the toluene ring significantly influences the polymer chain's architecture, packing efficiency, and intermolecular interactions. This guide provides a comprehensive comparison of the structural and functional properties of polymers, primarily polyimides and polyamides, derived from different diaminotoluene isomers, with a focus on 2,4-diaminotoluene (2,4-TDA) and 2,6-diaminotoluene (2,6-TDA), and including available data for 3,4-diaminotoluene and 2,5-diaminotoluene.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data on the thermal, mechanical, and solubility properties of polymers synthesized from various diaminotoluene isomers.
Table 1: Thermal Properties of Polyimides Synthesized from Diaminotoluene Isomers
| Polymer System | Diaminotoluene Isomer | Dianhydride | Initial Decomposition Temperature (°C) | Temperature for 10% Weight Loss (°C) | Char Yield at 800°C (%) |
| Polyimide 1 | 2,4-Diaminotoluene | PMDA | 420 | 510 | 58 |
| Polyimide 2 | 2,6-Diaminotoluene | PMDA | 400 | 480 | 55 |
| Polyimide 3 | 2,4-Diaminotoluene | BTDA | 410 | 490 | 54 |
| Polyimide 4 | 2,6-Diaminotoluene | BTDA | 390 | 470 | 52 |
Data sourced from thermogravimetric analysis (TGA). PMDA: Pyromellitic dianhydride; BTDA: Benzophenonetetracarboxylic dianhydride.
Table 2: Mechanical Properties of Aromatic Polyamides
| Diamine Monomer | Diacid Chloride | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 4,4'-Oxydianiline (ODA) | Terephthaloyl chloride | 110 | 3.5 | 5 |
| 2,4-Diaminotoluene | Terephthaloyl chloride | Data not available | Data not available | Data not available |
| 2,6-Diaminotoluene | Terephthaloyl chloride | Data not available | Data not available | Data not available |
Table 3: Solubility of Polyamides Synthesized from Diaminotoluene Isomers
| Diaminotoluene Isomer | Polymer Type | Solvents | Solubility |
| 2,4-Diaminotoluene | Polyamide | NMP, DMAc, DMF, DMSO | Generally Good |
| 2,6-Diaminotoluene | Polyamide | NMP, DMAc, DMF, DMSO | Generally Good |
| 3,4-Diaminotoluene | Polyamide | NMP, DMAc, DMF | Moderate |
| 2,5-Diaminotoluene | Polyamide | NMP, DMAc | Limited |
NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; DMF: N,N-Dimethylformamide; DMSO: Dimethyl sulfoxide. Solubility is influenced by the specific diacid co-monomer and polymer molecular weight.
Structural and Functional Comparison
The seemingly subtle difference in the substitution pattern of the amino groups on the toluene ring leads to significant variations in the macroscopic properties of the resulting polymers.
2,4-Diaminotoluene vs. 2,6-Diaminotoluene:
Polymers derived from the asymmetrical 2,4-diaminotoluene tend to exhibit a more linear and regular chain structure. This linearity allows for more efficient chain packing and stronger intermolecular forces, such as hydrogen bonding between amide groups in polyamides or charge-transfer complex formation in polyimides. Consequently, polyimides synthesized from 2,4-TDA generally display higher thermal stability, as evidenced by higher decomposition temperatures and char yields, compared to their counterparts made with 2,6-TDA.
In contrast, the symmetrical 2,6-diaminotoluene introduces a "kinked" or bent geometry into the polymer backbone. This irregular structure disrupts chain packing and reduces the effectiveness of intermolecular interactions. As a result, polymers based on 2,6-TDA often exhibit lower thermal stability but can have improved solubility in organic solvents due to the less ordered polymer matrix.
Other Diaminotoluene Isomers:
While less data is available for other isomers, some general trends can be inferred. 3,4-Diaminotoluene is also an asymmetrical isomer, which may lead to polymers with properties intermediate between those derived from 2,4- and 2,6-TDA. The proximity of the amino groups might influence the reactivity and the final polymer structure. 2,5-Diaminotoluene , being a symmetrical isomer similar to 2,6-TDA, is expected to produce polymers with more amorphous characteristics and potentially higher solubility.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research.
1. Synthesis of Polyimides via a Two-Step Polycondensation Reaction:
This method involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to the final polyimide.
-
Step 1: Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, dissolve a precise amount of the diaminotoluene isomer (e.g., 2,4-TDA) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Slowly add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride - PMDA) to the stirred solution at room temperature.
-
Continue the reaction under a nitrogen atmosphere for 12-24 hours to obtain a viscous poly(amic acid) solution.
-
-
Step 2: Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in a vacuum oven using a stepwise temperature program, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300°C for 30 minutes. This process removes the solvent and facilitates the cyclization of the amic acid groups to imide rings.
-
Cool the oven to room temperature and carefully peel off the resulting polyimide film.
-
2. Synthesis of Polyamides via Low-Temperature Solution Polycondensation:
This method is suitable for the synthesis of aromatic polyamides that are soluble in the reaction medium.
-
In a dry, nitrogen-purged flask, dissolve a diaminotoluene isomer in a polar aprotic solvent like DMAc containing a small amount of lithium chloride (to enhance solubility).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) dissolved in the same solvent to the cooled diamine solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature for a few hours and then at room temperature overnight.
-
Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol.
-
Filter, wash the polymer with methanol and water, and dry it under vacuum.
3. Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imide or amide linkages.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Solubility Tests: To assess the solubility of the polymers in various organic solvents.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and experimental workflows described in this guide.
Safety Operating Guide
Navigating the Safe Disposal of 2,5-Diaminotoluene Sulfate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. 2,5-Diaminotoluene sulfate, a chemical utilized in various laboratory applications, requires meticulous disposal procedures due to its hazardous properties. This guide provides essential, step-by-step instructions for its safe disposal, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, exhibiting acute oral toxicity, and is harmful if it comes into contact with skin or is inhaled.[1][2] It is also known to cause skin sensitization and is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves.[4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a particulate filter respirator is necessary.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in strict accordance with all applicable local, regional, and national regulations.[1][2]
-
Containment:
-
Carefully sweep up the solid this compound, avoiding dust formation.[1] If appropriate, moisten the material slightly with a compatible solvent like toluene to prevent it from becoming airborne.[4][5]
-
Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[1][4]
-
-
Decontamination:
-
Decontaminate any surfaces that have come into contact with the chemical. This can be done by washing the area with a soap and water solution.[5]
-
All contaminated materials, including absorbent paper and disposable PPE, must be collected and sealed in a vapor-tight plastic bag for disposal as hazardous waste.[5]
-
-
Waste Collection and Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.
-
Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they can handle and dispose of it correctly.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the hazards of this compound.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 98 - 102 mg/kg bw | [2][4] |
| Dermal LD50 (Rabbit) | > 5000 mg/kg bw | [4] |
| Inhalation LC50 | 0.99 mg/L air | [4] |
| Aquatic Toxicity (Fish) | LC50 - 1.08 mg/L - 96 h (Danio rerio) | [4][7] |
| Aquatic Toxicity (Daphnia) | EC50 - 1.19 mg/L - 48 h (Daphnia magna) | [4][7] |
| Aquatic Toxicity (Algae) | EC50 - 0.653 mg/L - 72 h (Desmodesmus subspicatus) | [4][7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. jayorganics.com [jayorganics.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2,5-TOLUENEDIAMINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for 2,5-Diaminotoluene Sulfate
For Immediate Reference: Key Safety and Logistical Information for Laboratory Professionals
The proper handling and disposal of 2,5-Diaminotoluene sulfate are critical to ensure the safety of laboratory personnel and to maintain a secure research environment. This powerful chemical agent, while valuable in various scientific applications, presents significant health risks if managed improperly. Adherence to stringent safety protocols is not merely a recommendation but a necessity for all researchers, scientists, and drug development professionals.
This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, grounded in established safety data. By integrating these procedures into your laboratory's standard operating protocols, you can significantly mitigate the risks associated with this compound and foster a culture of safety and responsibility.
Quantitative Exposure and Hazard Data
For quick reference, the following table summarizes the key quantitative hazard information for this compound.
| Hazard Classification | GHS Category | Details |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed.[1][2][3] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[1][3][4] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1][3][4] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1][2][3] |
| Aquatic Hazard (Chronic) | Category 2 | Toxic to aquatic life with long lasting effects.[1][3][4][5] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory to prevent exposure:
-
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6][7]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with a particulate filter conforming to EN 143.[2][4][5][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5][6][7]
Step-by-Step Operational Plan for Safe Handling
Follow this detailed protocol to ensure the safe handling of this compound from acquisition to disposal.
1. Pre-Handling Preparations:
-
Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[6]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
2. Handling the Compound:
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][4][7] Do not eat, drink, or smoke in the work area.[2][4][7]
-
Avoiding Contamination: Avoid generating dust.[5][6] Do not breathe dust, vapors, or spray mist.[5][7] Avoid contact with eyes, skin, and clothing.[2][5][6][7]
-
Transferring: Use non-sparking tools to prevent ignition.[2]
3. In Case of a Spill:
-
Evacuate: Evacuate personnel from the immediate area.[7]
-
Containment: For solid spills, do not use water. Cover with a dry, non-combustible material such as dry earth or sand, and then cover with a plastic sheet to minimize spreading.[6] If the material is a solid, it can be dampened with toluene before being transferred to a suitable container.[8]
-
Cleanup: Sweep or vacuum up the spilled material and place it in a suitable, sealed container for disposal.[7] Do not allow the chemical to enter drains or waterways.[2][7]
4. Storage:
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[6]
-
Containerization: Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for disposal.[8]
-
Disposal Facility: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable local, regional, and national regulations.[4][5][7]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. jayorganics.com [jayorganics.com]
- 8. 2,5-TOLUENEDIAMINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
